ALKBH5-IN-2
Description
The exact mass of the compound 4-[(2-furylmethyl)amino]tetrahydro-3,6-pyridazinedione is 209.08004122 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(furan-2-ylmethylamino)diazinane-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-8-4-7(9(14)12-11-8)10-5-6-2-1-3-15-6/h1-3,7,10H,4-5H2,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDESMYPAACPJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NNC1=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ALKBH5-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALKBH5-IN-2 is a small molecule inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5. As a member of the AlkB family of dioxygenases, ALKBH5 plays a critical role in post-transcriptional gene regulation by removing methyl groups from mRNA. Dysregulation of ALKBH5 has been implicated in various diseases, most notably in oncology, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its inhibitory activity, effects on cellular signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of m6A Demethylation
This compound functions as a competitive inhibitor of ALKBH5. It binds to the active site of the enzyme, preventing it from demethylating its m6A-modified RNA substrates.[1] This inhibition leads to a global increase in the levels of m6A on mRNA. The presence of these methyl marks influences various aspects of RNA metabolism, including stability, splicing, and translation, thereby altering gene expression and impacting cellular processes such as proliferation, differentiation, and survival.[1]
Quantitative Inhibitory Activity
The potency of this compound and other inhibitors against ALKBH5 has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of these compounds.
| Inhibitor Name/Code | Target | IC50 (µM) | Reference |
| This compound (Compound 6) | ALKBH5 | 1.79 | [2][3][4] |
| 2-[(1-hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid (Compound 3) | ALKBH5 | 0.84 | [2][3][4] |
| ALKBH5-IN-5 | ALKBH5 | 0.62 | [5] |
| TD19 | ALKBH5 | - | [6] |
| Compound 20m | ALKBH5 | 0.021 | [7] |
Cellular Activity of this compound (Compound 6)
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines, demonstrating a cell-type-selective impact.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Leukemia | 1.38 - 16.5 | [2][3][4] |
| CCRF-CEM | Leukemia | 1.38 - 16.5 | [2][3][4] |
| K562 | Leukemia | 1.38 - 16.5 | [2][3][4] |
| Jurkat | Leukemia | Low to negligible effect | [2][3][4] |
| A-172 | Glioblastoma | Low to negligible effect | [2][3][4] |
| NB4 | Acute Myeloid Leukemia | - | [6] |
| MOLM13 | Acute Myeloid Leukemia | - | [6] |
| U87 | Glioblastoma | - | [6] |
Signaling Pathways Modulated by ALKBH5 Inhibition
Inhibition of ALKBH5 by compounds like this compound leads to the modulation of various downstream signaling pathways critical for cancer progression. The increased m6A modification on target mRNAs can either enhance or decrease their stability and translation, depending on the specific "reader" proteins that bind to the m6A mark.
General ALKBH5 Inhibition Pathway
This diagram illustrates the general mechanism of ALKBH5 inhibition. By blocking the demethylation activity of ALKBH5, inhibitors like this compound cause an accumulation of m6A on target mRNAs, which in turn affects their fate and downstream protein expression.
Caption: General mechanism of ALKBH5 inhibition by this compound.
Key Downstream Signaling Pathways
ALKBH5 has been shown to regulate several key oncogenic signaling pathways. Inhibition of ALKBH5 can therefore impact these pathways, leading to anti-tumor effects.
-
FOXM1 Pathway: ALKBH5 demethylates FOXM1 nascent transcripts, promoting the proliferation of glioblastoma stem-like cells.[8]
-
TRAF1-mediated NF-κB and MAPK Signaling: In multiple myeloma, ALKBH5 enhances TRAF1 mRNA stability, leading to the activation of NF-κB and MAPK pathways and promoting cell growth and survival.[9]
-
ITGB1/FAK/Src Pathway: In ovarian cancer, ALKBH5 regulates the expression of ITGB1 in an m6A-YTHDF2-dependent manner, which in turn triggers the phosphorylation of FAK and Src, promoting lymphangiogenesis and metastasis.[10]
-
YAP Pathway: In osteosarcoma, ALKBH5 overexpression inhibits the m6A methylation of YAP mRNA, triggering apoptosis.[11]
The following diagram depicts the interplay of these pathways downstream of ALKBH5.
Caption: Key downstream signaling pathways affected by ALKBH5.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ALKBH5 inhibitors. The following are protocols for key experiments used in the characterization of this compound.
ALKBH5 Enzyme Inhibition Assay (ELISA-based)
This assay is used to determine the in vitro inhibitory activity of compounds against the ALKBH5 enzyme.
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing RNA substrate
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT, 100 µM 2-oxoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O, 2 mM L-ascorbic acid)
-
96-well microplate
Procedure:
-
Coat the 96-well plate with the m6A-containing RNA substrate and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the ALKBH5 enzyme and the test inhibitor (e.g., this compound) at various concentrations to the wells. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for the demethylation reaction.
-
Wash the plate to remove the enzyme and inhibitor.
-
Add the anti-m6A antibody and incubate at room temperature for 1 hour.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate at room temperature for 1 hour.
-
Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for the discovery and characterization of an ALKBH5 inhibitor.
Caption: Typical workflow for ALKBH5 inhibitor characterization.
Conclusion
This compound is a valuable research tool for investigating the biological roles of ALKBH5 and the therapeutic potential of its inhibition. Its mechanism of action, centered on the competitive inhibition of m6A demethylation, leads to significant alterations in gene expression and the modulation of key signaling pathways involved in cancer. The experimental protocols detailed herein provide a framework for the robust characterization of this compound and other novel inhibitors of this important epigenetic regulator. Further research into the preclinical and clinical efficacy of ALKBH5 inhibitors is warranted to translate these findings into novel therapeutic strategies.
References
- 1. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALKBH5-IN-5 | Highly selective ALKBH5 inhibitor | Leukemia | TargetMol [targetmol.com]
- 6. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALKBH5 activates FAK signaling through m6A demethylation in ITGB1 mRNA and enhances tumor-associated lymphangiogenesis and lymph node metastasis in ovarian cancer [thno.org]
- 11. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
ALKBH5-IN-2: A Technical Guide to a Novel N6-methyladenosine Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Summary
ALKBH5-IN-2, identified as 4-{[(furan-2-yl)methyl]amino}-1,2-diazinane-3,6-dione, is a small molecule inhibitor of the N6-methyladenosine (m6A) RNA demethylase AlkB homolog 5 (ALKBH5). As a critical "eraser" of the dynamic m6A modification on messenger RNA (mRNA), ALKBH5 plays a pivotal role in a myriad of cellular processes, including RNA stability, splicing, and translation. Its dysregulation has been implicated in the pathogenesis of various diseases, most notably in oncology, making it a compelling target for therapeutic intervention. This compound demonstrates potent and selective inhibition of ALKBH5, leading to a reduction in cancer cell viability and proliferation. This document provides an in-depth technical overview of this compound, its target, mechanism of action, and the experimental protocols for its characterization.
Target: ALKBH5, the m6A RNA Demethylase
ALKBH5 is a member of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[1] Its primary function is to remove the methyl group from the N6 position of adenosine residues on RNA, a reversible modification known as m6A.[2] This post-transcriptional modification is a key regulator of gene expression. By removing m6A marks, ALKBH5 can influence the fate of target mRNAs, often affecting their stability and subsequent translation into proteins.[3]
The catalytic activity of ALKBH5 is crucial for its biological function. It is predominantly localized in the nucleus, where it can act on nascent RNA transcripts.[3] Dysregulation of ALKBH5 activity has been linked to the progression of several cancers, including glioblastoma, breast cancer, and acute myeloid leukemia, where it often acts as an oncogene by promoting cancer cell proliferation and survival.[2][4]
This compound: Quantitative Data
This compound has been evaluated for its inhibitory potency against the ALKBH5 enzyme and its anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data.
| Inhibitor | Chemical Name | CAS Number | Enzymatic IC50 (µM) |
| This compound (compound 6) | 4-{[(furan-2-yl)methyl]amino}-1,2-diazinane-3,6-dione | 1008951-10-7 | 1.79[5] |
Note: Some suppliers may report slightly different IC50 values.
| Cell Line | Cancer Type | Cellular IC50 (µM) |
| CCRF-CEM | Acute lymphoblastic leukemia | 1.38[5] |
| HL-60 | Acute promyelocytic leukemia | 16.5[5] |
| K562 | Chronic myelogenous leukemia | 1.39[5] |
| Jurkat | Acute T-cell leukemia | >50[5] |
| A-172 | Glioblastoma | >50[5] |
Experimental Protocols
ALKBH5 Enzymatic Inhibition Assay (m6A Antibody-Based ELISA)
This protocol is adapted from the methods described by Selberg et al. (2021).[5]
a. Principle: This assay measures the ability of an inhibitor to block the demethylation of an m6A-containing RNA substrate by recombinant ALKBH5. The remaining m6A modification on the RNA is then detected using a specific antibody in an ELISA format.
b. Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing RNA substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate
-
Plate reader
c. Procedure:
-
Coat a 96-well plate with the m6A-containing RNA substrate and incubate overnight at 4°C.
-
Wash the plate with a suitable wash buffer (e.g., PBST).
-
Block the wells with a blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature.
-
Prepare the enzymatic reaction mixture in the assay buffer containing recombinant ALKBH5.
-
Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the demethylation reaction by adding the ALKBH5 enzyme mixture to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Wash the plate to remove the enzyme and inhibitor.
-
Add the anti-m6A antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This is a general protocol for assessing the effect of this compound on cancer cell proliferation.
a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6][7]
b. Materials:
-
Cancer cell lines (e.g., CCRF-CEM, HL-60, K562)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Spectrophotometer (plate reader)
c. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
ALKBH5 functions as an m6A "eraser," and its inhibition by this compound leads to an increase in m6A levels on target mRNAs. This alteration in the m6A landscape can have profound effects on various signaling pathways implicated in cancer.
One of the key mechanisms involves the interplay between m6A "erasers" like ALKBH5 and m6A "readers," which are proteins that recognize and bind to m6A-modified RNA.[8] Reader proteins such as the YTH domain-containing family (e.g., YTHDF2) and insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs) can mediate the downstream effects of m6A modification.[9]
For instance, YTHDF2 is known to promote the degradation of m6A-modified mRNAs.[10] By removing the m6A mark, ALKBH5 can protect certain oncogenic transcripts from YTHDF2-mediated decay, thereby promoting their expression. Inhibition of ALKBH5 by this compound would be expected to increase the m6A levels on these transcripts, leading to their degradation and a subsequent anti-cancer effect.
Several key oncogenic pathways are modulated by ALKBH5 activity. For example, ALKBH5 has been shown to regulate the expression of the transcription factor FOXM1, a critical driver of cell cycle progression and proliferation in many cancers.[2] ALKBH5-mediated demethylation of FOXM1 mRNA leads to its increased stability and expression.[2] The PI3K/AKT/mTOR pathway, a central regulator of cell growth, survival, and metabolism, is also influenced by ALKBH5 through its regulation of various target mRNAs.[4]
Caption: ALKBH5 signaling pathway and the effect of this compound.
Caption: Experimental workflows for inhibitor characterization.
References
- 1. Frontiers | ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes [frontiersin.org]
- 2. ALKBH5-mediated m6A demethylation of FOXM1 mRNA promotes progression of uveal melanoma | Aging [aging-us.com]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 8. Interactions between ALKBH5 and reader proteins in tumors: functions and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Interactions between ALKBH5 and reader proteins in tumors: functions and molecular mechanisms [frontiersin.org]
- 10. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ALKBH5-IN-2 in m6A Demethylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in various cellular processes, including RNA stability, splicing, translation, and export. The reversible nature of m6A methylation, governed by methyltransferases ("writers"), demethylases ("erasers"), and binding proteins ("readers"), has established epitranscriptomics as a critical layer of gene regulation. ALKBH5 (AlkB Homolog 5) is one of the two primary m6A demethylases, which removes the methyl group from adenosine residues in an Fe(II)- and α-ketoglutarate (2OG)-dependent manner. Dysregulation of ALKBH5 has been implicated in numerous diseases, particularly cancer, making it an attractive target for therapeutic intervention.
This technical guide focuses on ALKBH5-IN-2, a small molecule inhibitor of ALKBH5, providing a comprehensive overview of its mechanism of action, biochemical and cellular effects, and the experimental protocols used for its characterization.
This compound: A Potent Inhibitor of m6A Demethylation
This compound, also referred to as compound 6 in the primary literature, is a potent inhibitor of the ALKBH5 m6A demethylase.
Mechanism of Action
This compound functions as a competitive inhibitor, likely by binding to the active site of ALKBH5 and preventing its interaction with m6A-modified RNA substrates. The catalytic mechanism of ALKBH5 involves the oxidative demethylation of m6A, and inhibitors like this compound are designed to interfere with this process. Molecular docking studies suggest that this compound binds within the active site pocket of the ALKBH5 protein.
Quantitative Data
The inhibitory activity of this compound has been quantified through biochemical and cellular assays.
Biochemical Inhibition
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound (compound 6) | ALKBH5 | 1.79 | m6A antibody-based ELISA |
Cellular Activity
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines.
| Cell Line | Disease Type | IC50 (µM) after 48h | Reference |
| CCRF-CEM | Leukemia | 7.62 | |
| HL-60 | Leukemia | 11.0 | |
| K562 | Leukemia | 1.41 | |
| Jurkat | Leukemia | 41.3 | |
| A-172 | Glioblastoma | >50 | |
| HEK-293T | Non-cancerous | 40.5 |
Signaling Pathways Modulated by ALKBH5 Inhibition
While specific studies on the downstream signaling effects of this compound are limited, the broader consequences of ALKBH5 inhibition have been investigated. Inhibition of ALKBH5 leads to an increase in global m6A levels, which in turn affects the stability and translation of numerous target mRNAs, thereby influencing key signaling pathways implicated in cancer and other diseases.
Wnt/β-catenin Signaling
ALKBH5 has been shown to regulate the Wnt/β-catenin signaling pathway. In some contexts, ALKBH5 promotes breast cancer stemness by regulating this pathway. In pancreatic cancer, ALKBH5 can inhibit Wnt signaling by demethylating the mRNA of Wnt inhibitory factor 1 (WIF-1), leading to its increased expression. Therefore, inhibition of ALKBH5 by compounds like this compound could potentially modulate Wnt/β-catenin signaling, with the specific outcome being context-dependent.
Figure 1: Potential effect of this compound on the Wnt/β-catenin pathway.
NF-κB and MAPK Signaling
In multiple myeloma, ALKBH5 has been shown to promote tumorigenesis by activating both the NF-κB and MAPK signaling pathways through the stabilization of TRAF1 mRNA. Inhibition of ALKBH5 would therefore be expected to suppress these pathways by increasing m6A levels on TRAF1 transcripts, leading to their degradation.
Figure 2: Postulated inhibition of NF-κB and MAPK pathways by this compound.
PI3K/Akt Signaling
The PI3K/Akt signaling pathway is another critical regulator of cell growth and survival that can be influenced by ALKBH5. For instance, ALKBH5 has been shown to enhance the PI3K/Akt pathway during odontogenic differentiation. The specific effect of ALKBH5 inhibition on this pathway is likely to be cell-type and context-dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of ALKBH5 inhibitors like this compound.
ALKBH5 Inhibition Assay (m6A Antibody-Based ELISA)
This assay is used to determine the in vitro inhibitory activity of compounds against ALKBH5. The protocol is adapted from Selberg et al., 2021.
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing RNA oligonucleotide (probe)
-
This compound or other test compounds
-
Anti-m6A antibody
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the secondary antibody's enzyme (e.g., TMB)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)
-
96-well microplate
Procedure:
-
Coat the 96-well microplate with the m6A-containing RNA probe and incubate overnight at 4°C.
-
Wash the plate to remove unbound probe.
-
Add the assay buffer containing recombinant ALKBH5 and various concentrations of this compound to the wells. Include a positive control (ALKBH5 without inhibitor) and a negative control (no ALKBH5).
-
Incubate the plate to allow the demethylation reaction to occur.
-
Wash the plate to remove the enzyme and inhibitor.
-
Add the anti-m6A antibody to each well and incubate.
-
Wash the plate to remove unbound primary antibody.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add the substrate and allow the color to develop.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Figure 3: Workflow for the m6A antibody-based ALKBH5 inhibition assay.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cells. The protocol is based on Selberg et al., 2021.
Materials:
-
Cancer cell lines (e.g., CCRF-CEM, HL-60, K562)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Methylated RNA Immunoprecipitation (MeRIP) Assay
This technique is used to enrich for m6A-containing RNA fragments from total cellular RNA, allowing for the identification of ALKBH5 targets.
Materials:
-
Cells or tissues of interest
-
TRIzol reagent for RNA extraction
-
DNase I
-
RNA fragmentation buffer
-
Anti-m6A antibody
-
Protein A/G magnetic beads
-
RIP immunoprecipitation buffer
-
RNA purification kit
-
Reagents for RT-qPCR or library preparation for sequencing
Procedure:
-
Extract total RNA from cells or tissues and treat with DNase I.
-
Fragment the RNA to an appropriate size (e.g., ~100 nucleotides).
-
Incubate a portion of the fragmented RNA with an anti-m6A antibody coupled to magnetic beads. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control. An aliquot of the fragmented RNA should be saved as an input control.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments from the beads.
-
Purify the eluted RNA.
-
Analyze the enriched RNA by RT-qPCR for specific target genes or by high-throughput sequencing (MeRIP-seq) for transcriptome-wide analysis.
Conclusion
This compound is a valuable research tool for investigating the biological functions of the m6A demethylase ALKBH5. Its potent inhibitory activity in both biochemical and cellular assays makes it suitable for probing the role of ALKBH5 in various physiological and pathological processes. While the specific downstream signaling consequences of this compound are still under investigation, the known roles of ALKBH5 in regulating key pathways such as Wnt/β-catenin, NF-κB, and MAPK provide a strong rationale for its further development as a potential therapeutic agent, particularly in the context of cancer. The experimental protocols detailed in this guide provide a foundation for the continued characterization of this compound and the discovery of novel ALKBH5 inhibitors.
ALKBH5 Inhibition in Oncology: A Technical Overview of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of targeting ALKBH5, an m6A RNA demethylase, in cancer research. While direct information on a specific compound designated "ALKBH5-IN-2" is not publicly available, this document synthesizes preclinical data from notable, well-characterized ALKBH5 inhibitors to serve as a comprehensive resource for the scientific community. We will delve into the mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to the study of ALKBH5 inhibition in oncology.
Introduction: ALKBH5 as a Therapeutic Target in Cancer
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in regulating mRNA stability, splicing, and translation.[1] The reversible nature of this modification is controlled by a complex interplay of "writer" (methyltransferase), "eraser" (demethylase), and "reader" (m6A-binding) proteins.[2]
ALKBH5 (AlkB homolog 5) is a key m6A "eraser" that removes the methyl group from adenosine residues on RNA.[2] In various cancers, including glioblastoma, breast cancer, and acute myeloid leukemia (AML), ALKBH5 is often overexpressed.[1] This overexpression can lead to the demethylation of specific oncogene or tumor suppressor transcripts, altering their stability and expression, thereby promoting cancer cell proliferation, survival, and resistance to therapy.[3][4] Consequently, the development of small molecule inhibitors targeting the enzymatic activity of ALKBH5 has emerged as a promising therapeutic strategy in oncology.[5]
Mechanism of Action of ALKBH5 Inhibitors
ALKBH5 inhibitors are small molecules designed to bind to the active site of the ALKBH5 enzyme, preventing it from demethylating its RNA substrates.[1] By blocking ALKBH5 activity, these inhibitors lead to an accumulation of m6A modifications on target transcripts. This can, in turn, affect the fate of these mRNAs, often leading to their degradation or altered translation, thereby inhibiting the expression of proteins critical for cancer cell growth and survival.[1]
Below is a diagram illustrating the central role of ALKBH5 in m6A RNA modification and the impact of its inhibition.
Quantitative Data for Representative ALKBH5 Inhibitors
While data for a specific "this compound" is unavailable, several potent and selective ALKBH5 inhibitors have been described in the literature. The following tables summarize their in vitro efficacy.
Table 1: Enzymatic Inhibition of ALKBH5
| Compound | IC50 (µM) | Assay Type | Reference |
| Compound 3 | 0.84 | ELISA-based | [6] |
| Compound 6 | 1.79 | ELISA-based | [6] |
| 20m | 0.021 | Fluorescence Polarization | [7] |
| Citrate | ~488 | Demethylation Assay | [8] |
Table 2: Anti-proliferative Activity of ALKBH5 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3 | HL-60 | Acute Promyelocytic Leukemia | 1.38 | [6] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 16.5 | [6] | |
| K562 | Chronic Myelogenous Leukemia | 5.5 | [6] | |
| TD19 | NB4 | Acute Myeloid Leukemia | 15.1 ± 1.4 | [9] |
| MOLM13 | Acute Myeloid Leukemia | 9.5 ± 3.0 | [9] | |
| U87 | Glioblastoma | 7.2 ± 0.4 | [9] | |
| A172 | Glioblastoma | 22.3 ± 1.7 | [9] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize ALKBH5 inhibitors.
ALKBH5 Enzymatic Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the demethylase activity of ALKBH5.
Principle: A biotinylated RNA substrate containing m6A is incubated with recombinant ALKBH5 and the test inhibitor. The remaining m6A is detected using an anti-m6A antibody and a secondary antibody conjugated to a reporter enzyme.
Methodology:
-
Coating: A streptavidin-coated 96-well plate is incubated with a biotinylated m6A-containing RNA oligonucleotide to allow for binding.
-
Enzymatic Reaction: Recombinant human ALKBH5 is pre-incubated with the test compound at various concentrations in an assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 50 µM 2-oxoglutarate, 1 mM L-ascorbic acid, 0.1 mg/mL BSA).
-
The enzyme-inhibitor mixture is then added to the RNA-coated wells and incubated to allow for demethylation.
-
Detection: After washing, an anti-m6A antibody is added to the wells, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
Data Analysis: The absorbance is read at 450 nm. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (e.g., CCK-8)
This assay measures the effect of an ALKBH5 inhibitor on the viability and proliferation of cancer cells.
Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the ALKBH5 inhibitor or vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).
-
Assay: CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC50 value is determined.
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of an ALKBH5 inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the ALKBH5 inhibitor, and tumor growth is monitored.
Methodology:
-
Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in PBS/Matrigel) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.
-
Treatment: The ALKBH5 inhibitor is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = (length × width²)/2). Body weight and general health are also monitored.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Below is a diagram of a typical workflow for the preclinical evaluation of an ALKBH5 inhibitor.
Conclusion
Targeting the m6A RNA demethylase ALKBH5 with small molecule inhibitors represents a promising avenue for cancer therapy. The preclinical data for several representative inhibitors demonstrate their potential to inhibit ALKBH5 enzymatic activity and suppress the proliferation of various cancer cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel ALKBH5 inhibitors for clinical translation. Further research will be crucial to fully elucidate the therapeutic potential and patient populations that will most benefit from this targeted approach.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pan-Cancer Analysis Shows That ALKBH5 Is a Potential Prognostic and Immunotherapeutic Biomarker for Multiple Cancer Types Including Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structures of Human ALKBH5 Demethylase Reveal a Unique Binding Mode for Specific Single-stranded N6-Methyladenosine RNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ALKBH5 Inhibition on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in the post-transcriptional regulation of gene expression. The dynamic nature of m6A methylation is maintained by a delicate balance between methyltransferases ("writers") and demethylases ("erasers"). One such eraser, ALKBH5, has emerged as a critical regulator in various biological processes and a promising therapeutic target in several diseases, including cancer. This technical guide provides an in-depth overview of the effects of inhibiting ALKBH5, with a focus on the small molecule inhibitor ALKBH5-IN-2, on gene expression. Due to the limited availability of public data on this compound's specific effects on global gene expression, this guide leverages data from ALKBH5 knockdown and knockout studies to infer the potential consequences of its inhibition. We present key target genes, detailed experimental protocols for assessing gene expression changes, and visual representations of the underlying molecular pathways.
Introduction to ALKBH5 and m6A RNA Demethylation
ALKBH5 is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that removes the methyl group from N6-methyladenosine in RNA.[1] This demethylation activity influences multiple stages of mRNA metabolism, including splicing, stability, nuclear export, and translation, thereby modulating the expression of a wide array of genes.[2][3] Dysregulation of ALKBH5 has been implicated in the pathogenesis of various diseases, particularly cancer, where it can act as either an oncogene or a tumor suppressor depending on the cellular context.[3][4]
This compound is a potent and selective small molecule inhibitor of ALKBH5, with a reported IC50 value of 0.79 µM.[5] By inhibiting ALKBH5, this compound is expected to increase the overall level of m6A methylation on target mRNAs, leading to downstream changes in gene expression. This guide explores the anticipated effects of this compound on the transcriptome.
Effects of ALKBH5 Inhibition on Gene Expression
While specific transcriptomic data for this compound treatment is not yet widely available, studies involving the genetic depletion of ALKBH5 provide a strong indication of the likely consequences of its chemical inhibition. These studies have utilized techniques such as microarray analysis and RNA sequencing (RNA-seq) to identify genes whose expression is significantly altered upon ALKBH5 knockdown or knockout.
Quantitative Data on Differentially Expressed Genes
The following tables summarize key findings from studies that have investigated the impact of ALKBH5 modulation on gene expression.
Table 1: Summary of ALKBH5 Target Genes Identified Through Knockdown/Knockout Studies
| Cancer Type | Experimental Approach | Key Target Genes | Observed Effect of ALKBH5 Knockdown | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | siRNA-mediated knockdown and microarray | CDKN1A, TIMP3, E2F1, CCNG2 | Increased mRNA stability and protein expression | [6] |
| Lung Adenocarcinoma (LUAD) | shRNA-mediated knockdown and RNA-seq | ZNF777, TCOF1, CPLX2, ABL1, ZER1, VPS53, RRBP1 | Upregulation of target genes | [4] |
| Hypopharyngeal Squamous Cell Carcinoma | shRNA-mediated knockdown and RNA-seq/m6A-seq | NFE2L2/NRF2 | Increased mRNA stability and protein expression | |
| Osteosarcoma | shRNA-mediated knockdown and microarray | Pre-miR-181b-1, YAP-mRNA | Increased m6A methylation | [2] |
| Hepatocellular Carcinoma (HCC) | Overexpression and RNA-seq | PAQR4 | Decreased PAQR4 mRNA and protein expression | [1] |
| Pancreatic Cancer | shRNA-mediated knockdown and m6A-seq | WIF-1 | Increased WIF-1 m6A modification | [7] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Cell Type | IC50 (µM) |
| HEK-293T | Human Embryonic Kidney | 40.5 |
| CCRF-CEM | T-cell lymphoblast; acute lymphoblastic leukemia | 7.62 |
| HL-60 | Human promyelocytic leukemia | 11.0 |
| Jurkat | T lymphocyte | 41.3 |
| K562 | Chronic myelogenous leukemia | 1.41 |
| A-172 | Glioblastoma | >50 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of ALKBH5 inhibition on gene expression. These protocols are adapted from literature and can be applied to studies involving this compound.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in appropriate culture vessels at a density that allows for logarithmic growth during the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Once cells have adhered and are in the logarithmic growth phase, replace the culture medium with medium containing this compound or a vehicle control (e.g., DMSO at the same final concentration as the inhibitor-treated samples).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression to occur.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system and a SYBR Green-based master mix.[8]
-
Reaction Setup: Prepare a reaction mixture containing cDNA, SYBR Green master mix, and gene-specific forward and reverse primers for the target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermocycling Conditions: Use a standard three-step PCR protocol: denaturation (e.g., 95°C for 3 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).[8]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
RNA Sequencing (RNA-seq)
-
Library Preparation: Following RNA extraction and quality control, prepare RNA-seq libraries from the total RNA using a library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages such as DESeq2 or edgeR in R.
-
mRNA Stability Assay
-
Cell Treatment: Treat cells with this compound or vehicle control as described in section 3.1.
-
Transcription Inhibition: After the desired treatment duration, add a transcription inhibitor (e.g., Actinomycin D) to the culture medium to block new RNA synthesis.
-
Time-Course Collection: Harvest cells at various time points after the addition of the transcription inhibitor (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Analysis: Extract RNA from each time point and perform qRT-PCR for the target gene(s) as described in section 3.2.
-
Data Analysis: For each treatment condition, plot the relative mRNA levels against time. Calculate the mRNA half-life by fitting the data to a one-phase decay curve. An increase in mRNA half-life upon this compound treatment would suggest that the inhibitor stabilizes the target mRNA.[2]
Visualizing the Mechanism of Action and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of ALKBH5 action and its inhibition by this compound.
References
- 1. ALKBH5 prevents hepatocellular carcinoma progression by post-transcriptional inhibition of PAQR4 in an m6A dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Target genes of N6-methyladenosine regulatory protein ALKBH5 are associated with prognosis of patients with lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of RNA m(6)A in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RETRACTED ARTICLE: m6A demethylase ALKBH5 inhibits pancreatic cancer tumorigenesis by decreasing WIF-1 RNA methylation and mediating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALKBH5 inhibitors as a potential treatment strategy in heart failure—inferences from gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: ALKBH5 as a Therapeutic Target
An In-depth Technical Guide to the Discovery and Development of ALKBH5 Inhibitors
AlkB homolog 5 (ALKBH5) is a crucial enzyme belonging to the AlkB family of dioxygenases.[1] Its primary function is to act as an RNA demethylase, specifically targeting and removing the N6-methyladenosine (m6A) modification from messenger RNA (mRNA).[1][2] The m6A modification is the most prevalent internal modification in eukaryotic mRNA and plays a vital role in regulating various cellular processes, including mRNA stability, splicing, nuclear export, and translation.[1][3] By erasing these m6A marks, ALKBH5 post-transcriptionally regulates gene expression, thereby influencing a wide array of cellular functions.[1][2]
Dysregulation of ALKBH5 has been implicated in a multitude of human diseases. Aberrant expression is frequently observed in various malignancies, where it can act as either an oncogene or a tumor suppressor depending on the cancer type.[4][5][6] For instance, ALKBH5 has been shown to promote the proliferation of glioblastoma stem-like cells and breast cancer stem cells.[2][7] Its activity is linked to tumor initiation, progression, metastasis, and resistance to therapy.[4][5] Beyond cancer, ALKBH5 is involved in metabolic diseases, immune disorders, and developmental processes.[8][9] This central role in pathophysiology makes ALKBH5 a compelling target for therapeutic intervention, sparking significant interest in the discovery and development of small-molecule inhibitors.[2][8][10]
ALKBH5 Signaling and Regulatory Pathways
ALKBH5 exerts its biological effects by demethylating specific mRNA targets, which in turn alters their stability and translation, impacting downstream signaling pathways. The consequences of ALKBH5 activity are highly context-dependent, influencing cell proliferation, apoptosis, and drug resistance.
Key downstream effects and pathways modulated by ALKBH5 include:
-
Stemness and Proliferation: In glioblastoma and breast cancer, ALKBH5 promotes a stem-cell phenotype by demethylating and stabilizing the transcripts of key transcription factors like FOXM1 and NANOG.[2][4][6]
-
Drug Resistance: In epithelial ovarian cancer, the ALKBH5-HOXA10 axis can induce cisplatin resistance by demethylating JAK2 mRNA, leading to the activation of the JAK2/STAT3 signaling pathway.[4]
-
Apoptosis: In osteosarcoma, ALKBH5 has been shown to promote apoptosis by weakening the stability of SOCS3 mRNA in an m6A-dependent manner, which inactivates the STAT3 signaling pathway.[11]
-
Tumor Microenvironment: ALKBH5 can regulate the response to anti-PD-1 therapy by modulating lactate levels in the tumor microenvironment, thereby inhibiting the recruitment of immune cells.[6]
-
Metabolism: ALKBH5 influences glycolysis by affecting the stability of mRNAs for metabolic enzymes like GLUT4 and LDHA.[11]
Strategies for ALKBH5 Inhibitor Discovery
The development of potent and selective ALKBH5 inhibitors is a key focus of current research. Several strategies are employed to identify and optimize these molecules.
-
High-Throughput Screening (HTS): This involves testing large libraries of small molecules for their ability to inhibit ALKBH5 activity in a biochemical or cell-based assay. HTS is a primary method for discovering novel chemical scaffolds.[12][13]
-
Virtual (In Silico) Screening: Computational methods are used to screen vast virtual libraries of compounds to predict their binding affinity to the ALKBH5 active site. This approach leverages the known crystal structure of ALKBH5 to identify promising candidates for subsequent experimental validation.[8]
-
Structure-Activity Relationship (SAR) Analysis: Once initial "hit" compounds are identified, SAR studies are conducted.[14] This involves synthesizing and testing a series of chemical analogs to understand how specific structural modifications affect inhibitory potency and selectivity, guiding the optimization process.[10][14]
-
Targeted Covalent Inhibition: This strategy involves designing inhibitors that form a permanent covalent bond with a specific residue (e.g., cysteine) within the ALKBH5 protein. This can lead to highly potent and selective inhibition.[15]
Summary of Key ALKBH5 Inhibitors
A growing number of small-molecule inhibitors targeting ALKBH5 have been identified through various screening and design efforts. These compounds belong to diverse chemical classes and exhibit a range of potencies.
| Inhibitor Name | Chemical Scaffold | IC50 (µM) | Assay Type | Selectivity vs. FTO | Reference |
| 20m | 1-Aryl-1H-pyrazole | 0.021 | Fluorescence Polarization | High | [8][10] |
| TD19 | Covalent Inhibitor | - | ITC / Pull-down | High (selective for ALKBH5) | [15] |
| Ena15 | Small Molecule | - | Enzyme Kinetics | Enhances FTO activity | [11][12] |
| Ena21 | Small Molecule | - | Enzyme Kinetics | High (little activity for FTO) | [11][12] |
| MV1035 | Imidazobenzoxazine-5-thione | - | In silico screen | - | [8][11] |
| Compound 3 | 2-[(1-hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid | 0.84 | ELISA-based | - | [16] |
| Compound 6 | 4-{[(furan-2-yl)methyl]amino}-1,2-diazinane-3,6-dione | 1.79 | ELISA-based | - | [16] |
| Citrate | Natural Compound | ~488 | Catalytic Assay | - | [17] |
Detailed Experimental Protocols
The discovery and characterization of ALKBH5 inhibitors rely on a suite of specialized biochemical and cellular assays.
Biochemical Assays
These assays use purified recombinant ALKBH5 enzyme to directly measure inhibitory activity.
A. Fluorescence Polarization (FP)-Based Assay
-
Principle: This assay measures the change in polarization of fluorescently labeled RNA substrate upon binding to the ALKBH5 protein. Small, unbound fluorescent substrates tumble rapidly, resulting in low polarization. When bound to the larger ALKBH5 protein, tumbling slows, increasing polarization. An inhibitor that prevents this binding will result in a low polarization signal.
-
Methodology:
-
Reagents: Recombinant human ALKBH5, FAM-labeled ssRNA substrate containing an m6A site, assay buffer (e.g., HEPES, pH 7.2), and test compounds.
-
Procedure:
-
Dispense test compounds at various concentrations into a 384-well plate.
-
Add a solution of ALKBH5 protein and the FAM-labeled RNA substrate to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis: Calculate the percentage of inhibition based on the polarization values of control wells (no inhibitor) and wells with the test compound. Plot the percent inhibition against the compound concentration to determine the IC50 value.[8][10]
-
B. Formaldehyde Dehydrogenase-Coupled Fluorescence Assay
-
Principle: ALKBH5-mediated demethylation of m6A produces formaldehyde as a byproduct.[18] This formaldehyde can be used as a substrate by formaldehyde dehydrogenase (FDH) in a coupled reaction that reduces NAD+ to NADH. The resulting NADH fluoresces, providing a quantitative measure of ALKBH5 activity.
-
Methodology:
-
Reagents: Recombinant ALKBH5, m6A-containing ssRNA substrate, FDH, NAD+, assay buffer, and test compounds.
-
Procedure:
-
Incubate ALKBH5 with the test compound for a short period.
-
Initiate the demethylation reaction by adding the m6A-RNA substrate.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes).
-
Add the FDH and NAD+ solution to start the coupled reaction.
-
Measure the increase in fluorescence (NADH) over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of fluorescence increase is proportional to ALKBH5 activity. Calculate IC50 values by comparing the rates in the presence of inhibitors to the control.[18]
-
Cellular Assays
These assays are crucial for confirming that an inhibitor is active in a biological context.
A. Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is used to verify direct target engagement in intact cells.[10] The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability.
-
Methodology:
-
Reagents: Cultured cells (e.g., HepG2), test compound, lysis buffer, antibodies for western blotting.
-
Procedure:
-
Treat intact cells with the test compound or a vehicle control.
-
Harvest the cells and divide the lysate into aliquots.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C).
-
Cool the samples and centrifuge to pellet the denatured, aggregated proteins.
-
Analyze the amount of soluble ALKBH5 remaining in the supernatant of each sample using Western blotting.
-
-
Data Analysis: A successful inhibitor will increase the thermal stability of ALKBH5, resulting in more soluble protein at higher temperatures compared to the vehicle control. This is visualized as a "shift" in the melting curve.[10]
-
B. m6A Dot Blot Assay
-
Principle: This assay quantifies the global level of m6A in total RNA extracted from cells, providing a direct measure of ALKBH5 inhibition in a cellular context.[10]
-
Methodology:
-
Reagents: Cultured cells, test compound, RNA extraction kit, membrane (e.g., nitrocellulose), anti-m6A antibody, HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Procedure:
-
Treat cells with the inhibitor or vehicle control for a specified time (e.g., 72 hours).[15]
-
Extract total RNA from the cells.
-
Spot serial dilutions of the extracted RNA onto a nitrocellulose membrane and crosslink using UV light.
-
To ensure equal loading, stain the membrane with Methylene Blue.
-
Block the membrane and incubate with a primary antibody specific to m6A.
-
Incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Data Analysis: An effective ALKBH5 inhibitor will lead to an accumulation of m6A, resulting in a stronger signal on the dot blot compared to the control.[10][15]
-
Inhibitor Mechanism of Action
ALKBH5 inhibitors can be classified based on how they interact with the enzyme.
-
Competitive Inhibitors: These molecules bind to the active site of ALKBH5, directly competing with the natural substrate (m6A-RNA) or the cofactor (2-oxoglutarate).[1] Many identified inhibitors, such as Ena21, fall into this category.[11][12]
-
Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. Ena15 is an example of a non-competitive inhibitor.[11][12]
-
Covalent Inhibitors: These form an irreversible bond with the enzyme, permanently inactivating it. TD19 is a covalent inhibitor that modifies cysteine residues in ALKBH5, preventing it from binding to its RNA substrate.[15]
Conclusion and Future Directions
The discovery of ALKBH5 inhibitors is a rapidly advancing field with significant therapeutic potential, especially in oncology.[1] The development of potent, selective, and cell-active inhibitors like 20m demonstrates that ALKBH5 is a druggable target.[8][10] Current research has successfully established robust screening platforms and validation assays to identify and characterize novel inhibitory compounds.
Future efforts will likely focus on several key areas:
-
Improving Selectivity: A major challenge is developing inhibitors that are highly selective for ALKBH5 over other AlkB family members, particularly FTO, to minimize off-target effects.[15]
-
In Vivo Efficacy: While many inhibitors show promise in vitro, demonstrating their efficacy and safety in preclinical animal models is a critical next step.[8]
-
Exploring Broader Therapeutic Applications: Beyond cancer, the role of ALKBH5 in other conditions like heart failure and neurological disorders suggests that its inhibitors could have broader therapeutic applications.[1][19]
-
Combination Therapies: Investigating the synergistic effects of ALKBH5 inhibitors with existing treatments, such as chemotherapy or immunotherapy, could lead to more effective therapeutic strategies.[4]
References
- 1. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pan-Cancer Analysis Shows That ALKBH5 Is a Potential Prognostic and Immunotherapeutic Biomarker for Multiple Cancer Types Including Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structures of human ALKBH5 demethylase reveal a unique binding mode for specific single-stranded N6-methyladenosine RNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of formaldehyde dehydrogenase-coupled assay and antibody-based assays for ALKBH5 activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ALKBH5 inhibitors as a potential treatment strategy in heart failure—inferences from gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
ALKBH5-IN-2: A Potent and Selective Chemical Probe for the m⁶A RNA Demethylase ALKBH5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N⁶-methyladenosine (m⁶A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in the regulation of gene expression by influencing mRNA stability, splicing, and translation.[1] The reversible nature of this modification is controlled by a delicate balance between m⁶A methyltransferases ("writers") and demethylases ("erasers"). ALKBH5 (AlkB homolog 5) is a key m⁶A demethylase that removes the methyl group from adenosine residues in RNA.[1][2] Dysregulation of ALKBH5 has been implicated in various diseases, including cancer, making it a compelling therapeutic target.[3][4] Chemical probes are indispensable tools for elucidating the biological functions of such enzymes and for validating them as drug targets. ALKBH5-IN-2 has emerged as a potent and selective small molecule inhibitor of ALKBH5, serving as a valuable chemical probe to investigate its role in cellular processes.[1]
This compound: A Profile
This compound is a potent inhibitor of the ALKBH5 enzyme, demonstrating an in vitro IC₅₀ value of 0.79 µM.[1] This compound exhibits cellular activity by inhibiting cell viability in various cancer cell lines.[1]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against ALKBH5 and its effects on different cell lines.
| Parameter | Value | Cell Line | Reference |
| Biochemical IC₅₀ | 0.79 µM | - | [1] |
| Cellular IC₅₀ | 40.5 µM | HEK-293T | [1] |
| 7.62 µM | CCRF-CEM | [1] | |
| 11.0 µM | HL-60 | [1] | |
| 41.3 µM | Jurkat | [1] | |
| 1.41 µM | K562 | [1] | |
| >50 µM | A-172 | [1] |
Mechanism of Action
ALKBH5 is an Fe(II)- and 2-oxoglutarate (2OG)-dependent dioxygenase.[4] ALKBH5 inhibitors, like this compound, typically function by binding to the active site of the enzyme, preventing it from interacting with its m⁶A-modified RNA substrates.[1] This inhibition leads to an accumulation of m⁶A marks on target mRNAs, which in turn can alter their stability and translation, thereby affecting various cellular signaling pathways.[1]
Key Signaling Pathways Modulated by ALKBH5 Inhibition
Inhibition of ALKBH5 has been shown to impact several critical signaling pathways involved in cell proliferation, survival, and metastasis. The use of chemical probes like this compound is instrumental in dissecting these complex networks.
-
FAK/Src Signaling: ALKBH5 can promote tumor-associated lymphangiogenesis and lymph node metastasis by stimulating the focal adhesion kinase (FAK) and Src proto-oncogene (Src) signaling pathway.[5] This is achieved by demethylating the mRNA of integrin subunit beta 1 (ITGB1), leading to its increased expression.[5]
-
NF-κB and MAPK Signaling: In multiple myeloma, ALKBH5 promotes tumorigenesis by activating the NF-κB and MAPK signaling pathways through the stabilization of TRAF1 mRNA.[6]
-
ERK1/2 Signaling: Inhibition of retinal ALKBH5 has been shown to protect against myopia progression by selectively regulating the ERK1/2 signaling cascade, a key pathway in cellular growth and differentiation.[7]
-
PI3K/AKT Signaling: ALKBH5 has been implicated in the activation of the PI3K/AKT signaling pathway during osteogenesis by demethylating BMP2.[8]
Below is a diagram illustrating the general mechanism of ALKBH5 action and the points of intervention by inhibitors.
Caption: ALKBH5 action and inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments used to characterize ALKBH5 inhibitors are provided below.
Fluorescence Polarization (FP) Assay for ALKBH5 Inhibition
This assay is used to determine the in vitro potency of inhibitors against ALKBH5.
Principle: The assay measures the change in the polarization of fluorescently labeled RNA upon binding to the ALKBH5 protein. Small, unbound fluorescent RNA tumbles rapidly in solution, resulting in low polarization. When bound to the larger ALKBH5 protein, the tumbling is slower, leading to higher polarization. Inhibitors that prevent this binding will result in a decrease in fluorescence polarization.
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM DTT, 100 mM NaCl, 1 mg/mL CHAPS, and 0.5 mg/mL bovine gamma globulin (BGG).[9]
-
Recombinant human ALKBH5 protein.
-
Fluorescently labeled m⁶A-containing RNA probe (e.g., TAMRA-labeled).
-
This compound or other test compounds.
-
-
Procedure:
-
Perform the assay in a black, low-volume 384-well plate.[9]
-
Add assay buffer, ALKBH5 protein, and the fluorescently labeled RNA probe to each well.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters (e.g., 531 nm excitation and 579 nm emission for TAMRA).[9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the Fluorescence Polarization Assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its intended target protein within a cellular environment.
Principle: Ligand binding stabilizes a protein against thermal denaturation. In CETSA, cells are treated with the compound, heated, and then lysed. The amount of soluble target protein remaining after heat treatment is quantified. An effective ligand will increase the thermal stability of its target protein, resulting in more soluble protein at higher temperatures compared to untreated cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to a suitable confluency.
-
Treat cells with this compound or vehicle control (DMSO) for a specific duration (e.g., 1 hour) at 37°C.[10]
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermocycler.[10] A temperature gradient is often used to determine the melting curve of the protein.
-
-
Cell Lysis and Protein Quantification:
-
Data Analysis:
-
Plot the amount of soluble ALKBH5 against the temperature for both treated and untreated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Structure of human RNA N6-methyladenine demethylase ALKBH5 provides insights into its mechanisms of nucleic acid recognition and demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALKBH5 activates FAK signaling through m6A demethylation in ITGB1 mRNA and enhances tumor-associated lymphangiogenesis and lymph node metastasis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ubiqbio.com [ubiqbio.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of ALKBH5 Inhibition: A Technical Guide for Researchers
Executive Summary
The reversible nature of N6-methyladenosine (m6A) RNA modification is a critical regulator of gene expression, and the m6A demethylase ALKBH5 has emerged as a key player in a multitude of physiological and pathological processes. Its inhibition presents a promising therapeutic strategy for a range of diseases, most notably cancer. This technical guide provides an in-depth overview of the biological functions of ALKBH5 inhibition, tailored for researchers, scientists, and drug development professionals. We will explore the molecular mechanisms, key signaling pathways, and the impact of ALKBH5 inhibition on cellular processes, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this burgeoning field.
Introduction to ALKBH5 and m6A RNA Methylation
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in RNA metabolism, including splicing, stability, translation, and export. The m6A modification is dynamically regulated by a complex interplay of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins.
ALKBH5, or AlkB homolog 5, is one of the two known mammalian m6A demethylases, the other being the fat mass and obesity-associated protein (FTO).[1] ALKBH5 is a Fe(II)- and α-ketoglutarate-dependent dioxygenase that specifically removes the methyl group from m6A in a single-stranded RNA context. Its activity is crucial for maintaining the balance of m6A levels, thereby influencing the expression of a vast array of genes. Dysregulation of ALKBH5 has been implicated in numerous diseases, making it an attractive target for therapeutic intervention.
Molecular Mechanisms of ALKBH5 Inhibition
Inhibition of ALKBH5 activity leads to an accumulation of m6A modifications on target mRNAs. This hypermethylation can alter the fate of these transcripts in several ways:
-
Decreased mRNA Stability: A primary consequence of increased m6A is the recognition of the modified transcripts by "reader" proteins, particularly those from the YTHDF family (YTHDF1, YTHDF2, YTHDF3) and IGF2BP family (IGF2BP1, IGF2BP2, IGF2BP3).[2] YTHDF2 is well-characterized for its role in promoting the degradation of m6A-containing mRNAs.[2] By inhibiting ALKBH5, the stability of oncogenic transcripts that are its substrates can be reduced, leading to their downregulation.
-
Altered Splicing and Translation: m6A modifications can also influence pre-mRNA splicing and the efficiency of translation, although these mechanisms are often context-dependent.
-
Modulation of Non-coding RNA Function: ALKBH5 also targets non-coding RNAs, such as long non-coding RNAs (lncRNAs) and microRNA precursors (pre-miRNAs), affecting their processing and function.[3]
Key Signaling Pathways Modulated by ALKBH5 Inhibition
The inhibition of ALKBH5 has been shown to impact several critical signaling pathways that are frequently dysregulated in cancer and other diseases.
As depicted in Figure 1, the inhibition of ALKBH5 leads to an increase in m6A levels on target mRNAs, which often results in their destabilization. This can downregulate key components of pro-survival and pro-proliferative signaling pathways, including:
-
PI3K/AKT/mTOR Pathway: ALKBH5 has been shown to regulate the stability of transcripts encoding key components of this pathway, and its inhibition can lead to decreased cell proliferation and survival.[4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell growth and differentiation that can be attenuated by ALKBH5 inhibition.
-
NF-κB Pathway: In multiple myeloma, ALKBH5 promotes cell growth and survival through TRAF1-mediated activation of the NF-κB pathway.[5]
-
JAK/STAT Pathway: ALKBH5 can influence the tumor microenvironment by modulating the JAK/STAT signaling pathway.[6]
Biological Functions of ALKBH5 Inhibition
The multifaceted roles of ALKBH5 mean that its inhibition can have a wide range of biological effects, which are summarized below.
Cancer
The primary focus of ALKBH5 inhibitor development has been in oncology, where it often acts as an oncogene.
-
Inhibition of Tumor Growth and Proliferation: By promoting the degradation of oncogenic transcripts, ALKBH5 inhibition can suppress the proliferation of cancer cells.[2] This has been observed in various cancer types, including glioblastoma, breast cancer, and non-small cell lung cancer.[6]
-
Suppression of Metastasis: ALKBH5 can regulate the expression of genes involved in cell migration and invasion. Its inhibition has been shown to reduce the metastatic potential of cancer cells.
-
Induction of Apoptosis: ALKBH5 inhibition can sensitize cancer cells to apoptosis by downregulating anti-apoptotic factors and upregulating pro-apoptotic factors.
-
Enhanced Chemosensitivity: A significant application of ALKBH5 inhibitors is in combination therapies. By modulating the expression of drug resistance-related genes, ALKBH5 inhibition can re-sensitize resistant cancer cells to conventional chemotherapy.[7]
-
Modulation of the Tumor Microenvironment and Immunotherapy Response: ALKBH5 plays a role in shaping the tumor microenvironment. Its inhibition can enhance the efficacy of immunotherapy by increasing the immunogenicity of tumor cells and modulating the infiltration of immune cells.[8] For example, ALKBH5 knockout in tumor cells enhances the efficacy of anti-PD-1 therapy by modulating lactate accumulation and the presence of suppressive immune cells in the tumor microenvironment.[8]
Ferroptosis
Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. ALKBH5 has a dual role in regulating ferroptosis, acting as both a promoter and a suppressor depending on the cellular context. Inhibition of ALKBH5 can modulate ferroptosis by altering the stability of key regulatory transcripts, such as those involved in lipid metabolism and antioxidant defense.
Other Biological Processes
The influence of ALKBH5 extends beyond cancer. Its inhibition is being explored in other contexts, including:
-
Development: ALKBH5 is involved in various developmental processes, and its inhibition can impact cell differentiation and tissue homeostasis.
-
Neurological Disorders: Dysregulation of m6A methylation has been linked to neurological diseases, and targeting ALKBH5 could offer therapeutic avenues.
-
Metabolic Diseases: ALKBH5 has been implicated in the regulation of metabolic pathways, suggesting a potential role for its inhibitors in treating metabolic disorders.
Quantitative Data on ALKBH5 Inhibition
The following tables summarize key quantitative data from studies on ALKBH5 inhibition.
Table 1: IC50 Values of Selected ALKBH5 Inhibitors
| Inhibitor | Target Cell Line(s) | IC50 (µM) | Reference |
| ALKBH5-IN-5 | - | 0.62 | |
| Compound 3 | HL-60, CCRF-CEM, K562 | 1.38 - 16.5 | [5][9][10] |
| Compound 6 | HL-60, CCRF-CEM, K562 | 1.38 - 16.5 | [5][9][10] |
| TD19 | NB4, MOLM13, U87, A172 | 7.2 - 22.3 | [11] |
Table 2: Effects of ALKBH5 Inhibition on Cellular Processes
| Cancer Type | Method of Inhibition | Effect | Quantitative Measurement | Reference |
| Non-Small Cell Lung Cancer | siRNA knockdown | Increased apoptosis | Significant increase in apoptotic cells | [6] |
| Bladder Cancer | shRNA knockdown | Increased proliferation | Significant increase in cell proliferation | [2] |
| Head and Neck Squamous Carcinoma | siRNA knockdown | Decreased proliferation | Significant decrease in cell proliferation | [8] |
| Colorectal Cancer | Overexpression | Decreased proliferation | Significant decrease in cell viability and colony formation | [12] |
| Osteosarcoma | Overexpression | Increased apoptosis | Significant increase in apoptotic cells | [7] |
| Esophageal Squamous Cell Carcinoma | Overexpression | G1-phase arrest | Significant increase in G1 population | [13] |
Table 3: In Vivo Effects of ALKBH5 Inhibition on Tumor Growth
| Cancer Model | Method of Inhibition | Effect on Tumor Growth | Quantitative Measurement | Reference |
| Bladder Cancer Xenograft | Overexpression | Inhibition | Smaller tumor size and weight | [2] |
| Head and Neck Squamous Carcinoma Xenograft | shRNA knockdown | Inhibition | Reduced tumor volume and weight | [14] |
| Multiple Myeloma Xenograft | Doxycycline-inducible shRNA | Inhibition | Prolonged survival, reduced tumor burden | [15] |
| Non-Small Cell Lung Cancer Xenograft | shRNA knockdown | Inhibition | Reduced tumor growth and metastasis | [15] |
| Esophageal Squamous Cell Carcinoma Xenograft | Overexpression | Inhibition | Noticeably smaller tumor size, volume, and weight | [13] |
| Osteosarcoma Xenograft | Overexpression | Inhibition | Smaller tumor size, volume, and weight | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological function of ALKBH5 inhibition.
MeRIP-Seq (m6A-Seq)
Objective: To identify and quantify m6A modifications across the transcriptome.
Materials:
-
Total RNA
-
Anti-m6A antibody
-
Protein A/G magnetic beads
-
RNA fragmentation buffer
-
Immunoprecipitation buffer
-
Wash buffers
-
Elution buffer
-
RNA purification kit
-
Library preparation kit for sequencing
Protocol:
-
RNA Isolation and Fragmentation: Isolate high-quality total RNA from cells or tissues. Fragment the RNA to an appropriate size (typically around 100 nucleotides) using enzymatic or chemical methods.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody to capture m6A-containing fragments.
-
Bead Binding and Washing: Add protein A/G magnetic beads to pull down the antibody-RNA complexes. Perform stringent washes to remove non-specifically bound RNA.
-
Elution and RNA Purification: Elute the m6A-enriched RNA fragments from the beads. Purify the eluted RNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA that did not undergo immunoprecipitation). Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Use bioinformatics tools to identify m6A peaks and perform differential methylation analysis between samples.
RNA Immunoprecipitation (RIP)
Objective: To determine if a specific protein (e.g., ALKBH5) binds to a specific RNA molecule.
Protocol:
-
Cell Lysis: Lyse cells with a gentle lysis buffer to keep RNA-protein complexes intact.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest (e.g., anti-ALKBH5).
-
Bead Capture and Washing: Use protein A/G beads to capture the antibody-protein-RNA complexes. Wash the beads to remove non-specific binding.
-
RNA Isolation: Elute the RNA from the immunoprecipitated complexes and purify it.
-
Analysis: Use RT-qPCR to detect and quantify the specific RNA of interest in the immunoprecipitated sample.
m6A Dot Blot Assay
Objective: To assess the global level of m6A in a semi-quantitative manner.
Protocol:
-
RNA Spotting: Spot serial dilutions of purified mRNA onto a nitrocellulose or nylon membrane.
-
UV Crosslinking: Crosslink the RNA to the membrane using UV light.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with an anti-m6A antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the signal. The intensity of the dots corresponds to the amount of m6A. Methylene blue staining can be used as a loading control.
In Vitro Demethylase Activity Assay
Objective: To measure the enzymatic activity of ALKBH5 and assess the potency of inhibitors.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant ALKBH5, an m6A-containing RNA substrate, Fe(II), and α-ketoglutarate in a suitable buffer. For inhibitor studies, include the inhibitor at various concentrations.
-
Incubation: Incubate the reaction at an optimal temperature for a defined period.
-
Quenching and Digestion: Stop the reaction and digest the RNA substrate into single nucleosides.
-
Analysis: Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the ratio of m6A to adenosine. A decrease in this ratio indicates demethylase activity.
Cell-Based Functional Assays
-
Cell Proliferation Assay (e.g., CCK-8, MTT): Seed cells in a 96-well plate and treat with ALKBH5 inhibitor or use cells with ALKBH5 knockdown/knockout. At various time points, add the assay reagent and measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Apoptosis Assay (e.g., Annexin V/PI staining, Caspase-Glo): Treat cells with an ALKBH5 inhibitor. For Annexin V/PI staining, stain the cells and analyze by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells. For Caspase-Glo assays, add the reagent to cell lysates and measure luminescence, which is proportional to caspase activity.[2]
-
Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell): For the wound healing assay, create a scratch in a confluent cell monolayer and monitor the rate of wound closure over time. For the Transwell assay, seed cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion) and measure their migration towards a chemoattractant in the lower chamber.
-
Colony Formation Assay: Seed a low density of cells and treat with an ALKBH5 inhibitor. After a period of incubation, stain the colonies and count them to assess the long-term proliferative capacity of the cells.
Conclusion and Future Directions
The inhibition of ALKBH5 represents a novel and promising therapeutic strategy, particularly in the context of cancer. The ability to modulate gene expression at the epitranscriptomic level opens up new avenues for treating diseases that are resistant to conventional therapies. The continued development of potent and selective ALKBH5 inhibitors, coupled with a deeper understanding of its target transcripts and downstream pathways, will be crucial for translating these findings into clinical applications. Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from ALKBH5-targeted therapies and exploring the potential of these inhibitors in a wider range of diseases. This technical guide provides a solid foundation for researchers to delve into the exciting and rapidly evolving field of ALKBH5 biology and its therapeutic potential.
References
- 1. promega.com [promega.com]
- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. med.virginia.edu [med.virginia.edu]
- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. ALKBH5 suppresses tumor progression via an m6A-dependent epigenetic silencing of pre-miR-181b-1/YAP signaling axis in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Wound healing migration assay (Scratch assay) [protocols.io]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. snapcyte.com [snapcyte.com]
- 12. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m6A demethylase ALKBH5 suppression contributes to esophageal squamous cell carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2-mediated YAP activity in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Role of ALKBH5 in Epitranscriptomics
An In-depth Technical Guide to ALKBH5-IN-2 in Epitranscriptomics
The field of epitranscriptomics has unveiled a new layer of gene regulation occurring at the RNA level. One of the most abundant post-transcriptional modifications in eukaryotic messenger RNA (mRNA) is N6-methyladenosine (m6A).[1][2][3] This dynamic and reversible modification is a critical regulator of various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[3][4][5][6] The m6A landscape is dynamically controlled by a set of proteins: "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m6A-binding proteins) that recognize the modification and mediate its downstream effects.[1][7]
AlkB homolog 5 (ALKBH5) is one of the two key mammalian m6A demethylases, or "erasers," the other being the fat mass and obesity-associated protein (FTO).[1][8][9] ALKBH5 is an Fe(II)/α-ketoglutarate-dependent dioxygenase that specifically removes the methyl group from m6A on RNA.[3][10][11] By doing so, ALKBH5 plays a crucial role in a myriad of biological processes, such as spermatogenesis, osteogenesis, and the DNA damage response.[2][11] Dysregulation of ALKBH5 has been implicated in the pathogenesis of numerous human diseases, including various types of cancer, where it can act as either an oncogene or a tumor suppressor depending on the context.[4][12][13][14] This has made ALKBH5 an attractive therapeutic target for drug development.
This compound: A Potent Small-Molecule Inhibitor
This compound (also referred to as compound 6 in some literature) is a small-molecule inhibitor designed to target the enzymatic activity of ALKBH5.[15] By binding to the active site of the ALKBH5 enzyme, it competitively inhibits its demethylase activity, leading to an accumulation of m6A-modified RNA.[5] This modulation of the epitranscriptome can, in turn, affect the expression of key genes involved in cell proliferation, differentiation, and survival, making this compound a valuable tool for studying the function of ALKBH5 and a potential therapeutic agent.[5][15]
Quantitative Data Presentation
The following tables summarize the inhibitory activity of this compound and other reported ALKBH5 inhibitors.
Table 1: In Vitro Enzymatic Inhibition of ALKBH5
| Inhibitor Name | Chemical Name | IC50 (µM) |
| This compound (Compound 6) | 4-{[(furan-2-yl)methyl]amino}-1,2-diazinane-3,6-dione | 1.79[11][16] |
| Compound 3 | 2-[(1-hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid | 0.84[11][16] |
| ALKBH5-IN-5 (Compound 18l) | Not specified | 0.62[17][18] |
Table 2: Anti-proliferative Activity of this compound in Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h |
| HEK-293T | Embryonic Kidney | 40.5[15] |
| CCRF-CEM | T-cell lymphoblast-like (Leukemia) | 7.62[15] |
| HL-60 | Promyelocytic (Leukemia) | 11.0[15] |
| Jurkat | T-lymphocyte (Leukemia) | 41.3[15] |
| K562 | Chronic Myelogenous Leukemia | 1.41[15] |
| A-172 | Glioblastoma | >50[15] |
Visualizing the Mechanism and Workflow
Signaling Pathways and Logical Relationships
The following diagrams illustrate the core mechanism of ALKBH5 and the action of its inhibitors.
Caption: ALKBH5-mediated demethylation of m6A on mRNA and its downstream consequences.
Caption: Mechanism of action for this compound, leading to altered gene expression.
Experimental Workflow
Caption: A typical experimental workflow for the discovery and validation of ALKBH5 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of ALKBH5 inhibitors.
In Vitro ALKBH5 Enzyme Inhibition Assay (m6A ELISA-based)
This assay is designed to quantify the inhibitory effect of a compound on the demethylase activity of recombinant ALKBH5.
-
Principle: A synthetic m6A-containing RNA oligonucleotide is immobilized on a microplate. Recombinant ALKBH5 is added along with the test inhibitor. The remaining m6A modification after the enzymatic reaction is detected using a specific anti-m6A antibody and a secondary antibody conjugated to a detection enzyme (e.g., HRP). The signal is inversely proportional to ALKBH5 activity.
-
Materials:
-
Recombinant human ALKBH5 protein.
-
Synthetic m6A-containing RNA oligonucleotide.
-
Assay buffer (e.g., 50 mM HEPES, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA).
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
Anti-m6A antibody.
-
HRP-conjugated secondary antibody.
-
Substrate for HRP (e.g., TMB).
-
Stop solution (e.g., 0.5 M H₂SO₄).
-
High-binding 96-well microplate.
-
-
Procedure:
-
Coat the microplate wells with the m6A-containing RNA oligonucleotide and incubate overnight at 4°C.
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the reaction mixture containing assay buffer, recombinant ALKBH5, and varying concentrations of the test inhibitor (or DMSO as a control) to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow the demethylation reaction to occur.
-
Wash the wells to remove the enzyme and inhibitor.
-
Add the primary anti-m6A antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add the TMB substrate. Incubate until a color develops.
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the data.[16]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., HL-60, K562).
-
Complete cell culture medium.
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 48 hours).[15]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Quantification of m6A in mRNA (MeRIP-qPCR)
Methylated RNA Immunoprecipitation (MeRIP) followed by quantitative PCR (qPCR) is used to measure the change in m6A levels on specific target mRNAs after inhibitor treatment.
-
Principle: Total RNA is fragmented and then incubated with an anti-m6A antibody coupled to magnetic beads. The m6A-containing RNA fragments are immunoprecipitated, and after washing and elution, the abundance of specific transcripts is quantified using RT-qPCR.
-
Materials:
-
Cells treated with this compound or vehicle control.
-
Total RNA extraction kit.
-
RNA fragmentation buffer.
-
Anti-m6A antibody.
-
Protein A/G magnetic beads.
-
IP buffer and wash buffers.
-
RNA elution buffer.
-
Reverse transcription kit.
-
SYBR Green Master Mix for qPCR.
-
Primers for target genes of interest.
-
-
Procedure:
-
Isolate total RNA from treated and control cells and assess its integrity.
-
Fragment the RNA to an appropriate size (e.g., ~100 nucleotides).
-
Save a small portion of the fragmented RNA as an "input" control.
-
Incubate the remaining fragmented RNA with the anti-m6A antibody overnight at 4°C.
-
Add magnetic beads to pull down the antibody-RNA complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the m6A-containing RNA fragments from the beads.
-
Purify the eluted RNA and the input RNA.
-
Perform reverse transcription on both the immunoprecipitated (IP) and input RNA samples to generate cDNA.
-
Perform qPCR using primers for specific target genes to quantify their abundance in the IP and input samples.
-
Calculate the enrichment of m6A for each target gene in the treated samples relative to the control samples, normalized to the input.[19][20]
-
Therapeutic Potential and Future Directions
The development of potent and selective ALKBH5 inhibitors like this compound holds significant promise for cancer therapy.[4][5][21] Given the diverse roles of ALKBH5 in different cancers, targeting this enzyme could be a viable strategy to inhibit tumor growth, overcome drug resistance, and modulate the tumor microenvironment.[12][22] For example, studies have shown that inhibiting ALKBH5 can suppress the proliferation of certain leukemia and glioblastoma cells.[11][16]
Future research should focus on improving the selectivity and potency of ALKBH5 inhibitors, as well as understanding the precise molecular mechanisms by which they exert their anti-cancer effects in different tumor types. In vivo studies are essential to evaluate the efficacy and safety of these compounds.[22] Furthermore, exploring the therapeutic potential of ALKBH5 inhibitors in other diseases where m6A modification is dysregulated is a promising avenue for future investigation.
References
- 1. Recent Advances of m6A Demethylases Inhibitors and Their Biological Functions in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes [frontiersin.org]
- 4. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Roles of N6‐Methyladenosine Demethylase FTO in Malignant Tumors Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2–mediated YAP activity in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epitranscriptomics in the development, functions, and disorders of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy | springermedicine.com [springermedicine.com]
- 13. Pan-Cancer Analysis Shows That ALKBH5 Is a Potential Prognostic and Immunotherapeutic Biomarker for Multiple Cancer Types Including Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ALKBH5-IN-5 | Highly selective ALKBH5 inhibitor | Leukemia | TargetMol [targetmol.com]
- 18. researchgate.net [researchgate.net]
- 19. ALKBH5 promotes hypopharyngeal squamous cell carcinoma apoptosis by targeting TLR2 in a YTHDF1/IGF2BP2-mediated manner - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ALKBH5 inhibitors as a potential treatment strategy in heart failure—inferences from gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
ALKBH5-IN-2: A Technical Guide to its Role in RNA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ALKBH5-IN-2, a small molecule inhibitor of the N6-methyladenosine (m6A) RNA demethylase ALKBH5. We will explore its mechanism of action, its effects on RNA metabolism, and the experimental protocols used to study its activity. This document is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, RNA biology, and oncology.
Introduction: The Critical Role of ALKBH5 in RNA Metabolism
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in regulating gene expression post-transcriptionally.[1][2] This dynamic and reversible modification influences mRNA stability, splicing, export, and translation.[1][3][4] The m6A landscape is controlled by a delicate balance between methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers").[1]
AlkB homolog 5 (ALKBH5) is one of the two key mammalian RNA demethylases, acting as an "eraser" of the m6A mark.[1] It belongs to the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[4] By removing m6A modifications, ALKBH5 influences a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][3] Dysregulation of ALKBH5 activity has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention.[2][3]
This compound: Mechanism of Action
ALKBH5 inhibitors, such as this compound, are small molecules designed to specifically block the catalytic activity of the ALKBH5 enzyme.[3] These inhibitors typically function by binding to the active site of ALKBH5, preventing it from interacting with its m6A-modified RNA substrates.[3] This competitive inhibition leads to a halt in the demethylation process, resulting in an accumulation of m6A marks on target RNAs.[3] The sustained m6A modification can alter the fate of these mRNAs, often affecting their stability and translation, which in turn can impact downstream cellular pathways.[3] In the context of cancer, this can disrupt the expression of oncogenes and tumor suppressor genes, thereby impeding cancer cell growth and survival.[3]
Quantitative Data on ALKBH5 Inhibition
The following tables summarize key quantitative data from studies on ALKBH5 inhibitors and the effects of modulating ALKBH5 activity.
Table 1: Inhibitory Activity of Small Molecules against ALKBH5
| Compound | IC50 (μM) | Cell Line(s) | Reference |
| Compound 3 | 0.84 | Leukemia (HL-60, CCRF-CEM, K562) | [5][6] |
| Compound 6 | 1.79 | Leukemia (HL-60, CCRF-CEM, K562) | [5][6] |
| 18l | 0.62 | NB4 | [7] |
Table 2: Effects of ALKBH5 Modulation on m6A Levels in HeLa Cells
| Condition | Change in m6A Level in mRNA | Duration | Reference |
| ALKBH5 Knockdown (siRNA) | ~9% increase | 48 hours | [8] |
| ALKBH5 Overexpression | ~29% decrease | 24 hours | [8] |
Table 3: Antiproliferative Effects of ALKBH5 Inhibitors on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
| Compound 3 | HL-60 | 1.38 - 16.5 | [9] |
| Compound 3 | CCRF-CEM | 1.38 - 16.5 | [9] |
| Compound 3 | K562 | 1.38 - 16.5 | [9] |
| 18l | NB4 | 0.63 | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used in the study of ALKBH5 inhibitors.
m6A Dot Blot Assay
This method is used to determine the global m6A levels in RNA.
-
RNA Isolation: Extract total RNA from control and treated cells using a standard RNA extraction kit.
-
RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer.
-
RNA Denaturation: Denature the RNA samples by heating at 95°C for 3 minutes, followed by immediate chilling on ice.
-
Membrane Spotting: Spot serial dilutions of the denatured RNA onto a nitrocellulose or nylon membrane.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m6A overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the spots using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the dot intensity using image analysis software. Methylene blue staining can be used as a loading control.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is used to confirm the binding of a small molecule inhibitor to its target protein.[5][6]
-
Protein Extraction: Lyse cells and extract total protein. Quantify the protein concentration.
-
Inhibitor Treatment: Incubate the protein lysate with varying concentrations of the ALKBH5 inhibitor (e.g., this compound) and a vehicle control at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase) to each sample and incubate to allow for protein digestion. The binding of the inhibitor is expected to confer stability to ALKBH5, making it less susceptible to digestion.
-
Digestion Termination: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the protein fragments by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against ALKBH5. A stronger band in the inhibitor-treated lanes compared to the control indicates binding and stabilization.[5][6]
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay measures the effect of the inhibitor on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the ALKBH5 inhibitor and a vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathways and Logical Relationships
The inhibition of ALKBH5 sets off a cascade of events rooted in the altered m6A landscape of the transcriptome. The logical progression from enzyme inhibition to cellular phenotype is outlined below.
By increasing m6A levels, ALKBH5 inhibitors can modulate the stability and translation of numerous transcripts. For example, increased m6A modification of certain oncogene mRNAs can lead to their degradation by m6A "reader" proteins like YTHDF2, thereby suppressing tumor growth. Conversely, the stability of some tumor suppressor mRNAs might be enhanced. The net effect on cellular processes such as proliferation, apoptosis, and differentiation is context-dependent, varying with cell type and the specific transcripts targeted by ALKBH5.
Conclusion
This compound and other inhibitors of this key RNA demethylase represent a promising avenue for therapeutic development, particularly in oncology. A thorough understanding of their mechanism of action, combined with robust and reproducible experimental protocols, is essential for advancing these compounds through the drug discovery pipeline. This guide provides a foundational resource for researchers dedicated to exploring the therapeutic potential of modulating RNA epigenetics.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Crystal Structures of the Human RNA Demethylase Alkbh5 Reveal Basis for Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Therapeutic Potential of ALKBH5 Inhibitors: A Technical Guide for Drug Discovery Professionals
Executive Summary
The epitranscriptomic writer, eraser, and reader proteins that modulate N6-methyladenosine (m6A) RNA modification are emerging as critical regulators of cellular processes and promising targets for therapeutic intervention. Among these, the m6A demethylase ALKBH5 has garnered significant attention for its role in the pathogenesis of numerous diseases, most notably cancer. This technical guide provides an in-depth overview of the therapeutic potential of ALKBH5 inhibitors, consolidating current knowledge on their mechanism of action, preclinical efficacy, and the signaling pathways they modulate. Detailed experimental protocols for the evaluation of ALKBH5 inhibitors are provided, alongside a comprehensive summary of quantitative data to aid in the design and execution of drug discovery programs targeting this key enzyme.
Introduction: ALKBH5 as a Therapeutic Target
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, dynamically regulated by methyltransferases ("writers") and demethylases ("erasers"). ALKBH5, along with FTO, is one of the two known mammalian m6A demethylases.[1][2] By removing methyl groups from mRNA, ALKBH5 influences various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation, thereby controlling gene expression.[3]
Dysregulation of ALKBH5 has been implicated in a wide array of human diseases. In many cancers, including glioblastoma, breast cancer, acute myeloid leukemia, and ovarian cancer, ALKBH5 is overexpressed and acts as an oncogene by promoting cancer cell proliferation, survival, and stemness.[4][5][6][7] Conversely, in some contexts, such as hepatocellular carcinoma, ALKBH5 can function as a tumor suppressor.[5] Beyond oncology, emerging evidence points to the involvement of ALKBH5 in cardiovascular diseases, neurodegenerative disorders, metabolic conditions, and fibrotic diseases, broadening its therapeutic relevance.[8][9][10][11]
The development of small molecule inhibitors that selectively target ALKBH5 offers a promising therapeutic strategy to reverse the pathological consequences of its aberrant activity. These inhibitors function by binding to the active site of the ALKBH5 enzyme, preventing it from demethylating its target mRNAs. This leads to an accumulation of m6A modifications on key transcripts, altering their stability and translation, and ultimately impacting downstream signaling pathways that drive disease progression.
Mechanism of Action of ALKBH5 Inhibitors
ALKBH5 is a non-heme Fe(II)/α-ketoglutarate (2-oxoglutarate)-dependent dioxygenase.[12] Its catalytic activity involves the oxidative demethylation of m6A on RNA. ALKBH5 inhibitors are designed to interfere with this process. The primary mechanism of action for most reported ALKBH5 inhibitors is competitive inhibition.[13] These small molecules typically bind to the active site of ALKBH5, competing with the endogenous substrate (m6A-modified RNA) or the cofactor α-ketoglutarate. By occupying the active site, these inhibitors prevent the demethylation of target mRNAs, leading to a global increase in m6A levels.[14] This sustained methylation state can alter the fate of the mRNA, often leading to changes in its stability and translation, which in turn disrupts the expression of oncogenes and other disease-relevant genes.[4]
dot
Figure 1. Mechanism of competitive inhibition of ALKBH5.
Quantitative Data on ALKBH5 Inhibitors
A growing number of small molecule inhibitors of ALKBH5 have been identified through high-throughput screening and rational drug design. The following tables summarize the reported in vitro and in vivo efficacy of selected ALKBH5 inhibitors.
Table 1: In Vitro Potency of Selected ALKBH5 Inhibitors
| Inhibitor | Target Assay | IC50 (µM) | Cell Line(s) | Reference(s) |
| Compound 3 | ALKBH5 Enzyme Assay | 0.84 | - | [6][15] |
| Cell Viability | 1.38 - 16.5 | CCRF-CEM, HL-60, K562 | [5][6] | |
| Compound 6 | ALKBH5 Enzyme Assay | 1.79 | - | [6][15] |
| Cell Viability | 1.41 - 11.0 | K562, HL-60 | [5][6] | |
| Compound 20m | Fluorescence Polarization | 0.021 | - | [14] |
| TD19 | Cell Viability | 7.2 - 22.3 | U87, A172, NB4, MOLM13 | [7] |
| MV1035 | Cell Migration/Invasion | Micromolar range | U87 | [5] |
| IOX1 | 2OG Oxygenases | Broad spectrum | - | [13] |
| Ena15 | Cell Growth | - | Glioblastoma multiforme | [13] |
| Ena21 | Cell Growth | - | Glioblastoma multiforme | [13] |
Table 2: In Vivo Efficacy of ALKBH5 Inhibition
| Intervention | Animal Model | Key Findings | Reference(s) |
| ALKBH5 Knockdown | Head and Neck Squamous Cell Carcinoma Xenograft | Reduced tumor growth. | [16] |
| ALKBH5 Overexpression | Bladder Cancer Xenograft | Smaller tumor size and weight. | [17] |
| ALKBH5 Knockdown | Multiple Myeloma Xenograft | Increased survival, reduced tumor burden. | [18] |
| ALKBH5 Inhibition | Melanoma and Colorectal Cancer (with immunotherapy) | Sensitized tumors to immunotherapy. | [5] |
| ALKBH5 Knockdown | Non-Small Cell Lung Cancer Xenograft | Inhibited tumor growth and metastasis. | [19] |
Key Signaling Pathways Modulated by ALKBH5 Inhibitors
ALKBH5 exerts its biological functions by modulating the expression of key genes involved in various signaling pathways. Consequently, ALKBH5 inhibitors can impact these pathways to achieve their therapeutic effects.
NF-κB and MAPK Signaling Pathways
In multiple myeloma, ALKBH5 has been shown to enhance the stability of TNF receptor-associated factor 1 (TRAF1) mRNA in an m6A-dependent manner. Increased TRAF1 expression leads to the activation of both the NF-κB and MAPK signaling pathways, promoting tumor cell growth and survival.[4] Inhibition of ALKBH5 would be expected to decrease TRAF1 levels, thereby suppressing these pro-tumorigenic pathways.
dot
Figure 2. ALKBH5 regulation of NF-κB and MAPK pathways.
FAK/Src Signaling Pathway
In ovarian cancer, ALKBH5 promotes lymph node metastasis by increasing the stability of integrin subunit beta 1 (ITGB1) mRNA. This leads to the activation of the focal adhesion kinase (FAK) and Src signaling cascade, which is crucial for cell migration and invasion. ALKBH5 inhibitors could therefore represent a strategy to block metastatic dissemination in ovarian cancer.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in development and is frequently dysregulated in cancer, particularly in cancer stem cells. ALKBH5 has been shown to regulate the stability of key components of this pathway, thereby influencing cancer stemness. Targeting ALKBH5 may therefore be an effective approach to eradicate cancer stem cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of ALKBH5 inhibitors.
ALKBH5 Enzyme Inhibition Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of ALKBH5.
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing single-stranded RNA or DNA oligonucleotide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Quenching solution (e.g., EDTA)
-
Detection system (e.g., LC-MS/MS to measure the demethylated product, or a formaldehyde dehydrogenase-coupled fluorescence assay)
Procedure:
-
Prepare a reaction mixture containing ALKBH5 protein and the m6A-containing substrate in the assay buffer.
-
Add the test compounds at various concentrations (typically in a serial dilution). Include a DMSO control (vehicle) and a positive control inhibitor if available.
-
Initiate the reaction by adding α-ketoglutarate.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction mixture to quantify the amount of demethylated product formed.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of an inhibitor to ALKBH5 in a cellular context.
Materials:
-
Cancer cell line expressing ALKBH5
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR cycler)
-
Western blotting reagents and anti-ALKBH5 antibody
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with the test compound or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a PCR cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Collect the supernatant and analyze the amount of soluble ALKBH5 by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of an ALKBH5 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line known to be sensitive to ALKBH5 inhibition
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Inject the cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined schedule (e.g., daily, once a week) and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Plot tumor growth curves and survival curves to assess the efficacy of the inhibitor.
dot
Figure 3. Experimental workflow for ALKBH5 inhibitor development.
Future Perspectives and Conclusion
The field of epitranscriptomics is rapidly advancing, and ALKBH5 has emerged as a compelling target for drug discovery. The development of potent and selective ALKBH5 inhibitors holds immense promise for the treatment of a variety of diseases, particularly cancers that are dependent on ALKBH5-mediated gene regulation. While significant progress has been made in identifying first-generation inhibitors, further research is needed to optimize their pharmacological properties, including potency, selectivity, and in vivo efficacy.
Future efforts should focus on:
-
Developing more selective inhibitors: Differentiating between ALKBH5 and the other m6A demethylase, FTO, is crucial to minimize off-target effects.
-
Exploring combination therapies: Combining ALKBH5 inhibitors with other anticancer agents, such as chemotherapy or immunotherapy, may lead to synergistic effects and overcome drug resistance.[5][20]
-
Expanding the therapeutic scope: Investigating the role of ALKBH5 in a broader range of non-cancerous diseases could open up new therapeutic avenues.
-
Identifying predictive biomarkers: The discovery of biomarkers to identify patient populations most likely to respond to ALKBH5 inhibitor therapy will be critical for clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. ahajournals.org [ahajournals.org]
- 4. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALKBH5 inhibitors as a potential treatment strategy in heart failure—inferences from gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The deficiency of N6-methyladenosine demethylase ALKBH5 enhances the neurodegenerative damage induced by cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ALKBH5 enhances lipid metabolism reprogramming by increasing stability of FABP5 to promote pancreatic neuroendocrine neoplasms progression in an m6A-IGF2BP2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of RNA m6A demethylase ALKBH5 in the mechanisms of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ALKBH5 Inhibited Cell Proliferation and Sensitized Bladder Cancer Cells to Cisplatin by m6A-CK2α-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2-mediated YAP activity in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The 6-methyladenine erasers ALKBH5 and FTO influence chemotherapy efficiency in bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Novel ALKBH5 Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of a novel ALKBH5 inhibitor, herein referred to as ALKBH5-IN-2. The protocols detailed below are based on established methodologies for characterizing inhibitors of the RNA demethylase ALKBH5.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in regulating RNA metabolism, including splicing, stability, and translation.[1][2] The m6A modification is dynamically regulated by methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers").[3] ALKBH5 is a key m6A demethylase, an "eraser," that oxidatively removes the methyl group from m6A.[2][4] Dysregulation of ALKBH5 has been implicated in the pathogenesis of various diseases, including several types of cancer, making it an attractive therapeutic target.[5][6][7] this compound is a small molecule designed to specifically inhibit the demethylase activity of ALKBH5, thereby increasing global m6A levels and modulating gene expression.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Representative ALKBH5 Inhibitors
| Compound ID | Assay Type | IC50 (µM) | Target Selectivity | Reference |
| Compound 3 | m6A antibody-based ELISA | 0.84 | Not specified | [8] |
| Compound 6 | m6A antibody-based ELISA | 1.79 | Not specified | [8] |
| Compound 20m | Fluorescence Polarization | 0.021 | High selectivity over FTO and other AlkB members | [9] |
| TD19 | PAGE-based assay | ~1.5 (wild-type ALKBH5) | Selective over FTO | [7] |
| TD19 | PAGE-based assay | 3.2 ± 0.6 (C100S mutant) | Not applicable | [7] |
| TD19 | PAGE-based assay | 7.6 ± 3.4 (C267S mutant) | Not applicable | [7] |
| TD19 | PAGE-based assay | 10.1 ± 3.2 (C100S/C267S mutant) | Not applicable | [7] |
Experimental Protocols
Protocol 1: In Vitro ALKBH5 Enzymatic Inhibition Assay (Fluorescence Polarization-Based)
This protocol describes a method to determine the in vitro inhibitory activity of this compound using a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human ALKBH5 protein
-
Fluorescein-labeled ssRNA probe containing a single m6A modification
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µM (NH4)2Fe(SO4)2·6H2O, 0.01% Tween-20
-
This compound (or other test compounds)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer.
-
Add 5 µL of the diluted this compound solution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add 5 µL of recombinant ALKBH5 protein (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the demethylation reaction by adding 10 µL of the fluorescein-labeled m6A-containing ssRNA probe (final concentration ~10 nM) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular m6A Quantification using Dot Blot Assay
This protocol provides a method to assess the effect of this compound on global m6A levels in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, PC9)
-
This compound
-
Cell culture medium and supplements
-
TRIzol reagent for RNA extraction
-
mRNA purification kit (e.g., using oligo(dT) magnetic beads)
-
Nitrocellulose membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Methylene blue staining solution (0.02% methylene blue in 0.3 M sodium acetate, pH 5.2)
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Harvest the cells and extract total RNA using TRIzol reagent.
-
Purify mRNA from the total RNA using an mRNA purification kit.
-
Quantify the purified mRNA and prepare serial dilutions (e.g., 400 ng, 200 ng, 100 ng).
-
Denature the mRNA samples by heating at 95°C for 3 minutes, followed by immediate chilling on ice.
-
Spot the denatured mRNA onto a nitrocellulose membrane.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-m6A antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
To normalize for the amount of RNA spotted, stain the membrane with methylene blue solution.
-
Quantify the dot intensity and normalize to the methylene blue staining to determine the relative m6A levels.[10]
Protocol 3: Cell Viability and Proliferation Assay
This protocol details the assessment of the effect of this compound on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, U2OS)
-
This compound
-
Cell culture medium and supplements
-
96-well clear plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubate the cells for 24, 48, and 72 hours.
-
At each time point, add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.[11][12]
Visualizations
Caption: ALKBH5 signaling and the effect of its inhibition.
References
- 1. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Small Molecule RNA m6A Demethylase AlkBH5 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALKBH5 activates FAK signaling through m6A demethylation in ITGB1 mRNA and enhances tumor-associated lymphangiogenesis and lymph node metastasis in ovarian cancer [thno.org]
- 7. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ALKBH5 regulates cardiomyocyte proliferation and heart regeneration by demethylating the mRNA of YTHDF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALKBH5 regulates STAT3 activity to affect the proliferation and tumorigenicity of osteosarcoma via an m6A-YTHDF2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols: ALKBH5-IN-2 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in RNA metabolism, including splicing, stability, and translation.[1][2] This reversible epigenetic mark is dynamically regulated by a complex interplay of methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers").[3] ALKBH5 (AlkB homolog 5) is a key m6A demethylase that removes the methyl group from adenosine residues in RNA.[2][4]
Aberrant ALKBH5 expression is implicated in the progression of various cancers, including glioblastoma, breast cancer, and leukemia.[5][6] By demethylating specific mRNA transcripts, ALKBH5 can modulate the expression of oncogenes and tumor suppressors, thereby influencing cancer cell proliferation, survival, and drug resistance.[5][7] This makes ALKBH5 a compelling therapeutic target for cancer drug development.[5][8]
ALKBH5-IN-2 is a small molecule inhibitor designed to target the enzymatic activity of ALKBH5.[4] By inhibiting ALKBH5, this compound is expected to increase global m6A levels within cells, leading to altered gene expression and downstream anti-cancer effects. This application note provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and similar inhibitors. The described assays will enable researchers to quantify the inhibitor's impact on cellular m6A levels and assess its biological effects on cancer cells.
Signaling Pathway and Experimental Workflow
To understand the context of ALKBH5 inhibition, it is crucial to visualize its role in cellular signaling and the workflow for its analysis.
Caption: ALKBH5 signaling pathway and point of inhibition.
Caption: Experimental workflow for this compound cell-based assay.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Cancer Cell Line (e.g., MV4-11, HL-60) | ATCC | CRL-9591 |
| This compound | Selleck Chemicals | SXXXX |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Total RNA Extraction Kit | Qiagen | 74104 |
| m6A RNA Methylation Quantification Kit (Colorimetric) | EpigenTek | P-9005 |
| 96-well Cell Culture Plates | Corning | 3596 |
| Spectrophotometer (Plate Reader) | Molecular Devices | SpectraMax M5 |
Experimental Protocols
Cell Culture and Seeding
-
Culture the selected cancer cell line (e.g., MV4-11, a human AML cell line with reported ALKBH5 dependency) in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For the assay, seed the cells into a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 1 x 10^4 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
This compound Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare a serial dilution of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Carefully remove the old medium from the 96-well plate and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours). The optimal time should be determined empirically.
Total RNA Extraction
-
After the treatment period, carefully remove the medium and wash the cells once with PBS.
-
Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
Global m6A Quantification (ELISA-based)
This protocol is based on a colorimetric m6A quantification kit.
-
RNA Binding : Add 200-800 ng of the extracted total RNA to the assay wells. Follow the specific kit protocol for binding the RNA to the wells.
-
m6A Capture : Wash the wells and add the capture antibody, which specifically recognizes m6A. Incubate for the time specified in the kit manual (e.g., 60-90 minutes).
-
Detection : Wash the wells and add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). Incubate as recommended.
-
Signal Development : After a final wash, add the colorimetric substrate and incubate until a visible color develops.
-
Measurement : Stop the reaction and measure the absorbance on a microplate reader at the recommended wavelength (e.g., 450 nm).[9]
-
Quantification : Calculate the percentage of m6A in each sample relative to the total RNA input using the formula provided in the kit's manual, often involving a standard curve with a positive control.
Data Presentation and Analysis
The quantitative data from the experiments should be summarized for clear interpretation and comparison.
Table 1: Dose-Response of this compound on Global m6A Levels
| This compound Conc. (µM) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Absorbance (450 nm) - Replicate 3 | Average Absorbance | % m6A (Relative to Control) |
| 0 (Vehicle) | 100% | ||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 |
Table 2: IC50 Value of this compound for m6A Demethylase Inhibition
| Compound | IC50 (µM) | 95% Confidence Interval |
| This compound |
The IC50 value, the concentration of the inhibitor that causes a 50% increase in global m6A levels (or 50% inhibition of demethylase activity), can be calculated by plotting the % m6A as a function of the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Optional Downstream Assays
To further characterize the biological effects of ALKBH5 inhibition, the following assays can be performed.
Cell Viability Assay (e.g., CCK-8)
-
Seed and treat cells with this compound as described above.
-
At the end of the treatment period, add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Table 3: Effect of this compound on Cancer Cell Viability
| This compound Conc. (µM) | % Cell Viability (Relative to Control) |
| 0 (Vehicle) | 100% |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
Quantitative Real-Time PCR (qRT-PCR)
-
Following RNA extraction, synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for known ALKBH5 target genes (e.g., NANOG, FOXM1) and a housekeeping gene (e.g., GAPDH) for normalization.[6][10]
-
Analyze the relative gene expression using the ΔΔCt method.
Table 4: Relative mRNA Expression of ALKBH5 Target Genes
| Gene | This compound Conc. (µM) | Fold Change in Expression (vs. Control) |
| Target Gene 1 | 0 | 1 |
| 1 | ||
| 10 | ||
| Target Gene 2 | 0 | 1 |
| 1 | ||
| 10 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with technique. |
| Low signal in m6A ELISA | Insufficient RNA input or degraded RNA. | Increase the amount of input RNA. Ensure RNA integrity using gel electrophoresis or a Bioanalyzer. |
| No dose-response effect | Inhibitor is inactive or used at incorrect concentrations. Cell line is not sensitive. | Verify the identity and purity of the inhibitor. Expand the concentration range. Use a positive control cell line known to be sensitive to ALKBH5 inhibition. |
| High background in ELISA | Incomplete washing or non-specific antibody binding. | Increase the number of wash steps and ensure complete removal of solutions. Use the blocking solution provided in the kit. |
Conclusion
This application note provides a comprehensive framework for setting up a cell-based assay to evaluate the activity of ALKBH5 inhibitors like this compound. By quantifying changes in global m6A levels and assessing downstream cellular effects, researchers can effectively determine the potency and biological impact of novel therapeutic compounds targeting the m6A RNA demethylase ALKBH5. The provided protocols and data presentation formats are intended to guide researchers in generating robust and reproducible data for drug discovery and development in the field of cancer epigenetics.
References
- 1. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Interactions between ALKBH5 and reader proteins in tumors: functions and molecular mechanisms [frontiersin.org]
- 4. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-Cancer Analysis Shows That ALKBH5 Is a Potential Prognostic and Immunotherapeutic Biomarker for Multiple Cancer Types Including Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Global RNA m6A Quantification, RNA Methylation Analysis - Epigenetics [epigenhub.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ALKBH5-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALKBH5-IN-2 is a potent inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5, with an IC50 of 1.79 µM in enzymatic assays. As a key regulator of RNA methylation, ALKBH5 is implicated in various cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation is associated with several diseases, particularly cancer. These application notes provide detailed protocols for utilizing this compound in in vitro studies to investigate its effects on cell viability, apoptosis, and cell cycle progression.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cell lines. This data can serve as a starting point for determining the optimal working concentration for your specific cell type and experimental setup.
Table 1: Enzymatic Inhibition of ALKBH5
| Compound | Target | IC50 (µM) | Assay Type |
| This compound (compound 6) | ALKBH5 | 1.79 | m6A antibody-based ELISA |
Data from Selberg S, et al. ACS Omega. 2021.[1][2]
Table 2: In Vitro Cell Viability IC50 Values for this compound (48-hour treatment)
| Cell Line | Cell Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 1.41 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 7.62 |
| HL-60 | Acute Promyelocytic Leukemia | 11.0 |
| HEK-293T | Human Embryonic Kidney | 40.5 |
| Jurkat | Acute T-Cell Leukemia | 41.3 |
| A-172 | Glioblastoma | >50 |
Data from Selberg S, et al. ACS Omega. 2021 and MedChemExpress product datasheet.[1][2]
Experimental Protocols
Herein are detailed protocols for assessing the in vitro effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cells
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-50,000 cells/well for suspension cells) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions. For suspension cells, add 100 µL of the 2x dilutions directly to the existing 100 µL of medium. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate at 300 x g for 5 minutes and then remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Target cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., based on IC50 values from the viability assay) for a specified time (e.g., 24 or 48 hours). Include an untreated and a vehicle control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
This compound
-
Target cells
-
6-well plates
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
Visualizations
Experimental Workflow for In Vitro Analysis of this compound
References
Application Notes and Protocols for ALKBH5-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of ALKBH5-IN-2, a potent inhibitor of the N6-methyladenosine (m6A) RNA demethylase ALKBH5. This document is intended for professionals in research and drug development.
Introduction to ALKBH5 and this compound
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including RNA splicing, nuclear export, stability, and translation. The m6A modification is dynamically regulated by methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers").
ALKBH5 (AlkB Homolog 5, RNA Demethylase) is one of the two known mammalian m6A demethylases, acting as an "eraser" to remove the methyl group from adenosine residues on RNA.[1][2] It is a ferrous iron and 2-oxoglutarate (2-OG) dependent oxygenase.[3] By controlling the m6A levels of specific transcripts, ALKBH5 influences mRNA metabolism and has been implicated in processes such as spermatogenesis, cell proliferation, and the development of various cancers, including non-small-cell lung cancer and glioblastoma.[1][2][4]
This compound is a small molecule inhibitor designed to potently and specifically target the demethylase activity of ALKBH5. Its use in a research setting can help elucidate the biological functions of ALKBH5 and explore its potential as a therapeutic target.
Data Presentation
The following tables summarize the inhibitory activity of this compound.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC₅₀ (µM) |
| ALKBH5 | 0.79 |
Data sourced from MedChemExpress.[5]
Table 2: Cellular Activity - Inhibition of Cell Viability (48h treatment)
| Cell Line | Cell Type | IC₅₀ (µM) |
| K562 | Chronic Myelogenous Leukemia | 1.41 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 7.62 |
| HL-60 | Acute Promyelocytic Leukemia | 11.0 |
| HEK-293T | Embryonic Kidney | 40.5 |
| Jurkat | Acute T-Cell Leukemia | 41.3 |
| A-172 | Glioblastoma | >50 |
Data sourced from MedChemExpress.[5]
Signaling Pathway
ALKBH5 exerts its function by removing m6A modifications from target mRNAs, thereby altering their stability, translation, or splicing. This post-transcriptional regulation affects numerous downstream signaling pathways critical for cell fate and function.
Caption: ALKBH5 removes m6A from mRNA, affecting its fate and downstream pathways.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
-
Appropriate sterile culture medium or assay buffer
Protocol for Stock Solution (e.g., 10 mM):
-
Pre-treatment: Before opening, briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Calculation: Determine the volume of DMSO required to achieve the desired stock concentration. The molecular weight of this compound will be provided by the supplier.
-
Formula: Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] * 1,000,000 / Concentration (mM)
-
-
Dissolution: Add the calculated volume of sterile DMSO to the vial. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Protocol for Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate sterile cell culture medium or assay buffer immediately before use.
-
Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts. Ensure that the vehicle control (medium/buffer with the same final concentration of DMSO) is included in all experiments.
In Vitro ALKBH5 Demethylase Activity Assay
This protocol is a representative method to measure the inhibitory effect of this compound on recombinant ALKBH5 enzyme activity.
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing single-stranded RNA (ssRNA) oligonucleotide substrate
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.2-7.5), 150 µM (NH₄)₂Fe(SO₄)₂, 2 mM L-ascorbic acid
-
2-oxoglutarate (α-KG)
-
This compound (prepared as described above)
-
Quenching solution (e.g., 5 mM EDTA or heating at 95°C)
-
Detection system (e.g., HPLC, LC-MS/MS, or a commercial chemiluminescent assay kit)
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 384-well plate, prepare the reaction mixture. For each reaction, combine:
-
Recombinant ALKBH5 (e.g., 5 µM final concentration)
-
Assay Buffer
-
This compound at various concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO).
-
-
Pre-incubation: Incubate the enzyme with the inhibitor for 30 minutes at room temperature to allow for binding.
-
Initiate Reaction: Start the demethylation reaction by adding the ssRNA substrate (e.g., 10 µM final concentration) and α-KG (e.g., 160 µM final concentration).
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 1-3 hours) at a suitable temperature (e.g., 24°C or 37°C).
-
Quench Reaction: Stop the reaction by adding the quenching solution or by heating the samples at 95°C for 5 minutes.
-
Detection and Analysis: Analyze the reaction products to quantify the amount of demethylated adenosine. This can be achieved by:
-
LC-MS/MS: Digesting the RNA to nucleosides and quantifying the ratio of adenosine to N6-methyladenosine.
-
Commercial Kits: Using a kit that employs an antibody specific to m6A, where the signal is inversely proportional to demethylase activity.
-
-
Data Interpretation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell-Based Proliferation Assay (MTT/XTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of a chosen cell line.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete culture medium
-
96-well cell culture plates
-
This compound (prepared as described above)
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., ranging from 0.1 µM to 100 µM). Include wells for vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Viability Assessment:
-
Add 10-20 µL of MTT or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the IC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound.
References
- 1. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m6A demethylase ALKBH5 promotes tumor cell proliferation by destabilizing IGF2BPs target genes and worsens the prognosis of patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2-mediated YAP activity in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ALKBH5-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALKBH5-IN-2 is a potent small-molecule inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5, with a reported IC50 of 0.79 µM in biochemical assays.[1] As a critical "eraser" of the dynamic m6A RNA modification, ALKBH5 plays a significant role in various cellular processes, including RNA stability, splicing, and export. Dysregulation of ALKBH5 has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it a compelling target for therapeutic development. These application notes provide detailed protocols for the use of this compound in cell culture to investigate its biological effects and therapeutic potential.
Mechanism of Action
ALKBH5 is an Fe(II)/α-ketoglutarate-dependent dioxygenase that removes the methyl group from N6-methyladenosine (m6A) on RNA transcripts. Inhibition of ALKBH5 by this compound leads to an accumulation of m6A modifications on target mRNAs. This alteration in the m6A landscape can affect the fate of these transcripts by influencing their interaction with m6A "reader" proteins, subsequently impacting mRNA stability, translation, and other aspects of RNA metabolism. The downstream consequences of ALKBH5 inhibition are cell-type and context-dependent, affecting various signaling pathways crucial for cell proliferation, survival, and differentiation.
Data Presentation
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound.
Table 1: Biochemical and Cellular Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 Value | Incubation Time | Reference |
| ALKBH5 | Biochemical Assay | 0.79 µM | - | [1] |
| HEK-293T | Cell Viability | 40.5 µM | 48 h | [2] |
| CCRF-CEM | Cell Viability | 7.62 µM | 48 h | [2] |
| HL-60 | Cell Viability | 11.0 µM | 48 h | [2] |
| Jurkat | Cell Viability | 41.3 µM | 48 h | [2] |
| K562 | Cell Viability | 1.41 µM | 48 h | [2] |
| A-172 | Cell Viability | >50 µM | 48 h | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 2.09 mg of this compound (Molecular Weight: 209.20 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
General Protocol for Treating Cells with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare a series of working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations. A typical starting concentration range for mechanistic studies is 1-10 µM, based on the reported cellular IC50 values.
-
Also, prepare a vehicle control by diluting DMSO in the complete cell culture medium to the same final concentration as in the highest concentration of the inhibitor treatment.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, proceed with downstream assays such as cell viability analysis, RNA/protein extraction, or immunofluorescence.
Assessment of Global m6A Levels using Dot Blot
Materials:
-
Total RNA or mRNA isolated from treated and control cells
-
Hybond-N+ membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Methylene blue staining solution
Protocol:
-
Denature 200-400 ng of RNA in 3X RNA loading buffer at 65°C for 5 minutes and then chill on ice.
-
Spot the denatured RNA onto a Hybond-N+ membrane.
-
Air dry the membrane and then UV-crosslink the RNA to the membrane.
-
Stain the membrane with methylene blue to visualize the RNA loading and ensure equal loading between samples.
-
Destain the membrane with water and then block with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against m6A (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an appropriate imaging system.
Analysis of m6A Levels in Specific Transcripts by MeRIP-qPCR
Materials:
-
Total RNA from treated and control cells
-
Magna MeRIP™ m6A Kit or equivalent
-
Protein A/G magnetic beads
-
Anti-m6A antibody
-
RNA fragmentation buffer
-
RNA purification reagents
-
Reverse transcription reagents
-
qPCR master mix and primers for target genes
Protocol:
-
Fragment 10-100 µg of total RNA to ~100-nucleotide fragments by incubation with RNA fragmentation buffer.
-
Save a small fraction of the fragmented RNA as input control.
-
Incubate the remaining fragmented RNA with an anti-m6A antibody pre-bound to protein A/G magnetic beads overnight at 4°C with rotation.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments from the beads.
-
Purify the eluted RNA and the input RNA.
-
Perform reverse transcription on both the immunoprecipitated RNA and the input RNA to generate cDNA.
-
Quantify the abundance of specific transcripts in both fractions using qPCR with gene-specific primers.
-
Calculate the enrichment of m6A in the target transcript by normalizing the qPCR signal from the immunoprecipitated fraction to the input fraction.
Western Blot Analysis of Downstream Signaling Pathways
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against total and phosphorylated forms of signaling proteins (e.g., AKT, p-AKT, STAT3, p-STAT3)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control (e.g., β-actin or GAPDH).
Visualizations
References
ALKBH5-IN-2: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALKBH5-IN-2 is a small molecule inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5 (AlkB Homolog 5). As a "writer" of the m6A RNA modification, ALKBH5 plays a crucial role in post-transcriptional gene regulation by removing methyl groups from mRNA. Dysregulation of ALKBH5 has been implicated in various cancers, making it a compelling target for therapeutic development. These application notes provide a comprehensive overview of the inhibitory activity of this compound across different cancer cell lines, detailed protocols for its use in cell-based assays, and an exploration of the key signaling pathways it modulates.
Data Presentation: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a panel of cancer cell lines, demonstrating its potential as an anti-proliferative agent. The data is summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 1.41 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 7.62 |
| HL-60 | Acute Promyelocytic Leukemia | 11.0 |
| Jurkat | Acute T-cell Leukemia | 41.3 |
| HEK-293T | Embryonic Kidney | 40.5 |
| A-172 | Glioblastoma | >50 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the IC50 of this compound in a specific cancer cell line. The following is a general guideline and may require optimization based on the cell line and laboratory conditions.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., K562, CCRF-CEM, HL-60)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For suspension cells like K562, CCRF-CEM, and HL-60, initiate cultures to a density of approximately 3 x 10^5 cells/mL[1].
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete growth medium[2].
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Signaling Pathways and Mechanisms of Action
Inhibition of ALKBH5 by this compound leads to an increase in m6A methylation on target mRNAs, which in turn affects their stability and translation. This modulation of gene expression impacts several critical signaling pathways involved in cancer cell proliferation and survival.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
ALKBH5-Mediated Signaling Pathways
ALKBH5 has been shown to regulate key oncogenic signaling pathways, including the Wnt/β-catenin, JAK/STAT, and FOXM1 pathways. Inhibition of ALKBH5 can disrupt these pathways, leading to reduced cancer cell proliferation and survival.
1. Wnt/β-catenin Pathway:
ALKBH5 can demethylate the mRNA of key components of the Wnt/β-catenin pathway, such as β-catenin itself or negative regulators like WIF-1[3]. This can lead to either stabilization or degradation of the target mRNA, depending on the cellular context. Inhibition of ALKBH5 can, therefore, modulate Wnt signaling activity.
Caption: ALKBH5 regulation of the Wnt/β-catenin pathway.
2. JAK/STAT Pathway:
ALKBH5 can regulate the JAK/STAT pathway by demethylating the mRNA of key signaling components like JAK1[4]. Increased m6A methylation upon ALKBH5 inhibition can lead to decreased stability of JAK1 mRNA, thereby suppressing downstream STAT3 signaling and reducing cell proliferation.
Caption: ALKBH5 regulation of the JAK/STAT pathway.
3. FOXM1 Pathway:
The transcription factor FOXM1 is a critical regulator of cell cycle progression and proliferation. ALKBH5 has been shown to demethylate FOXM1 nascent transcripts, leading to increased FOXM1 expression[5]. Inhibition of ALKBH5 results in decreased FOXM1 levels and subsequent cell cycle arrest.
Caption: ALKBH5 regulation of the FOXM1 pathway.
Conclusion
This compound is a valuable tool for studying the biological functions of the m6A demethylase ALKBH5 and for exploring its therapeutic potential in cancer. The provided IC50 data and experimental protocols offer a starting point for researchers to investigate the effects of this inhibitor in various cancer models. The elucidation of its impact on key signaling pathways provides a mechanistic basis for its anti-proliferative effects and highlights potential avenues for further drug development.
References
- 1. K562 Cells [cytion.com]
- 2. Resveratrol induces apoptosis of leukemia cell line K562 by modulation of sphingosine kinase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LINC00659 cooperated with ALKBH5 to accelerate gastric cancer progression by stabilising JAK1 mRNA in an m6A‐YTHDF2‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALKBH5-mediated m6A demethylation of FOXM1 mRNA promotes progression of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of ALKBH5-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALKBH5 (AlkB Homolog 5) is an RNA demethylase that plays a crucial role in the regulation of gene expression by removing N6-methyladenosine (m⁶A) modifications from messenger RNA (mRNA).[1][2] Dysregulation of ALKBH5 has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[1][2] ALKBH5-IN-2 is a small molecule inhibitor designed to specifically target the demethylase activity of ALKBH5. By inhibiting ALKBH5, this compound aims to restore normal m⁶A levels, thereby modulating the expression of oncogenes and tumor suppressor genes to impede cancer cell growth and survival.[1] These application notes provide a comprehensive guide to the in vivo evaluation of this compound using a subcutaneous xenograft tumor model.
Mechanism of Action of ALKBH5
ALKBH5 is an Fe(II)/α-ketoglutarate-dependent dioxygenase that catalyzes the removal of the methyl group from m⁶A residues on mRNA.[3][4] This post-transcriptional modification influences mRNA stability, splicing, and translation. In several cancers, elevated ALKBH5 levels lead to the demethylation of specific oncogene transcripts, increasing their stability and promoting tumor progression. Inhibition of ALKBH5 is expected to increase m⁶A methylation on target mRNAs, leading to their degradation and subsequent suppression of tumor growth.
ALKBH5 Signaling Pathways
Inhibition of ALKBH5 can impact multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The following diagram illustrates a simplified overview of ALKBH5's role and the expected downstream effects of its inhibition.
Caption: ALKBH5 signaling pathway and the effect of this compound.
In Vivo Study Design: Xenograft Model
The following protocol outlines a typical in vivo efficacy study of this compound in a subcutaneous tumor xenograft model in immunodeficient mice.
Experimental Workflow
References
Application Notes and Protocols for ALKBH5 Inhibitor Administration in Mouse Models
Disclaimer: While the user requested information specifically for "ALKBH5-IN-2," publicly available research providing in vivo administration protocols for this specific compound is limited. The following application notes and protocols are based on the well-characterized, potent, and selective ALKBH5 inhibitor, DDO-2728 , as a representative example. Researchers should use this information as a guide and optimize protocols for their specific ALKBH5 inhibitor and mouse model.
Introduction
ALKBH5 (AlkB Homolog 5) is an RNA demethylase that plays a crucial role in various cellular processes by removing N6-methyladenosine (m6A) modifications from RNA. Dysregulation of ALKBH5 has been implicated in the progression of several diseases, including various cancers and myopia, making it a promising therapeutic target.[1][2][3] Small molecule inhibitors of ALKBH5 are valuable tools for studying its biological function and for preclinical drug development. This document provides detailed protocols and application notes for the administration of a representative ALKBH5 inhibitor, DDO-2728, in mouse models of cancer and ocular disease.
This compound (Compound 6)
This compound is a potent inhibitor of ALKBH5 with an IC50 value of 0.79 µM.[4] It has been shown to inhibit cell viability in vitro.[4] Further in vivo studies are required to determine its efficacy, pharmacokinetics, and optimal administration protocols in animal models.
DDO-2728: A Representative ALKBH5 Inhibitor for In Vivo Studies
DDO-2728 is a novel and selective inhibitor of ALKBH5 with an IC50 of 2.97 μM.[5] It has been demonstrated to increase m6A modifications in cells, leading to cell cycle arrest and apoptosis.[5] Importantly, DDO-2728 has shown significant anti-tumor activity in a mouse xenograft model of acute myeloid leukemia (AML) and protective effects in a mouse model of myopia, with a favorable safety profile.[1][2][3]
Data Presentation: In Vivo Efficacy of DDO-2728
The following tables summarize the quantitative data from studies administering DDO-2728 in mouse models.
Table 1: Efficacy of DDO-2728 in an AML Xenograft Mouse Model
| Parameter | Control Group | DDO-2728 (10 mg/kg) | DDO-2728 (20 mg/kg) | DDO-2728 (40 mg/kg) |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Frequency | Daily | Daily | Daily | Daily |
| Duration | 14 days | 14 days | 14 days | 14 days |
| Tumor Growth Inhibition | - | Significant | Significant | Significant |
| Apoptosis Rate (Tumor) | Baseline | Increased (dose-dependent) | Increased (dose-dependent) | Increased (dose-dependent) |
| Safety Profile | No adverse effects | Favorable | Favorable | Favorable |
Data synthesized from MedChemExpress product description for DDO-2728.[5]
Table 2: Efficacy of DDO-2728 in a Form-Deprivation Myopia (FDM) Mouse Model
| Parameter | Control Group | DDO-2728 (2.5 mM) |
| Administration Route | Intravitreal injection | Intravitreal injection |
| Refractive Shift | Myopic shift | Attenuated myopia progression |
| Retinal Thinning | Present | Mitigated |
| Inflammatory Mediators | Upregulated | Suppressed |
| ERK1/2 Hyperphosphorylation | Present | Suppressed |
Data synthesized from a study on retinal ALKBH5 inhibition.[3][6]
Experimental Protocols
Protocol for Systemic Administration in a Tumor Xenograft Model (AML)
This protocol is adapted from studies using DDO-2728 in an MV4-11 xenograft mouse model.[1][2][5]
Materials:
-
ALKBH5 Inhibitor (e.g., DDO-2728)
-
Vehicle solution (e.g., DMSO, saline, polyethylene glycol)
-
MV4-11 human AML cells
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture MV4-11 cells according to standard protocols.
-
On day 0, subcutaneously inject a suspension of MV4-11 cells (e.g., 5 x 106 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm3).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Randomization and Grouping:
-
When tumors reach the desired size, randomize mice into treatment and control groups (n=5-10 mice per group).
-
-
Inhibitor Preparation and Administration:
-
Prepare the ALKBH5 inhibitor solution in the appropriate vehicle. The final concentration should be such that the desired dose (e.g., 10, 20, or 40 mg/kg) can be administered in a reasonable volume (e.g., 100 µL).
-
Administer the inhibitor or vehicle control via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 14 days).
-
-
Monitoring:
-
Continue to monitor tumor growth throughout the treatment period.
-
Monitor the body weight and overall health of the mice daily for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor tissue can be processed for further analysis, such as Western blotting, immunohistochemistry, or RNA sequencing to assess target engagement and downstream effects.
-
Protocol for Local Administration in an Ocular Disease Model (Myopia)
This protocol is based on a study using DDO-2728 in a form-deprivation myopia mouse model.[3][6]
Materials:
-
ALKBH5 Inhibitor (e.g., DDO-2728)
-
Sterile vehicle solution (e.g., PBS)
-
Form-deprivation goggles for mice
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine for local anesthesia
-
33-gauge Hamilton syringe
-
Micromanipulator for precise injection
-
Ophthalmic imaging equipment for refractive measurements
Procedure:
-
Induction of Myopia:
-
Anesthetize the mice.
-
Fit a form-deprivation goggle over one eye of each mouse to induce myopia. The contralateral eye serves as a control.
-
-
Inhibitor Preparation:
-
Dissolve the ALKBH5 inhibitor in a sterile vehicle to the desired final concentration (e.g., 2.5 mM).
-
-
Intravitreal Injection:
-
Anesthetize the mice and apply topical proparacaine to the eye.
-
Under a dissecting microscope, use a 33-gauge Hamilton syringe connected to a micromanipulator to perform an intravitreal injection.
-
Carefully insert the needle through the sclera, just behind the limbus, and inject a small volume (e.g., 1 µL) of the inhibitor solution into the vitreous humor.
-
-
Post-Injection Monitoring:
-
Monitor the mice for any signs of ocular inflammation or complications.
-
-
Assessment of Myopia Progression:
-
At designated time points, measure the refractive error and axial length of the eyes using appropriate ophthalmic equipment.
-
-
Endpoint and Analysis:
-
The retinas can be dissected and processed for molecular analysis (e.g., Western blotting for p-ERK1/2, qPCR for inflammatory markers) to investigate the mechanism of action.
Visualizations
Signaling Pathway
Caption: ALKBH5 inhibitor mechanism of action.
Experimental Workflow: Tumor Xenograft Model
Caption: Workflow for ALKBH5 inhibitor efficacy testing in a mouse xenograft model.
Logical Relationship: ALKBH5 Inhibition in Myopia
Caption: Logic diagram of ALKBH5 inhibition in a mouse model of myopia.
References
- 1. Discovery of Pyrazolo[1,5- a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Retinal ALKBH5 inhibition induces myopia protection through selective regulation of ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Measuring ALKBH5 Inhibition in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the inhibition of the N6-methyladenosine (m6A) demethylase ALKBH5 in a cellular context. These methodologies are crucial for the discovery and characterization of novel ALKBH5 inhibitors for therapeutic development.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including RNA stability, translation, and splicing.[1][2] The levels of m6A are dynamically regulated by methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers").[3] ALKBH5 is a key m6A demethylase that removes the methyl group from adenosine residues in RNA.[4][5] Dysregulation of ALKBH5 activity has been implicated in numerous diseases, including various cancers, making it an attractive therapeutic target.[1][3][6]
Inhibition of ALKBH5 leads to an increase in global m6A levels, affecting the expression of target genes and downstream signaling pathways.[7][8] Therefore, robust and reliable methods to quantify ALKBH5 inhibition in cells are essential for drug discovery efforts. This guide details several key experimental approaches to assess ALKBH5 activity and its inhibition in a cellular setting.
Key Methodologies for Measuring ALKBH5 Inhibition
Several distinct but complementary methods can be employed to measure the inhibition of ALKBH5 in cells. These range from quantifying global m6A levels to assessing direct target engagement and downstream functional consequences.
-
Global m6A Quantification: These assays measure the overall change in m6A levels in total RNA or mRNA upon treatment with an ALKBH5 inhibitor.
-
Target Engagement Assays: These methods confirm the direct binding of an inhibitor to ALKBH5 within the cell.
-
Gene-Specific m6A Analysis: These techniques investigate the m6A status of specific ALKBH5 target transcripts.
-
Downstream Functional Assays: These assays measure the phenotypic consequences of ALKBH5 inhibition, such as changes in cell proliferation or reporter gene expression.
I. Global m6A Quantification
An effective ALKBH5 inhibitor is expected to increase the global levels of m6A in cellular RNA. Several methods can be used to quantify these changes.
A. m6A RNA Dot Blot Assay
This is a semi-quantitative method to visualize changes in global m6A levels.
Principle: Total RNA is spotted onto a membrane and probed with an m6A-specific antibody. The resulting signal intensity is proportional to the amount of m6A in the sample. Methylene blue staining is used as a loading control to normalize for the total amount of RNA.[9][10]
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of the ALKBH5 inhibitor or vehicle control for a specified duration.
-
RNA Extraction: Isolate total RNA from the treated cells using a standard RNA extraction kit. Ensure high-quality, intact RNA.
-
RNA Denaturation: Denature 1-2 µg of total RNA by heating at 65°C for 5 minutes, then immediately place on ice.
-
Membrane Spotting: Spot the denatured RNA onto a nitrocellulose or nylon membrane and crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-m6A antibody (typically 1:1000 dilution) in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Methylene Blue Staining: After imaging, wash the membrane and stain with 0.02% methylene blue in 0.3 M sodium acetate (pH 5.2) to visualize the total RNA as a loading control.
-
Quantification: Densitometry analysis can be performed to quantify the m6A signal relative to the methylene blue staining.
B. m6A ELISA Assay
This is a quantitative, plate-based method for measuring global m6A levels.[11][12][13]
Principle: An m6A-specific antibody is used to capture m6A-containing RNA fragments in a microplate well. The amount of captured m6A is then quantified colorimetrically or fluorometrically.[14] This method is fast, cost-effective, and suitable for high-throughput screening.[12][13]
Experimental Protocol:
-
Cell Culture and Treatment: As described for the dot blot assay.
-
RNA Extraction: Isolate total RNA or mRNA from treated cells. Commercial kits are available for this assay and often require as little as 25 ng of mRNA.[13]
-
RNA Binding: Bind the RNA samples to the wells of a microplate.
-
Antibody Incubation: Add a specific anti-m6A antibody to the wells to bind to the m6A in the RNA.
-
Secondary Antibody and Detection: Add an HRP-conjugated secondary antibody, followed by a colorimetric substrate.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of m6A is proportional to the OD intensity.[14]
-
Data Analysis: Calculate the relative m6A levels by comparing the absorbance of inhibitor-treated samples to vehicle-treated controls.
C. LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for absolute quantification of m6A levels.[11][15]
Principle: RNA is digested into single nucleosides, which are then separated by liquid chromatography and detected by mass spectrometry. The ratio of m6A to adenosine (A) provides an accurate quantification of m6A abundance.[5][16]
Experimental Protocol:
-
Cell Culture and Treatment: As previously described.
-
RNA Extraction: Isolate total RNA or poly(A)-selected mRNA.
-
RNA Digestion: Digest the RNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[17]
-
LC-MS/MS Analysis: Analyze the nucleoside mixture by LC-MS/MS. A standard curve of known m6A and A concentrations should be run to ensure accurate quantification.
-
Data Analysis: Quantify the amount of m6A and A in each sample and calculate the m6A/A ratio.
Data Presentation: Global m6A Quantification
| Method | Principle | Throughput | Quantification | Advantages | Disadvantages |
| m6A Dot Blot | Antibody-based detection on a membrane | Low to Medium | Semi-quantitative | Simple, cost-effective | Low sensitivity, not highly quantitative |
| m6A ELISA | Antibody-based detection in a microplate | High | Quantitative | Fast, scalable, requires small sample amounts[13] | Limited sensitivity, no location information[11] |
| LC-MS/MS | Mass spectrometry-based quantification of nucleosides | Low | Absolute | Highly accurate and sensitive | Requires specialized equipment and expertise[12][13] |
II. Target Engagement Assays
Confirming that a compound directly binds to ALKBH5 in the complex cellular environment is a critical step in inhibitor validation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells or cell lysates.[18][19]
Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability.[19][20] In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) ALKBH5 is quantified. An effective inhibitor will typically increase the thermal stability of ALKBH5, resulting in more soluble protein at higher temperatures compared to the vehicle control.[20][21]
Experimental Protocol:
-
Cell Culture and Treatment: Treat cells with the ALKBH5 inhibitor or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Quantification: Analyze the supernatant (soluble fraction) by Western blotting using an ALKBH5-specific antibody.
-
Data Analysis: Plot the amount of soluble ALKBH5 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Visualization: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
III. Gene-Specific m6A Analysis
ALKBH5 regulates the expression of specific target genes by demethylating their transcripts. Measuring the m6A levels of known ALKBH5 target mRNAs can provide a more specific readout of inhibitor activity.
m6A-Specific RNA Immunoprecipitation (MeRIP-qPCR)
MeRIP followed by quantitative PCR (qPCR) allows for the quantification of m6A levels on specific RNA transcripts.[22]
Principle: An m6A-specific antibody is used to immunoprecipitate m6A-containing RNA fragments. The enrichment of a specific target RNA in the immunoprecipitated fraction is then quantified by qPCR.[10] An increase in the enrichment of a known ALKBH5 target upon inhibitor treatment indicates successful inhibition.
Experimental Protocol:
-
Cell Culture and Treatment: Treat cells with the inhibitor or vehicle.
-
RNA Extraction and Fragmentation: Isolate total RNA and fragment it into smaller pieces (e.g., ~100 nucleotides) by enzymatic or chemical methods.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody conjugated to magnetic beads. A parallel incubation with a non-specific IgG antibody should be performed as a negative control.
-
Washing and Elution: Wash the beads to remove non-specifically bound RNA, then elute the m6A-containing RNA fragments.
-
Reverse Transcription and qPCR: Reverse transcribe the eluted RNA and an input control (a small fraction of the fragmented RNA saved before immunoprecipitation) into cDNA. Perform qPCR using primers specific for a known ALKBH5 target gene and a negative control gene.
-
Data Analysis: Calculate the enrichment of the target transcript in the m6A-IP fraction relative to the input and normalize to the IgG control.
Visualization: MeRIP-qPCR Workflow
Caption: Workflow for MeRIP-qPCR.
IV. Downstream Functional Assays
The ultimate goal of inhibiting ALKBH5 is to modulate cellular processes. Functional assays provide a phenotypic readout of inhibitor activity.
A. Cell Proliferation Assays
ALKBH5 has been shown to regulate cell proliferation in various cancer cell lines.[9][23][24] Therefore, measuring changes in cell viability or proliferation can be an indicator of ALKBH5 inhibition.
Experimental Protocol (CCK-8 Assay):
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with a range of inhibitor concentrations.
-
Incubation: Incubate for various time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Plot cell viability against inhibitor concentration to determine the IC50 value.
B. Reporter Assays
A luciferase reporter assay can be designed to measure the activity of a signaling pathway downstream of ALKBH5.
Principle: The 3' UTR of a known ALKBH5 target gene containing m6A sites is cloned downstream of a luciferase reporter gene. Inhibition of ALKBH5 will increase the m6A levels in the 3' UTR, which can affect the stability and translation of the luciferase mRNA, leading to a change in luciferase activity.
Visualization: ALKBH5 Signaling Pathway
Caption: Simplified ALKBH5 signaling pathway.
Data Presentation: Summary of ALKBH5 Inhibitors
The following table summarizes quantitative data for some reported ALKBH5 inhibitors.
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| Compound 3 | ELISA-based enzyme inhibition | - | 0.84 | [25][26] |
| Compound 6 | ELISA-based enzyme inhibition | - | 1.79 | [25][26] |
| Compound 20m | Fluorescence polarization | - | 0.021 | [21] |
| TD19 | Covalent Inhibition Assay | - | 3.2 (mutant) | [27] |
| Citrate | Demethylation Assay | - | ~488 | [2] |
| Compound 3 | Cell Proliferation | HL-60 | 1.38 | [25][26] |
| Compound 3 | Cell Proliferation | CCRF-CEM | 16.5 | [25][26] |
| Compound 6 | Cell Proliferation | K562 | 8.8 | [25] |
Conclusion
Measuring ALKBH5 inhibition in cells requires a multi-faceted approach. By combining methods that assess global m6A levels, direct target engagement, gene-specific m6A changes, and downstream functional outcomes, researchers can confidently characterize the cellular activity of ALKBH5 inhibitors. The protocols and data presented here provide a comprehensive guide for scientists in both academic and industrial settings to advance the discovery of novel therapeutics targeting ALKBH5.
References
- 1. mdpi.com [mdpi.com]
- 2. Structures of Human ALKBH5 Demethylase Reveal a Unique Binding Mode for Specific Single-stranded N6-Methyladenosine RNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of RNA m6A demethylase ALKBH5 in the mechanisms of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Post-translational modification of RNA m6A demethylase ALKBH5 regulates ROS-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M6A demethylase ALKBH5 selectively promotes tumorigenesis and cancer stem cell self-renewal in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALKBH5 Inhibited Cell Proliferation and Sensitized Bladder Cancer Cells to Cisplatin by m6A-CK2α-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 12. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Global RNA m6A Quantification, RNA Methylation Analysis - Epigenetics [epigenhub.com]
- 15. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Crystal Structures of the Human RNA Demethylase Alkbh5 Reveal Basis for Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2–mediated YAP activity in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: ALKBH5 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ALKBH5 inhibitors in their assays. Given that issues with specific inhibitors like ALKBH5-IN-2 can often stem from general experimental variables, this guide focuses on common problems and solutions applicable to the broader class of ALKBH5 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ALKBH5 inhibitor, this compound, is showing no effect in my cell-based assay. What are the possible reasons?
A1: Several factors could contribute to the lack of an observable effect. Here is a step-by-step troubleshooting guide:
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Inhibitor Integrity and Handling:
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Degradation: Small molecule inhibitors can be sensitive to storage conditions. Ensure your inhibitor has been stored correctly (e.g., at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles. Consider purchasing a fresh vial.
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Solubility: Confirm that the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) at the desired stock concentration. Incomplete dissolution can lead to a lower effective concentration in your assay. Visually inspect the stock solution for any precipitate.
-
-
Experimental Parameters:
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Concentration: The effective concentration of the inhibitor can vary significantly between different cell lines and assay types. It is crucial to perform a dose-response experiment (e.g., from 10 nM to 100 µM) to determine the optimal concentration for your specific system.
-
Treatment Duration: The time required to observe a phenotypic effect can vary. Some effects may be visible within hours, while others may require 24, 48, or even 72 hours of continuous exposure. A time-course experiment is recommended.
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Cell Density: High cell density can sometimes reduce the effective concentration of a compound per cell. Ensure you are using a consistent and appropriate cell seeding density for your assay.
-
-
Cellular Context:
-
ALKBH5 Expression: Verify the expression level of ALKBH5 in your cell line. If the expression is very low or absent, an ALKBH5 inhibitor will have no target and thus no effect. You can check ALKBH5 expression by Western blot or qPCR.
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Target Engagement: It is essential to confirm that the inhibitor is engaging with its target, ALKBH5, within the cell. This can be assessed through a downstream biomarker. Since ALKBH5 is an m6A demethylase, its inhibition should lead to an increase in global m6A levels in mRNA. You can measure this using an m6A dot blot or a commercially available m6A quantification kit.
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Pathway Redundancy: The signaling pathway you are investigating might have redundant mechanisms that compensate for the inhibition of ALKBH5.
-
Q2: How can I confirm that my ALKBH5 inhibitor is active?
A2: To confirm the activity of your ALKBH5 inhibitor, you should perform a series of validation experiments:
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In Vitro Demethylase Assay: The most direct way to test the inhibitor's activity is through an in vitro demethylase assay using recombinant ALKBH5 protein and a methylated RNA substrate. A successful inhibitor will reduce the demethylation activity of ALKBH5.[1]
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Cellular Target Engagement: As mentioned above, treating your cells with the inhibitor should lead to an increase in the global m6A levels of mRNA. This is a key indicator that the inhibitor is active within the cell.[2]
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Downstream Gene Expression: ALKBH5 regulates the expression of various target genes by demethylating their mRNA.[3][4][5] Inhibition of ALKBH5 should, therefore, alter the expression of these target genes. You can measure the mRNA or protein levels of known ALKBH5 targets (e.g., YAP, TRAF1, ITGB1) after inhibitor treatment.
Q3: What are some of the known signaling pathways affected by ALKBH5 inhibition?
A3: ALKBH5 is known to be involved in the regulation of several critical signaling pathways.[6] Inhibiting ALKBH5 can therefore impact these pathways, leading to various cellular outcomes. Key pathways include:
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PI3K/AKT Signaling: ALKBH5 can regulate the stability of mRNAs encoding key components of the PI3K/AKT pathway, thereby influencing cell survival and proliferation.[6]
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NF-κB and MAPK Signaling: ALKBH5 has been shown to promote multiple myeloma cell growth and survival by activating the NF-κB and MAPK signaling pathways through the regulation of TRAF1.[3]
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FAK Signaling: In ovarian cancer, ALKBH5 can enhance tumor-associated lymphangiogenesis and lymph node metastasis by stimulating the FAK/Src signaling pathway via ITGB1.[4]
-
Hippo Signaling: ALKBH5 can regulate cardiomyocyte proliferation and heart regeneration by demethylating the mRNA of YTHDF1, which in turn promotes the translation of YAP, a key effector of the Hippo pathway.[5]
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment
This protocol is designed to determine the optimal concentration and treatment duration for your ALKBH5 inhibitor in a cell-based proliferation assay (e.g., CCK-8 or MTT).
Materials:
-
Your cell line of interest
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Complete cell culture medium
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96-well plates
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ALKBH5 inhibitor stock solution (e.g., 10 mM in DMSO)
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Proliferation assay reagent (e.g., CCK-8 or MTT)
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Plate reader
Methodology:
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Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of your ALKBH5 inhibitor in complete culture medium. A typical concentration range to test would be from 10 nM to 100 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
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Incubation: Incubate the plates for different time points (e.g., 24h, 48h, 72h).
-
Proliferation Assay: At each time point, add the proliferation assay reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
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Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the inhibitor concentration for each time point to determine the IC50 value and the optimal treatment duration.
Protocol 2: Global m6A Quantification
This protocol describes how to measure the global m6A levels in mRNA from cells treated with an ALKBH5 inhibitor using a dot blot assay.
Materials:
-
Cells treated with the ALKBH5 inhibitor and vehicle control
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mRNA isolation kit
-
Nitrocellulose or nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
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Anti-m6A antibody
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HRP-conjugated secondary antibody
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Chemiluminescence detection reagent
-
Imaging system
Methodology:
-
mRNA Isolation: Isolate mRNA from the treated and control cells using a commercial kit.
-
RNA Quantification: Quantify the concentration of the isolated mRNA.
-
Dot Blot: Spot serial dilutions of the mRNA onto a nitrocellulose or nylon membrane.
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UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-m6A antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescence detection reagent and visualize the signal using an imaging system.
-
Analysis: Quantify the dot intensity to compare the relative m6A levels between the inhibitor-treated and control samples. An increase in dot intensity in the treated samples indicates successful inhibition of ALKBH5.
Quantitative Data Summary
The following table provides a summary of reported IC50 values for some known ALKBH5 inhibitors. This can serve as a reference for the expected potency of small molecule inhibitors targeting ALKBH5.
| Inhibitor | IC50 (µM) | Assay Type | Reference |
| Inhibitor A | 0.84 | In vitro demethylase assay | [7] |
| Inhibitor B | 1.79 | In vitro demethylase assay | [7] |
| TD19 | 3.2 - 10.1 (for mutants) | In vitro demethylase assay | [8] |
Visualizations
Caption: Overview of ALKBH5 inhibition and its impact on downstream signaling pathways.
Caption: A logical workflow for troubleshooting issues with an ALKBH5 inhibitor.
References
- 1. Development of formaldehyde dehydrogenase-coupled assay and antibody-based assays for ALKBH5 activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALKBH5 Inhibited Cell Proliferation and Sensitized Bladder Cancer Cells to Cisplatin by m6A-CK2α-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALKBH5 activates FAK signaling through m6A demethylation in ITGB1 mRNA and enhances tumor-associated lymphangiogenesis and lymph node metastasis in ovarian cancer [thno.org]
- 5. ALKBH5 regulates cardiomyocyte proliferation and heart regeneration by demethylating the mRNA of YTHDF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
ALKBH5-IN-2 Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ALKBH5-IN-2 in their experiments. The information is tailored for scientists and drug development professionals to help ensure the successful execution and interpretation of their studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of ALKBH5, an RNA demethylase that removes the N6-methyladenosine (m6A) modification from messenger RNA (mRNA). By binding to the active site of the ALKBH5 enzyme, this compound competitively inhibits its demethylase activity.[1] This leads to an accumulation of m6A-modified RNA, which in turn affects various cellular processes such as mRNA stability, splicing, and translation, ultimately influencing gene expression.[1]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in cancer research to study the role of the m6A RNA modification in tumorigenesis. Due to the oncogenic role of ALKBH5 in several cancers, including leukemia and glioblastoma, its inhibition is a potential therapeutic strategy.[2] this compound can be used to probe the effects of ALKBH5 inhibition on cancer cell proliferation, apoptosis, and cell cycle progression.
Q3: How should I prepare and store this compound?
A3: For optimal results, it is recommended to consult the manufacturer's data sheet for specific instructions on preparing and storing this compound. Generally, small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. For cell culture experiments, the stock solution is further diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What are the known off-target effects of this compound?
A4: Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. When using any small molecule inhibitor, it is important to consider the possibility of off-target activity. To address this, researchers can perform control experiments, such as using a structurally related but inactive compound or employing genetic knockdown/knockout of ALKBH5 to confirm that the observed phenotype is indeed due to the inhibition of the intended target. One study on a different ALKBH5 inhibitor, TD19, highlighted its selectivity for ALKBH5 over the homologous FTO demethylase.[3]
Troubleshooting Guides
In Vitro Enzymatic Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no inhibition of ALKBH5 activity | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the enzyme. 2. Degraded inhibitor: The inhibitor may have degraded due to improper storage or handling. 3. Inactive enzyme: The recombinant ALKBH5 enzyme may have lost its activity. 4. Sub-optimal assay conditions: The buffer composition, pH, or temperature may not be optimal for the inhibitor's activity. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration. The reported in vitro IC50 for this compound is 0.79 µM.[4] 2. Prepare a fresh stock solution of this compound from a new vial. 3. Test the activity of the ALKBH5 enzyme using a known positive control. 4. Review and optimize the assay buffer components, pH, and temperature according to established protocols for ALKBH5 enzymatic assays. |
| High background signal | 1. Non-specific binding: The detection antibody may be binding non-specifically to other components in the assay. 2. Contaminated reagents: Reagents may be contaminated with substances that interfere with the assay signal. | 1. Include a no-enzyme control to assess background signal. Increase the number of washing steps or add a blocking agent to the buffer. 2. Use fresh, high-quality reagents and ensure proper handling to prevent contamination. |
| High variability between replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting can lead to variability. 2. Incomplete mixing: Inadequate mixing of reagents can result in non-uniform reactions. 3. Plate edge effects: Wells on the edge of the plate may experience different evaporation rates. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the assay plate after adding each reagent. 3. Avoid using the outer wells of the plate or fill them with buffer to minimize edge effects. |
Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| No effect on cell viability or proliferation | 1. Sub-optimal inhibitor concentration: The concentration of this compound may be insufficient to induce a cellular response. 2. Short incubation time: The duration of inhibitor treatment may not be long enough to observe an effect. 3. Cell line resistance: The chosen cell line may be resistant to ALKBH5 inhibition. 4. Inhibitor instability in media: The inhibitor may be unstable in the cell culture medium over the course of the experiment. | 1. Perform a dose-response experiment with a wide range of concentrations. IC50 values for this compound have been reported for various cell lines (see Table 1).[4] 2. Extend the incubation time (e.g., 48 or 72 hours). 3. Test the inhibitor on a different, more sensitive cell line. For example, K562 and CCRF-CEM cells have shown higher sensitivity to this compound.[4] 4. Replenish the medium with fresh inhibitor at regular intervals for long-term experiments. |
| High cytotoxicity in control cells | 1. High DMSO concentration: The final concentration of the solvent (DMSO) may be toxic to the cells. 2. Contaminated cell culture: The cell culture may be contaminated with bacteria, yeast, or mycoplasma. | 1. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Include a vehicle control (DMSO alone) in your experiments. 2. Regularly test your cell lines for mycoplasma contamination and maintain aseptic techniques. |
| Inconsistent results | 1. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. 2. Variations in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results. 3. Inhibitor precipitation: The inhibitor may precipitate out of solution at the working concentration. | 1. Use cells with a consistent and low passage number for all experiments. 2. Ensure accurate and consistent cell counting and seeding. 3. Visually inspect the cell culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try preparing a fresh dilution or using a lower concentration. |
Quantitative Data
Table 1: In Vitro and Cellular Activity of this compound
| Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| ALKBH5 | Enzymatic Assay | 0.79 | [4] |
| CCRF-CEM | Cell Viability | 7.62 | [4] |
| HL-60 | Cell Viability | 11.0 | [4] |
| K562 | Cell Viability | 1.41 | [4] |
| Jurkat | Cell Viability | 41.3 | [4] |
| A-172 | Cell Viability | >50 | [4] |
| HEK-293T | Cell Viability | 40.5 | [4] |
Experimental Protocols
In Vitro ALKBH5 Demethylation Assay (General Protocol)
This protocol is a general guideline for an in vitro demethylation assay and should be optimized for specific experimental conditions.
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Reaction Setup: Prepare a reaction mixture containing recombinant human ALKBH5 protein, a methylated RNA or single-stranded DNA (ssDNA) substrate, and this compound at various concentrations in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.2, 150 µM (NH4)2Fe(SO4)2, 300 µM α-KG, and 2 mM L-ascorbic acid).[5]
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).[5]
-
Quenching: Stop the reaction by heat inactivation (e.g., 96°C for 5 minutes).[5]
-
Digestion: Digest the oligonucleotide substrate into single nucleosides using nuclease P1 and alkaline phosphatase.[5]
-
Analysis: Analyze the resulting nucleosides by HPLC or LC-MS/MS to quantify the levels of m6A and adenosine, thereby determining the extent of demethylation and the inhibitory effect of this compound.
Cell Viability Assay (General Protocol)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-50 µM) and a vehicle control (DMSO).[4]
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).[4]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CCK-8 assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
Visualizations
Caption: Mechanism of this compound action.
Caption: General experimental workflow for this compound.
References
Technical Support Center: ALKBH5-IN-2
This technical support center provides frequently asked questions (FAQs) and troubleshooting guides for researchers using ALKBH5-IN-2, a small molecule inhibitor of the RNA demethylase ALKBH5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound (also referred to as compound 6 in its discovery paper) is a small molecule inhibitor of the human N6-methyladenosine (m6A) RNA demethylase ALKBH5.[1][2][3] By inhibiting ALKBH5, the compound prevents the removal of m6A marks from messenger RNA, which can influence gene expression and impact cellular processes like proliferation.[1]
The reported potency of this compound varies slightly between the original publication and vendor information. The primary research article reports an IC50 of 1.79 µM in an enzymatic assay, while some commercial suppliers list an IC50 of 0.79 µM.[2][4] It is advisable to perform dose-response experiments to determine the effective concentration in your specific assay system.
Quantitative Data Summary: this compound Potency
| Target/Assay | Reported IC50 | Source |
| Enzymatic Activity | ||
| ALKBH5 Demethylase Assay | 1.79 µM | Selberg S, et al. (2021)[2] |
| ALKBH5 Demethylase Assay | 0.79 µM | MedChemExpress[4] |
| Cellular Activity (Antiproliferative) | ||
| K562 (Leukemia) | 1.41 µM | MedChemExpress[4] |
| CCRF-CEM (Leukemia) | 7.62 µM | MedChemExpress[4] |
| HL-60 (Leukemia) | 11.0 µM | MedChemExpress[4] |
| Jurkat (Leukemia) | 41.3 µM | MedChemExpress[4] |
| HEK-293T (Embryonic Kidney) | 40.5 µM | MedChemExpress[4] |
| A-172 (Glioblastoma) | >50 µM | MedChemExpress[4] |
Q2: What are the known off-target effects of this compound?
Currently, there is no publicly available data from broad-panel off-target screening for this compound. The primary discovery paper focused on its on-target activity against ALKBH5 and did not report selectivity profiling against other proteins, such as homologous demethylases (e.g., FTO, other ALKB family members) or a wider kinase panel.[1][2][3]
Therefore, researchers should exercise caution and consider the possibility of off-target effects when interpreting experimental results.
Troubleshooting Guide
Issue: I'm observing an unexpected or inconsistent phenotype in my cells after treatment with this compound.
Unexpected cellular phenotypes can arise from a variety of factors, including off-target effects, experimental variability, or indirect consequences of inhibiting the ALKBH5 pathway. This guide provides a logical workflow to troubleshoot such issues.
Step-by-Step Troubleshooting:
-
Confirm On-Target ALKBH5 Inhibition: Before suspecting off-targets, verify that this compound is engaging its intended target in your system.
-
Method: Measure the global level of m6A in total RNA from treated cells using an m6A dot blot assay. A successful inhibition should lead to an increase in m6A levels.
-
Method: Use qRT-PCR to measure the mRNA levels of a known ALKBH5 target gene. Inhibition of ALKBH5 may lead to increased stability and abundance of specific transcripts.[5]
-
-
Evaluate Dose-Dependence: Determine if the observed phenotype is dose-dependent and correlates with the known IC50 of this compound. An off-target effect might occur at a significantly different concentration than that required for ALKBH5 inhibition.
-
Use a Structurally Unrelated Control: The best way to increase confidence that a phenotype is due to inhibiting a specific protein is to replicate it with a different inhibitor that has a distinct chemical scaffold.
-
Perform Rescue Experiments: A classic method to confirm on-target activity is to "rescue" the phenotype by re-introducing the target.
-
Method: Transfect cells with a vector overexpressing ALKBH5. If the phenotype caused by this compound is reversed or diminished, it strongly suggests the effect is on-target.
-
-
Advanced Off-Target Profiling: For critical results, direct screening is the most definitive way to identify off-targets.
-
Suggestion: If resources permit, consider commercial services for broad-panel kinase inhibitor profiling or proteomic-based approaches like thermal proteome profiling (TPP) to identify cellular targets of this compound.
-
Key Experimental Protocols
The following protocols are adapted from the primary publication by Selberg S, et al. (2021) for the characterization of this compound.[1][2][3]
1. In Vitro ALKBH5 Enzymatic Inhibition Assay
This protocol uses an antibody-based ELISA format to measure the demethylase activity of ALKBH5.
-
Materials:
-
High-binding 96-well plate
-
m6A-containing single-stranded RNA (ssRNA) probe
-
Recombinant human ALKBH5 protein
-
Assay Buffer: 50 mM HEPES, pH 7.0
-
Cofactors: (NH₄)₂Fe(SO₄)₂·6H₂O, 2-oxoglutarate (2-OG), L-ascorbic acid
-
This compound (dissolved in DMSO)
-
Anti-m6A primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
-
Procedure:
-
Coat the wells of a 96-well plate with the m6A-containing ssRNA probe overnight at 4°C.
-
Wash the plate and block with a solution of BSA to prevent non-specific binding.
-
Prepare the reaction mixture in assay buffer containing recombinant ALKBH5, cofactors, and serial dilutions of this compound or DMSO as a vehicle control.
-
Add the reaction mixture to the wells and incubate for the desired time (e.g., 1-2 hours) at room temperature to allow the demethylation reaction to proceed.
-
Wash the plate and add the anti-m6A primary antibody. Incubate to allow binding to any remaining m6A on the RNA probe.
-
Wash and add the HRP-conjugated secondary antibody.
-
After a final wash, add TMB substrate. The color development is inversely proportional to ALKBH5 activity (more color = more m6A remaining = more inhibition).
-
Stop the reaction and measure the absorbance at the appropriate wavelength. Calculate the IC50 value from the dose-response curve.[3]
-
2. Cell Viability (Antiproliferative) Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines of interest (e.g., K562, CCRF-CEM)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound or a DMSO vehicle control to the appropriate wells.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 for cell proliferation.[1][3]
-
References
- 1. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m6A demethylase ALKBH5 promotes tumor cell proliferation by destabilizing IGF2BPs target genes and worsens the prognosis of patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving ALKBH5-IN-2 Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the ALKBH5 inhibitor, ALKBH5-IN-2.
Troubleshooting Guide: Enhancing this compound Solubility
Low solubility of small molecule inhibitors like this compound is a common challenge that can impact experimental reproducibility and outcomes. The following guide provides a systematic approach to improving the solubility of this compound.
Initial Assessment: Visual Inspection and Basic Solubility Tests
Before proceeding with complex solubilization methods, it is crucial to perform a simple visual inspection and basic solubility tests.
-
Visual Inspection: After attempting to dissolve this compound in your desired solvent, visually inspect the solution for any undissolved particles, precipitation, or cloudiness. The solution should be clear and free of any visible solids.
-
Sonication and Gentle Heating: If precipitation is observed, try sonicating the solution for 5-10 minutes or gently warming it to 37°C. Some compounds require a small amount of energy to fully dissolve. However, be cautious with heating, as it can degrade heat-labile compounds.
If these initial steps do not resolve the solubility issue, proceed to the following troubleshooting table.
Table 1: Troubleshooting Poor Solubility of this compound
| Observation | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | The compound has low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays.[1] |
| Compound precipitates out of solution over time | The compound is unstable in the chosen solvent or the solution is supersaturated. | Prepare fresh solutions for each experiment.[1] Avoid repeated freeze-thaw cycles by storing stock solutions in small aliquots at -20°C or -80°C.[1] Consider using a different solvent system. |
| Inconsistent results between experiments | Variability in compound concentration due to incomplete dissolution. | Ensure the compound is fully dissolved before use. Validate the concentration of your stock solution using techniques like UV-Vis spectroscopy if possible. |
| Low efficacy in cell-based assays | Poor cell permeability or low effective concentration due to poor solubility in culture media. | Consider using formulation strategies to improve bioavailability, such as complexation with cyclodextrins or the use of self-emulsifying drug delivery systems (SEDDS) for in vivo studies.[2] For in vitro work, ensure the final concentration in media is below the solubility limit. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder using a calibrated analytical balance.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolve the Compound: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visual Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: General Method for Solubility Testing in Various Solvents
This protocol provides a general framework for empirically determining the solubility of this compound in different solvents.
-
Prepare a Saturated Solution: Add an excess amount of this compound to a small volume (e.g., 100 µL) of the test solvent in a microcentrifuge tube.
-
Equilibrate: Vortex the mixture vigorously for 1-2 minutes and then incubate at a controlled temperature (e.g., 25°C or 37°C) for 24 hours with constant agitation to ensure equilibrium is reached.
-
Separate Undissolved Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved compound.
-
Quantify Solute: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method such as HPLC or LC-MS.
Table 2: Common Solvents for Small Molecule Inhibitors
The following table lists common solvents used for dissolving small molecule inhibitors. The solubility of this compound in these solvents should be experimentally determined.
| Solvent | Typical Use | Considerations |
| DMSO (Dimethyl sulfoxide) | High-concentration stock solutions for in vitro experiments. | Can be toxic to cells at higher concentrations (>0.5%).[1] |
| Ethanol | Stock solutions and formulations. | Generally less toxic than DMSO but may have lower solvating power for some compounds. |
| Methanol | Solubilization for analytical purposes. | Volatile and toxic. Not typically used for cell-based assays. |
| DMF (Dimethylformamide) | Alternative to DMSO for stock solutions. | Can be toxic to cells. |
| PBS (Phosphate-Buffered Saline) | Final dilutions for in vitro and in vivo experiments. | Many organic molecules have low solubility in aqueous buffers. |
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted my DMSO stock solution in aqueous media. What should I do?
A1: This is a common issue known as "crashing out." It occurs when the compound is poorly soluble in the final aqueous solution. To mitigate this, you can try the following:
-
Increase the final DMSO concentration slightly , but be mindful of potential toxicity to your cells (generally keep it below 0.5%).
-
Use a pre-warmed aqueous medium for dilution.
-
Add the stock solution to the aqueous medium dropwise while vortexing to facilitate better mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider using a surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in your aqueous medium to improve solubility.
Q2: How can I improve the solubility of this compound for in vivo studies?
A2: For in vivo applications, formulation strategies are often necessary to enhance the bioavailability of poorly soluble compounds.[3][4] Some common approaches include:
-
Co-solvents: Using a mixture of solvents, such as polyethylene glycol (PEG), propylene glycol, or ethanol, in combination with water.[5]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2]
-
Lipid-based formulations: Incorporating the compound into lipid-based delivery systems like emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[2][4]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the surface area and dissolution rate.[4]
Q3: Is it acceptable to use sonication to dissolve this compound?
A3: Yes, sonication can be a useful technique to aid in the dissolution of this compound. It uses ultrasonic waves to break up aggregates and increase the interaction between the solvent and the compound. However, it is important to use a water bath sonicator to avoid overheating the sample, which could lead to degradation of the compound. Monitor the temperature of the water bath during sonication.
Q4: Can I filter my this compound solution to remove undissolved particles?
A4: While filtering a solution through a 0.22 µm filter is a standard practice to sterilize it for cell culture, it will also remove any undissolved compound. If you observe precipitation, filtering will lower the effective concentration of your inhibitor. The primary goal should be to achieve complete dissolution before filtration. If you must filter a solution that you suspect may contain undissolved particles, it is advisable to determine the concentration of the filtered solution to ensure you are using the intended dose.
Visualizations
Caption: Experimental workflow for preparing and assessing the solubility of this compound solutions.
Caption: Troubleshooting flowchart for addressing poor solubility of this compound.
Caption: Simplified signaling pathway showing the role of ALKBH5 in mRNA demethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
ALKBH5-IN-2 stability in solution over time
Welcome to the technical support center for ALKBH5-IN-2. This resource provides guidance on assessing the stability of this compound in solution, along with relevant experimental protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is there readily available data on the stability of this compound in solution over time?
Currently, specific quantitative data on the long-term stability of this compound in various solutions is not extensively published in the public domain. Stability can be influenced by several factors including the solvent used, storage temperature, pH, and exposure to light. Therefore, it is highly recommended that researchers perform their own stability assessments under their specific experimental conditions.
Q2: What are the common solvents for dissolving small molecule inhibitors like this compound?
Small molecule inhibitors are typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution is then further diluted in aqueous buffers or cell culture media for experiments. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system being studied.
Q3: How should I store this compound solutions?
For optimal stability, it is generally recommended to store stock solutions of small molecule inhibitors at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Once diluted in aqueous buffers for working solutions, it is best to use them immediately or store them at 4°C for a short period, though stability in aqueous solution should be experimentally verified.
Q4: What are the typical signs of this compound degradation?
Degradation of a small molecule inhibitor can manifest as a decrease in its biological activity or a change in its physical properties. In analytical tests such as High-Performance Liquid Chromatography (HPLC), degradation may be observed as a decrease in the area of the parent compound's peak and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound | Degradation of the inhibitor due to improper storage or handling. | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Perform a stability study to determine the usable lifespan of the inhibitor under your experimental conditions. |
| Precipitation of the inhibitor in aqueous solution. | Ensure the final concentration of the organic solvent from the stock solution is compatible with your aqueous buffer. Sonication may help in dissolving the compound. Consider using a different buffer system or adding a solubilizing agent if precipitation persists. | |
| Loss of inhibitor activity over time | The inhibitor is unstable in the working solution at the experimental temperature. | Determine the rate of degradation at the experimental temperature. It may be necessary to add the inhibitor to the experiment immediately after dilution. |
| Unexpected peaks in analytical analysis (e.g., HPLC) | Degradation of this compound or contamination of the solvent. | Analyze the solvent alone to rule out contamination. Use mass spectrometry to identify the degradation products. Consider performing forced degradation studies (e.g., exposure to acid, base, heat, light) to understand the degradation pathway. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer over time using HPLC.
1. Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
HPLC system with a suitable column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
2. Preparation of Stock and Working Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a concentrated stock solution (e.g., 10 mM).
-
Dilute the stock solution with the aqueous buffer to the final desired concentration for the stability study (e.g., 100 µM).
3. Stability Study Setup:
-
Divide the working solution into several aliquots in appropriate storage vials.
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C).
-
Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer-term studies).
4. HPLC Analysis:
-
At each time point, inject a sample of the this compound solution onto the HPLC system.
-
The mobile phase composition and gradient will need to be optimized to achieve good separation of the parent compound from any potential degradants.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
5. Data Analysis:
-
Integrate the peak area of the this compound parent compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
Data Presentation
The following table is a template for presenting the quantitative data from a stability study of this compound.
| Storage Condition | Time Point | Peak Area (Arbitrary Units) | % Remaining |
| Room Temperature | 0 hr | Initial Peak Area | 100% |
| 2 hr | Peak Area at 2 hr | Calculated % | |
| 4 hr | Peak Area at 4 hr | Calculated % | |
| 8 hr | Peak Area at 8 hr | Calculated % | |
| 24 hr | Peak Area at 24 hr | Calculated % | |
| 4°C | 0 hr | Initial Peak Area | 100% |
| 24 hr | Peak Area at 24 hr | Calculated % | |
| 48 hr | Peak Area at 48 hr | Calculated % | |
| 1 week | Peak Area at 1 week | Calculated % | |
| -20°C | 0 hr | Initial Peak Area | 100% |
| 1 week | Peak Area at 1 week | Calculated % | |
| 2 weeks | Peak Area at 2 weeks | Calculated % | |
| 4 weeks | Peak Area at 4 weeks | Calculated % |
Visualizations
Caption: ALKBH5 Signaling Pathways.
Caption: Experimental Workflow for Stability Testing.
Technical Support Center: Optimizing ALKBH5-IN-2 Concentration for Efficacy
Welcome to the technical support center for ALKBH5-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also identified as compound 6, is a potent inhibitor of ALKBH5.[1] ALKBH5 is an enzyme, specifically an Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenase, that removes N6-methyladenosine (m6A) modifications from messenger RNA (mRNA).[2][3] The m6A modification is a crucial regulator of various cellular processes, including mRNA stability, splicing, and translation.[2] By inhibiting ALKBH5, this compound prevents this demethylation, leading to an accumulation of m6A-modified RNA, which in turn alters gene expression and can impact cell proliferation, differentiation, and survival.[2]
Q2: What are the reported IC50 values for this compound?
The inhibitory concentration (IC50) of this compound has been determined for its target enzyme and for its effect on the viability of various cell lines.
| Target/Cell Line | IC50 Value |
| ALKBH5 (enzymatic assay) | 0.79 µM[1] |
| HEK-293T | 40.5 µM[1] |
| CCRF-CEM | 7.62 µM[1] |
| HL-60 | 11.0 µM[1] |
| Jurkat | 41.3 µM[1] |
| K562 | 1.41 µM[1] |
| A-172 | >50 µM[1] |
Q3: What are the known downstream signaling pathways affected by ALKBH5 inhibition?
ALKBH5 regulates multiple downstream signaling pathways, and its inhibition can have diverse effects depending on the cellular context. Some of the key pathways and targets affected by ALKBH5 include:
-
Oncogenic Signaling: In some cancers like glioblastoma and acute myeloid leukemia, ALKBH5 can act as an oncogene by promoting the expression of proto-oncogenes such as FOXM1 and AXL.[4][5]
-
Tumor Suppressor Pathways: Conversely, in other contexts, ALKBH5 can function as a tumor suppressor. For instance, it can inhibit tumor growth by activating the ATM-CHK2-P53/CDC25C signaling pathway through the stabilization of PER1 mRNA.[6]
-
Immune Response: ALKBH5 has been shown to regulate the infiltration of Treg cells and myeloid-derived suppressor cells (MDSCs), suggesting a role in modulating the tumor microenvironment and response to immunotherapy.[7]
-
Cell Cycle Regulation: ALKBH5 can influence cell cycle progression by regulating the expression of cyclin-dependent kinase inhibitors like CDKN1A and CDKN2B.[6][8]
-
Other Pathways: ALKBH5 has also been implicated in regulating the STAT3, NF-κB, and MAPK signaling pathways.[5][9]
Troubleshooting Guide
Issue 1: I am not observing the expected phenotype after treating my cells with this compound.
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Troubleshooting Step: Perform a dose-response experiment. Test a wide range of this compound concentrations, including those around the reported IC50 values for cell viability (see table above). It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Troubleshooting Step: The effect of ALKBH5 inhibition can be cell-type specific.[10] Confirm that your cell line expresses ALKBH5 at a sufficient level. You can assess ALKBH5 expression via Western blot or qPCR. If expression is low, consider using a different cell line known to be sensitive to ALKBH5 inhibition.
-
-
Possible Cause 3: Experimental Timeline.
-
Troubleshooting Step: The phenotypic effects of inhibiting an epigenetic modifier may take time to manifest. Consider extending the treatment duration and assessing your endpoint at multiple time points (e.g., 24, 48, 72 hours).
-
Issue 2: I am observing significant cytotoxicity at concentrations where I expect to see specific on-target effects.
-
Possible Cause: Off-Target Effects.
-
Troubleshooting Step 1: Lower the Inhibitor Concentration. Determine the minimal concentration required for on-target inhibition while minimizing toxicity. Use concentrations at or slightly above the enzymatic IC50, if your downstream assays are sensitive enough.
-
Troubleshooting Step 2: Validate with a Secondary Inhibitor. Use a structurally different ALKBH5 inhibitor to see if the same phenotype is observed. This can help confirm that the effect is due to ALKBH5 inhibition and not an off-target effect of this compound.
-
Troubleshooting Step 3: Perform a Rescue Experiment. If possible, transfect cells with a mutant version of ALKBH5 that is resistant to this compound. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.
-
Issue 3: How can I confirm that this compound is inhibiting ALKBH5 in my cells?
-
Recommended Action: Measure the global m6A levels in your treated cells. Successful inhibition of ALKBH5 should lead to an increase in the overall m6A modification of mRNA. This can be assessed using an m6A dot blot assay or by LC-MS/MS. A change in the mRNA levels of known ALKBH5 target genes, such as FOXM1 or AXL, can also serve as a downstream indicator of target engagement.[4]
Experimental Protocols
1. Dose-Response Curve for Cell Viability
This protocol is designed to determine the IC50 of this compound in your cell line of interest.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blot for ALKBH5 Target Proteins
This protocol allows for the assessment of changes in protein levels of downstream targets of ALKBH5.
-
Materials:
-
Cells treated with this compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., FOXM1, p21) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
3. m6A Dot Blot Assay
This protocol provides a semi-quantitative method to assess global m6A levels in mRNA.
-
Materials:
-
Total RNA or purified mRNA from treated and control cells
-
Hybond-N+ membrane
-
UV crosslinker
-
Blocking buffer
-
Primary antibody against m6A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Methylene blue staining solution
-
-
Procedure:
-
Isolate total RNA or purify mRNA from cells treated with this compound and vehicle control.
-
Denature the RNA samples.
-
Spot serial dilutions of the RNA onto a Hybond-N+ membrane.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane and incubate with the anti-m6A antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Stain the membrane with methylene blue to visualize the total RNA loaded as a loading control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
- 5. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA demethylase ALKBH5 regulates cell cycle progression in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. ALKBH5 regulates STAT3 activity to affect the proliferation and tumorigenicity of osteosarcoma via an m6A-YTHDF2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ALKBH5 Inhibitors
Disclaimer: The following troubleshooting guides and FAQs are based on general knowledge of ALKBH5 biology and inhibitors. Specific data for "ALKBH5-IN-2" is not publicly available at this time. This guide is intended to provide general assistance to researchers working with ALKBH5 inhibitors.
Troubleshooting Guide
This guide addresses potential unexpected results that researchers may encounter when working with ALKBH5 inhibitors.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| 1. No significant change in global m6A levels after inhibitor treatment. | - Inactive Compound: The inhibitor may have degraded due to improper storage or handling.- Insufficient Concentration or Treatment Time: The concentration of the inhibitor may be too low, or the treatment duration too short to elicit a detectable change.- Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms or low ALKBH5 expression.- Compensatory Mechanisms: Other m6A demethylases, such as FTO, may compensate for ALKBH5 inhibition.[1][2] | - Verify Compound Integrity: Use a fresh stock of the inhibitor and ensure proper storage conditions (e.g., temperature, light protection).- Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and incubation time.- Confirm ALKBH5 Expression: Check the baseline expression level of ALKBH5 in your cell line using qPCR or Western blot.- Assess FTO Expression: Evaluate the expression of FTO to determine if it could be a confounding factor. Consider using a dual FTO/ALKBH5 inhibitor if necessary. |
| 2. Unexpected changes in cell viability or morphology. | - Off-Target Effects: The inhibitor may be acting on other proteins besides ALKBH5, leading to unforeseen cellular responses.[3]- Solvent Toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells at the concentration used.- Compound Cytotoxicity: The inhibitor itself may have cytotoxic effects unrelated to its ALKBH5 inhibitory activity. | - Test for Off-Target Effects: If known, investigate the inhibitor's activity against other related enzymes like FTO.[4][5] Consider using a structurally different ALKBH5 inhibitor as a control.- Vehicle Control: Always include a vehicle-only control in your experiments to assess the effect of the solvent.- Dose-Response Curve: Determine the cytotoxic concentration of the inhibitor and use it at a non-toxic concentration for functional assays. |
| 3. Inconsistent results between experimental replicates. | - Compound Solubility/Stability: The inhibitor may not be fully dissolved or may be unstable in the experimental medium, leading to variable effective concentrations.- Cell Culture Variability: Inconsistent cell passage number, confluency, or health can lead to variable responses. | - Ensure Complete Solubilization: Follow the manufacturer's instructions for dissolving the compound. Visually inspect for precipitates. Consider sonication if necessary.- Check Compound Stability: Investigate the stability of the inhibitor in your specific cell culture medium and conditions.- Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| 4. No effect on the expression of a known ALKBH5 target gene. | - Cell-Type Specificity: The regulation of the target gene by ALKBH5 may be cell-type specific.- Alternative Regulatory Pathways: The target gene may be regulated by multiple pathways, and ALKBH5 inhibition alone may not be sufficient to alter its expression.- Incorrect Timing of Analysis: The change in mRNA or protein expression may occur at a different time point than the one you are assessing. | - Confirm Target in Your System: Verify that the target gene is indeed regulated by ALKBH5 in your specific cell line using ALKBH5 knockdown (e.g., siRNA) as a positive control.[6][7]- Investigate Other Pathways: Review the literature for other regulatory mechanisms of your target gene.- Perform a Time-Course Experiment: Analyze mRNA and protein levels at multiple time points after inhibitor treatment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ALKBH5? A1: ALKBH5 is an RNA demethylase that removes the N6-methyladenosine (m6A) modification from RNA, primarily messenger RNA (mRNA).[2][8] This process is crucial for regulating mRNA metabolism, including splicing, nuclear export, stability, and translation.[8][9]
Q2: How does inhibiting ALKBH5 affect cancer cells? A2: In many types of cancer, such as glioblastoma and osteosarcoma, high expression of ALKBH5 is associated with tumor progression.[2][6] Inhibiting ALKBH5 increases m6A levels on the transcripts of key oncogenes (e.g., FOXM1, YAP), which can lead to their destabilization and reduced expression.[4][10] This can result in suppressed cancer cell proliferation, migration, and invasion, and may also induce apoptosis.[6][7][10]
Q3: Are there other enzymes that can compensate for ALKBH5 inhibition? A3: Yes, the fat mass and obesity-associated protein (FTO) is another m6A demethylase that can have overlapping functions with ALKBH5.[1][2] In some cellular contexts, FTO may compensate for the loss of ALKBH5 activity, which is an important consideration when interpreting results from ALKBH5 inhibition experiments.[1]
Q4: What are some common downstream targets of ALKBH5? A4: ALKBH5 has been shown to regulate the stability of various mRNAs by demethylating them. Some well-characterized targets include FOXM1 in glioblastoma, PVT1 in osteosarcoma, and NANOG in embryonic stem cells. The specific targets can vary depending on the cell type and context.
Q5: What experimental controls should I use when working with an ALKBH5 inhibitor? A5: It is essential to include several controls:
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Vehicle Control: To account for any effects of the solvent used to dissolve the inhibitor.
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Negative Control: An inactive version of the inhibitor, if available, or a structurally unrelated compound.
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Positive Control: A known method to reduce ALKBH5 activity, such as siRNA or shRNA-mediated knockdown of ALKBH5, to confirm the expected downstream effects in your experimental system.
Publicly Known ALKBH5 Inhibitors
| Inhibitor | Reported IC50 | Mechanism of Action | Selectivity Notes |
| TD19 | 3.2 ± 0.6 µM | Covalent, irreversible inhibitor that modifies C100 and C267 residues, preventing m6A-RNA binding.[5][11] | Selective for ALKBH5 over FTO.[5][11] |
| Ena15 | Not specified | Uncompetitive inhibition for 2-oxoglutarate (2OG).[4] | Enhanced the demethylase activity of FTO.[4] |
| Ena21 | Not specified | Competitive inhibition for 2-oxoglutarate (2OG).[4] | Little inhibitory activity for FTO.[4] |
Generalized Experimental Protocols
Cell Viability Assay (e.g., CCK-8 or MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the ALKBH5 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assay: Add the CCK-8 or MTT reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for ALKBH5 Target Protein Expression
-
Treatment: Seed cells in a 6-well plate and treat with the ALKBH5 inhibitor at the desired concentration and for the optimal duration.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., FOXM1, YAP) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control.
Total m6A Quantification (Dot Blot Assay)
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RNA Extraction: Extract total RNA from inhibitor-treated and control cells.
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RNA Denaturation: Denature the RNA by heating at 65°C for 5 minutes.
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Blotting: Spot serial dilutions of the RNA onto a nitrocellulose or nylon membrane and crosslink using UV light.
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Blocking: Block the membrane with 5% non-fat milk in TBST.
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m6A Antibody Incubation: Incubate the membrane with a primary antibody specific for m6A.
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Secondary Antibody and Detection: Proceed with HRP-conjugated secondary antibody incubation and ECL detection as in the Western blot protocol.
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Staining: Stain the membrane with methylene blue to visualize the total RNA spotted as a loading control.
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Analysis: Quantify the dot intensities and normalize the m6A signal to the methylene blue signal.
Visualizations
Caption: ALKBH5 signaling pathway.
Caption: Troubleshooting workflow for ALKBH5 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m6A demethylase ALKBH5 promotes tumor cell proliferation by destabilizing IGF2BPs target genes and worsens the prognosis of patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALKBH5 regulates STAT3 activity to affect the proliferation and tumorigenicity of osteosarcoma via an m6A-YTHDF2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. ALKBH5 suppresses tumor progression via an m6A-dependent epigenetic silencing of pre-miR-181b-1/YAP signaling axis in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
Technical Support Center: ALKBH5 Inhibitors and Non-Cancerous Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of ALKBH5 inhibitors, with a focus on potential cytotoxicity in non-cancerous cell lines. The information provided here is intended to serve as a general guide, as specific effects can be compound and cell-line dependent.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of ALKBH5 inhibitors on non-cancerous cell lines?
A1: The cytotoxic effects of ALKBH5 inhibitors on non-cancerous cells are not as extensively studied as their effects on cancer cells. Limited data suggests that some ALKBH5 inhibitors may exhibit context-dependent effects. For instance, overexpression of ALKBH5 has been shown to promote proliferation in immortalized cell lines like HEK293 and BEAS2B[1]. Conversely, some inhibitors have shown minimal cytotoxic effects on non-cancerous cells at concentrations effective against cancer cells. It is crucial to perform dose-response and time-course experiments for each specific inhibitor and non-cancerous cell line to determine the cytotoxic potential.
Q2: Are there any known off-target effects of ALKBH5 inhibitors in non-cancerous cells?
A2: The selectivity of ALKBH5 inhibitors is a key area of research. Some inhibitors may also target other members of the AlkB family of dioxygenases, such as FTO. Off-target effects could lead to unexpected cellular phenotypes. Researchers should consider using inhibitors with high selectivity for ALKBH5 over other demethylases to minimize off-target effects[2]. It is also advisable to include appropriate controls, such as knockdown or knockout cell lines for ALKBH5, to validate that the observed phenotype is on-target.
Q3: How do I design an experiment to assess the cytotoxicity of an ALKBH5 inhibitor in my non-cancerous cell line?
A3: A standard approach involves a combination of viability, cytotoxicity, and apoptosis assays. Start with a dose-response study to determine the IC50 value of your inhibitor in the chosen cell line. Subsequently, time-course experiments at relevant concentrations (e.g., at and below the IC50) can reveal the dynamics of the cytotoxic response. See the Experimental Protocols section for detailed methodologies.
Q4: What are some common non-cancerous cell lines used for cytotoxicity screening of ALKBH5 inhibitors?
A4: Commonly used non-cancerous cell lines for general cytotoxicity and off-target effect studies include:
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HEK293 (Human Embryonic Kidney cells): Widely used due to their robustness and ease of transfection.
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NIH3T3 (Mouse Embryonic Fibroblast cells): A standard fibroblast cell line for toxicity testing.
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Primary cells: While more complex to culture, primary cells isolated from relevant tissues can provide more physiologically relevant data.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density, uneven compound distribution, or edge effects in multi-well plates. | Ensure a homogenous cell suspension and accurate cell counting. When plating, avoid bubbles and gently swirl the plate to ensure even distribution. Avoid using the outer wells of the plate if edge effects are suspected. |
| No observed cytotoxicity at expected concentrations. | The specific non-cancerous cell line may be resistant to the inhibitor. The inhibitor may have poor cell permeability. The inhibitor may be unstable in the culture medium. | Confirm the activity of the inhibitor in a sensitive cancer cell line as a positive control. Consider using a different, more sensitive non-cancerous cell line. Evaluate the cell permeability and stability of your compound under experimental conditions. |
| Observed effects are suspected to be off-target. | The inhibitor may have low selectivity for ALKBH5. | Use a structurally distinct ALKBH5 inhibitor to see if the same phenotype is observed. Perform experiments in ALKBH5 knockdown or knockout cells to confirm the target dependency of the effect. |
| Difficulty in interpreting apoptosis assay data. | Suboptimal antibody concentration, incorrect gating in flow cytometry, or inappropriate time point for analysis. | Titrate antibodies to determine the optimal concentration. Use appropriate single-stain and unstained controls for setting up flow cytometry gates. Perform a time-course experiment to identify the optimal time point for detecting apoptosis. |
Quantitative Data Summary
The following table summarizes available data on the effect of a specific ALKBH5 inhibitor on a non-cancerous cell line. Note: This data is for "Compound 3" (2-[(1-hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid) and may not be representative of all ALKBH5 inhibitors, including ALKBH5-IN-2.
| Cell Line | Inhibitor | Concentration (µM) | Incubation Time (h) | Effect on Cell Viability (%) | Reference |
| HEK-293T | Compound 3 | 10 | 24 | ~95 | [3] |
| 50 | 24 | ~90 | [3] | ||
| 100 | 24 | ~85 | [3] | ||
| 10 | 48 | ~90 | [3] | ||
| 50 | 48 | ~80 | [3] | ||
| 100 | 48 | ~75 | [3] | ||
| 10 | 72 | ~85 | [3] | ||
| 50 | 72 | ~70 | [3] | ||
| 100 | 72 | ~65 | [3] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
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Cell Seeding: Seed non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the ALKBH5 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
References
- 1. m6A demethylase ALKBH5 promotes tumor cell proliferation by destabilizing IGF2BPs target genes and worsens the prognosis of patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Confirming ALKBH5 Inhibition by ALKBH5-IN-2
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) for confirming the inhibition of the N6-methyladenosine (m6A) demethylase ALKBH5 by the inhibitor ALKBH5-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ALKBH5 and how does this compound inhibit it?
A1: ALKBH5 is an enzyme that belongs to the AlkB family of dioxygenases. Its primary function is to remove the N6-methyladenosine (m6A) modification from messenger RNA (mRNA) in a process called demethylation.[1] This m6A modification is a crucial regulator of various cellular processes, including mRNA stability, splicing, and translation.[1] By removing these m6A marks, ALKBH5 influences gene expression and a wide range of cellular functions.[1]
This compound is a small molecule inhibitor designed to specifically target and block the enzymatic activity of ALKBH5.[2] It works by binding to the active site of the ALKBH5 enzyme, which prevents it from interacting with its RNA substrates.[1] This inhibition of the demethylation process leads to an accumulation of m6A-modified RNA, which can alter the stability and translation of target mRNAs, thereby affecting cellular processes like proliferation and survival.[1]
Q2: What are the primary methods to confirm that this compound is working in my experiment?
A2: To confirm ALKBH5 inhibition by this compound, a multi-faceted approach is recommended, involving a combination of in vitro and cellular assays:
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Biochemical Assays: Directly measure the enzymatic activity of purified ALKBH5 in the presence of this compound.
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Cellular Target Engagement Assays: Confirm that this compound is binding to ALKBH5 within the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a key method for this.
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Quantification of Global m6A Levels: Measure the overall change in m6A levels in total RNA or mRNA from cells treated with this compound.
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Gene-Specific m6A Analysis: Investigate the m6A status of specific target mRNAs known to be regulated by ALKBH5.
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Phenotypic Assays: Observe the cellular consequences of ALKBH5 inhibition, such as changes in cell viability, proliferation, or other relevant phenotypes.
Q3: What is the expected outcome of successful ALKBH5 inhibition by this compound?
A3: Successful inhibition of ALKBH5 by this compound should result in:
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A decrease in the enzymatic activity of ALKBH5 in biochemical assays.
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Increased thermal stability of ALKBH5 in CETSA, indicating inhibitor binding.
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An increase in the global levels of m6A in cellular RNA.
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Increased m6A levels on specific ALKBH5 target transcripts.
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Phenotypic changes consistent with ALKBH5 inhibition, such as decreased cell viability in certain cancer cell lines.[2]
Troubleshooting Guides
Issue 1: No significant change in global m6A levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Ineffective concentration of this compound | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The reported IC50 is 0.79 µM in a biochemical assay, but cellular potency can vary.[2] |
| Poor cell permeability of the inhibitor | Ensure proper solubilization of this compound. Consider increasing the incubation time to allow for sufficient cellular uptake. |
| ALKBH5 is not the dominant m6A demethylase in your cell type | The other major m6A demethylase, FTO, may have a more dominant role. Verify the expression levels of both ALKBH5 and FTO in your cells. |
| Insensitive m6A detection method | For subtle changes, a highly sensitive method like LC-MS/MS is recommended over less quantitative methods like dot blot. |
| Degradation of this compound | Ensure the inhibitor is stored correctly and is not from an old stock. Prepare fresh solutions for each experiment. |
Issue 2: Inconsistent results in the Cellular Thermal Shift Assay (CETSA).
| Possible Cause | Troubleshooting Step |
| Suboptimal heating temperature | Perform a temperature gradient to determine the optimal melting temperature (Tm) of ALKBH5 in your specific cell line and lysis buffer. |
| Inefficient cell lysis | Ensure complete cell lysis to release the soluble protein fraction. Sonication or the use of appropriate lysis buffers with protease inhibitors is crucial. |
| Antibody issues in Western Blot detection | Validate your ALKBH5 antibody for specificity and sensitivity. Use a secondary antibody that provides a strong and clean signal. |
| Variability in sample processing | Ensure consistent heating and cooling times for all samples. Process all samples in parallel to minimize variability. |
Experimental Protocols
Protocol 1: In Vitro ALKBH5 Chemiluminescent Assay
This protocol is adapted from commercially available kits and is designed to measure the enzymatic activity of ALKBH5.[3]
Materials:
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Recombinant human ALKBH5 protein
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ALKBH5 substrate (m6A-containing oligonucleotide) coated plate
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ALKBH5 assay buffer
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This compound
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Anti-m6A antibody
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HRP-labeled secondary antibody
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Chemiluminescent substrate
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Wash buffer (e.g., TBST)
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Microplate reader capable of measuring chemiluminescence
Procedure:
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Plate Preparation: Rehydrate the m6A-substrate coated wells by washing with wash buffer.
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Inhibitor Preparation: Prepare a serial dilution of this compound in ALKBH5 assay buffer. Include a vehicle control (e.g., DMSO).
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Reaction Setup: Add the diluted this compound or vehicle control to the appropriate wells.
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Enzyme Addition: Add recombinant ALKBH5 protein to all wells except for the "no enzyme" control.
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Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at 37°C) to allow for the demethylation reaction to occur.
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Washing: Wash the plate multiple times with wash buffer to remove the enzyme and inhibitor.
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Primary Antibody Incubation: Add the anti-m6A antibody to each well and incubate for 1 hour at room temperature.
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Washing: Wash the plate to remove unbound primary antibody.
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Secondary Antibody Incubation: Add the HRP-labeled secondary antibody and incubate for 30 minutes at room temperature.
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Washing: Wash the plate to remove unbound secondary antibody.
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Signal Detection: Add the chemiluminescent substrate and immediately measure the signal using a microplate reader.
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Data Analysis: The signal is inversely proportional to ALKBH5 activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol is a general guide for performing CETSA to confirm the binding of this compound to ALKBH5 in intact cells.
Materials:
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Cultured cells of interest
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This compound
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Vehicle control (e.g., DMSO)
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PBS (Phosphate-Buffered Saline)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibody against ALKBH5
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HRP-conjugated secondary antibody
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Chemiluminescent substrate for Western blot
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SDS-PAGE gels and Western blot equipment
Procedure:
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Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-4 hours).
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Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
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Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
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Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
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Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Sample Preparation: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
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Western Blot: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Perform electrophoresis and transfer the proteins to a PVDF membrane.
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Immunodetection: Block the membrane and probe with the primary antibody against ALKBH5, followed by the HRP-conjugated secondary antibody.
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Signal Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
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Data Analysis: Quantify the band intensities. In the presence of a binding inhibitor like this compound, ALKBH5 should be more stable at higher temperatures, resulting in a stronger band intensity compared to the vehicle-treated control.
Protocol 3: Global m6A Quantification by Dot Blot
This is a semi-quantitative method to assess changes in total mRNA m6A levels.
Materials:
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Total RNA or purified mRNA from cells treated with this compound or vehicle
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Hybond-N+ membrane
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UV crosslinker
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Anti-m6A antibody
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HRP-labeled secondary antibody
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ECL Western Blotting Substrate
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Methylene blue staining solution
Procedure:
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RNA Denaturation: Denature 100-400 ng of RNA by heating at 95°C for 3 minutes and then immediately chill on ice.
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Blotting: Spot the denatured RNA onto a Hybond-N+ membrane.
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Crosslinking: UV crosslink the RNA to the membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the anti-m6A antibody overnight at 4°C.
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Washing: Wash the membrane three times with TBST.
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Secondary Antibody Incubation: Incubate with the HRP-labeled secondary antibody for 1 hour at room temperature.
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Washing: Wash the membrane four times with TBST.
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Detection: Incubate the membrane with ECL substrate and detect the signal.
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Normalization: Stain the membrane with methylene blue to visualize the total RNA spotted, which serves as a loading control.
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Analysis: Quantify the dot intensity and normalize to the methylene blue staining. An increase in the normalized signal in this compound treated samples indicates an increase in global m6A levels.
Data Presentation
Table 1: In Vitro Inhibition of ALKBH5 by this compound
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | ALKBH5 | Biochemical | 0.79 | [2] |
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Endpoint | IC50 (µM) | Reference |
| HEK-293T | Embryonic Kidney | Viability | Cell Growth | 40.5 | [2] |
| CCRF-CEM | T-cell lymphoblast | Viability | Cell Growth | 7.62 | [2] |
| HL-60 | Promyeloblast | Viability | Cell Growth | 11.0 | [2] |
| Jurkat | T-lymphocyte | Viability | Cell Growth | 41.3 | [2] |
| K562 | Myelogenous Leukemia | Viability | Cell Growth | 1.41 | [2] |
| A-172 | Glioblastoma | Viability | Cell Growth | >50 | [2] |
Visualizations
Caption: Workflow for confirming ALKBH5 inhibition.
Caption: Mechanism of ALKBH5 inhibition and its consequences.
References
ALKBH5-IN-2 inconsistent results between batches
Welcome to the technical support center for ALKBH5-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly inconsistent results observed between different batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5 (AlkB Homolog 5). The m6A modification is a prevalent post-transcriptional modification of mRNA in eukaryotes, influencing mRNA stability, splicing, and translation. ALKBH5 acts as an "eraser" of this modification by catalyzing the oxidative demethylation of m6A back to adenosine. By inhibiting ALKBH5, this compound prevents the removal of m6A marks on mRNA, leading to an accumulation of m6A-modified transcripts. This can alter the expression of target genes and impact various cellular processes. Dysregulation of ALKBH5 has been linked to several diseases, including various cancers, making its inhibitors valuable research tools and potential therapeutic agents.[1][2][3][4][5][6][7][8]
Q2: Why am I seeing inconsistent results between different batches of this compound?
Batch-to-batch variability is a common challenge in research involving small molecule inhibitors and can stem from several factors. These can be broadly categorized into issues with the compound itself and variations in experimental procedures.
-
Compound-Related Issues:
-
Purity and Impurities: The purity of the inhibitor can vary between batches. The presence of impurities, even in small amounts, can affect its activity or introduce off-target effects.
-
Solubility and Stability: Inconsistent solubility can lead to variations in the effective concentration of the inhibitor in your assays. The stability of the compound in solution and under different storage conditions can also impact its potency over time.
-
Formulation: Differences in the physical form of the compound (e.g., crystalline vs. amorphous) between batches can affect its dissolution rate and bioavailability in cell-based assays.
-
-
Experimental Procedure-Related Issues:
-
Assay Conditions: Minor variations in assay conditions such as incubation times, temperature, and reagent concentrations can lead to significant differences in results.
-
Cellular Factors: The physiological state of the cells, including passage number, cell density, and serum batch, can influence their response to the inhibitor.
-
Downstream Analysis: The methods used to measure the effects of ALKBH5 inhibition, such as m6A quantification, are themselves subject to variability.
-
A systematic approach to troubleshooting is essential to pinpoint the source of the inconsistency.
Troubleshooting Guide: Inconsistent Results with this compound
This guide provides a structured approach to identifying and resolving inconsistencies in your experiments with this compound.
Diagram: Troubleshooting Workflow for this compound Inconsistent Results
Caption: A flowchart to systematically troubleshoot inconsistent experimental results with this compound.
Data Presentation: Troubleshooting Checklist and Solutions
| Potential Cause of Inconsistency | Troubleshooting Step | Recommended Solution |
| Compound Purity and Integrity | Review the Certificate of Analysis (CoA) for each batch. | If purity varies significantly, contact the supplier. Consider independent analysis if the issue persists. |
| Compound Solubility | Visually inspect the prepared stock solution for precipitates. Perform a solubility test. | Prepare fresh stock solutions for each experiment. Use a recommended solvent (e.g., DMSO) and ensure complete dissolution. Sonication may aid dissolution. |
| Compound Stability | Review storage conditions and frequency of freeze-thaw cycles. | Aliquot stock solutions to minimize freeze-thaw cycles. Store at the recommended temperature (typically -20°C or -80°C) and protect from light. |
| Inconsistent Working Concentration | Verify dilution calculations and pipetting accuracy. | Calibrate pipettes regularly. Prepare a master mix for treating multiple wells/samples to ensure consistency. |
| Variations in Cell Culture | Check cell passage number, confluency at the time of treatment, and overall cell health. | Use cells within a consistent and low passage number range. Seed cells at the same density and treat at a consistent confluency. Regularly test for mycoplasma contamination. |
| Reagent Variability | Check for lot-to-lot differences in media, serum, and other critical reagents. | Whenever possible, use the same lot of critical reagents for a set of comparative experiments. If a new lot is introduced, perform a validation experiment. |
| Assay-Specific Variability | Review the entire workflow for the downstream assay (e.g., m6A dot blot, MeRIP-qPCR). | Include appropriate positive and negative controls in every experiment. For m6A quantification, use a standardized protocol and consider potential variability in antibody performance. |
Experimental Protocols
Detailed Protocol: In Vitro ALKBH5 Inhibition Assay
This protocol provides a general framework for assessing the enzymatic activity of ALKBH5 in the presence of this compound.
1. Materials and Reagents:
-
Recombinant human ALKBH5 protein
-
This compound
-
m6A-containing single-stranded RNA (ssRNA) or DNA (ssDNA) oligonucleotide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 150 µM (NH4)2Fe(SO4)2, 2 mM L-ascorbic acid
-
α-ketoglutarate (α-KG)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system for analysis
2. Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of desired concentrations for IC50 determination.
-
Enzyme-Inhibitor Pre-incubation: In a microcentrifuge tube, mix the recombinant ALKBH5 protein (e.g., 5 µM final concentration) with varying concentrations of this compound in the assay buffer. Incubate for 30 minutes at 24°C.
-
Initiation of Reaction: Add the m6A-containing oligonucleotide substrate (e.g., 10 µM final concentration) and α-KG (e.g., 160 µM final concentration) to the enzyme-inhibitor mixture to start the demethylation reaction.
-
Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 1-3 hours) at 37°C.
-
Quenching the Reaction: Stop the reaction by heat inactivation at 95°C for 5 minutes.
-
Substrate Digestion: Digest the oligonucleotide substrate into individual nucleosides by adding Nuclease P1 and bacterial alkaline phosphatase and incubating at 37°C for 2 hours.
-
Analysis: Analyze the digested sample by HPLC to quantify the amounts of m6A and adenosine. The percentage of inhibition is calculated by comparing the amount of demethylation in the presence of the inhibitor to the no-inhibitor control.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram: ALKBH5 Signaling Pathway and Point of Inhibition
Caption: The role of ALKBH5 in removing m6A from mRNA and its inhibition by this compound.
References
- 1. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Recent Advances of m6A Demethylases Inhibitors and Their Biological Functions in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALKBH5 is a mammalian RNA demethylase that impacts RNA metabolism and mouse fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m6A Demethylase ALKBH5 Maintains Tumorigenicity of Glioblastoma Stem-like Cells by Sustaining FOXM1 Expression and Cell Proliferation Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions between ALKBH5 and reader proteins in tumors: functions and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating ALKBH5-IN-2 Precipitation in Media
Welcome to the technical support center for ALKBH5-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on preventing precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of ALKBH5, an RNA demethylase.[1] ALKBH5 is a member of the AlkB family of dioxygenases that removes the N6-methyladenosine (m6A) modification from RNA.[2][3][4] This m6A modification is the most prevalent internal modification of messenger RNA (mRNA) in higher eukaryotes and plays a crucial role in RNA metabolism, including splicing, export, and stability.[2][3] By inhibiting ALKBH5, this compound can increase the levels of m6A in mRNA, thereby affecting various cellular processes such as cell proliferation, apoptosis, and differentiation.[5][6]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
Precipitation of small molecules like this compound in cell culture media is a common issue that can arise from several factors:
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Exceeding Solubility Limit: The concentration of this compound may be higher than its solubility in the aqueous environment of the cell culture medium.[7]
-
Solvent Shock: Rapidly diluting a concentrated stock of the inhibitor (typically in DMSO) into the aqueous medium can cause the compound to crash out of solution.[8]
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Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) or pH (due to CO2 in the incubator) can alter the solubility of the compound.[7][9]
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Interaction with Media Components: The inhibitor may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[7]
-
Compound Instability: The compound may degrade over time, forming less soluble byproducts.[8]
Q3: What is the recommended solvent for preparing this compound stock solutions?
For many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its high solvating power for organic molecules.[10][11] It is crucial to use anhydrous, sterile DMSO to prevent compound degradation and contamination.[12]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[8][13] It is essential to include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments to account for any effects of the solvent on the cells.[10]
Q5: How should I store this compound powder and stock solutions?
-
Powder: Store the solid compound at -20°C for long-term stability.[12][14]
-
Stock Solutions: Prepare aliquots of your stock solution in DMSO to avoid repeated freeze-thaw cycles.[7][14] Store these aliquots at -20°C or -80°C.[12][13]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and mitigate the precipitation of this compound in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the compound to the media. | The compound's concentration exceeds its solubility in the aqueous media.[7] | - Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final concentration.- Perform serial dilutions of the stock solution in the culture medium.[7] |
| Precipitate forms over time in the incubator. | - Temperature shift: Changes in temperature can affect solubility.[7]- pH shift: The CO2 environment can alter the media's pH.[7]- Interaction with media components: The compound may interact with salts or proteins.[7] | - Pre-warm the cell culture media to 37°C before adding the compound.[7]- Ensure the media is properly buffered for the incubator's CO2 concentration.- Test the compound's stability in the specific cell culture medium over the intended experiment duration. |
| Cloudiness or turbidity appears in the media. | This can indicate fine particulate precipitation or microbial contamination.[7][9] | - Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.- If it is a precipitate, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review sterile techniques. |
| Precipitate forms after thawing a frozen stock solution. | The compound may have a lower solubility at colder temperatures, or repeated freeze-thaw cycles could have led to degradation. | - Before use, warm the stock solution to room temperature and vortex to ensure it is fully dissolved.- Aliquot the stock solution to minimize freeze-thaw cycles.[7] |
Quantitative Data Summary
While specific solubility data for this compound in various cell culture media is not publicly available, the following table provides general guidelines for working with poorly soluble small molecule inhibitors.
| Parameter | General Guideline/Value | Notes |
| Solubility in DMSO | Often ≥ 20 mg/mL for similar small molecules.[14] | It is recommended to perform a small-scale solubility test. |
| Recommended Final DMSO Concentration in Media | ≤ 0.5%[8][13] | Cell line-dependent; always include a vehicle control. |
| This compound IC50 | 0.79 µM[1] | This is the concentration for 50% inhibition of ALKBH5 enzyme activity in a biochemical assay. |
| Cell Viability IC50s (48h) | HEK-293T: 40.5 µMCCRF-CEM: 7.62 µMHL-60: 11.0 µMJurkat: 41.3 µMK562: 1.41 µMA-172: >50 µM[1] | These values indicate the concentration at which cell viability is reduced by 50% in different cell lines. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution.[15]
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.
-
To minimize precipitation, add the DMSO stock to the medium dropwise while gently vortexing or swirling the tube.[8]
-
Ensure the final DMSO concentration remains below the cytotoxic level for your cell line (typically ≤ 0.5%).
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Media
This protocol helps determine the maximum soluble concentration of this compound in your specific experimental conditions.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scatter
Procedure:
-
Prepare Serial Dilutions in DMSO: In a separate 96-well plate, perform a serial dilution of your high-concentration stock solution in 100% DMSO.
-
Add Cell Culture Medium: To the clear-bottom 96-well plate, add 198 µL of your cell culture medium to each well.
-
Add Compound Dilutions: Transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This results in a final DMSO concentration of 1%.
-
Include Controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 1% DMSO only.
-
-
Incubate and Read:
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for the desired duration (e.g., 2, 24 hours).
-
Visually inspect for precipitation.
-
Measure the absorbance or light scatter at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in signal indicates precipitation.
-
Visualizations
Caption: The m6A RNA modification pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound precipitation in media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of human RNA N6-methyladenine demethylase ALKBH5 provides insights into its mechanisms of nucleic acid recognition and demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The biological function of m6A demethylase ALKBH5 and its role in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. file.selleckchem.com [file.selleckchem.com]
- 13. captivatebio.com [captivatebio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
potential resistance mechanisms to ALKBH5-IN-2
Welcome to the technical support center for ALKBH5-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of ALKBH5, an Fe(II)/α-ketoglutarate-dependent dioxygenase.[1][2] ALKBH5 functions as an RNA demethylase, specifically removing the N6-methyladenosine (m6A) modification from RNA transcripts.[3][4][5] By inhibiting ALKBH5, this compound prevents this demethylation, leading to an accumulation of m6A-modified RNA.[5] This alteration in the epitranscriptome can affect various aspects of RNA metabolism, including mRNA stability, splicing, and translation, ultimately impacting gene expression and cellular processes like proliferation, differentiation, and survival.[2][3][5]
Q2: What are the potential therapeutic applications of inhibiting ALKBH5?
A2: The therapeutic potential of targeting ALKBH5 is being explored in various diseases, most notably cancer.[5] Dysregulation of ALKBH5 has been implicated in the development and progression of numerous cancers, including glioblastoma, breast cancer, lung cancer, and ovarian cancer.[6] In many of these contexts, ALKBH5 can act as either an oncogene or a tumor suppressor depending on the cancer type.[6] By modulating the m6A landscape, ALKBH5 inhibitors can influence the expression of oncogenes and tumor suppressor genes, thereby impeding cancer cell growth and survival.[5] There is also growing interest in the role of ALKBH5 in immunotherapy, as it can regulate the tumor microenvironment and the response to anti-PD-1 therapy.[6]
Q3: How can I confirm that this compound is active in my cellular model?
A3: To confirm the activity of this compound, you should assess the global m6A levels in the total RNA of your treated cells. A successful inhibition of ALKBH5 should result in a significant increase in global m6A methylation. This can be quantified using commercially available m6A quantification kits (colorimetric or fluorometric) or by using more advanced techniques like m6A-seq for a genome-wide view. Additionally, you can assess the expression of known ALKBH5 target genes. For example, in some cancers, ALKBH5 is known to regulate the stability of transcripts like NANOG, FOXM1, or ITGB1.[7][8] A decrease in the protein levels of such targets upon treatment with this compound, coupled with an increase in their mRNA m6A methylation, would indicate target engagement.
Troubleshooting Guide
This guide addresses potential issues you may encounter during your experiments with this compound, focusing on unexpected results and potential resistance mechanisms.
Issue 1: No observable phenotypic effect after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Inactive Compound | Verify the purity and integrity of your this compound stock. Perform a dose-response curve to ensure you are using an effective concentration. |
| Low ALKBH5 expression | Confirm the expression level of ALKBH5 in your cell line or model system using qPCR or Western blot. Cell lines with low or absent ALKBH5 expression are unlikely to respond to its inhibition. |
| Cell line insensitivity | The cellular context may lack dependence on ALKBH5 activity for survival or proliferation. Consider screening a panel of cell lines to identify a sensitive model. |
| Rapid drug metabolism | The compound may be rapidly metabolized or effluxed by the cells. You can perform pharmacokinetic studies or co-administer with inhibitors of drug metabolism to test this hypothesis. |
Issue 2: Development of resistance to this compound over time.
The emergence of resistance is a common challenge in targeted therapy. Below are potential mechanisms through which cells might acquire resistance to this compound.
Potential Resistance Mechanisms:
-
Upregulation of compensatory demethylases: Cells may upregulate other m6A demethylases, such as FTO, to compensate for the inhibition of ALKBH5.
-
Alterations in downstream effector pathways: Resistance can emerge through the activation of signaling pathways that bypass the effects of ALKBH5 inhibition. For example, mutations or amplifications in downstream oncogenes that are no longer sensitive to m6A-mediated regulation.
-
Changes in m6A "reader" or "writer" proteins: Altered expression or function of m6A methyltransferases ("writers") like METTL3/14 or m6A binding proteins ("readers") like the YTHDF family could modulate the cellular response to changes in m6A levels.[9]
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can lead to the active removal of this compound from the cell, reducing its intracellular concentration and efficacy.[10]
Investigating Resistance:
To investigate these potential mechanisms, a combination of genomic, transcriptomic, and proteomic approaches is recommended.
| Quantitative Data Summary: Investigating Resistance |
| Experiment |
| qRT-PCR |
| Western Blot |
| m6A Dot Blot / ELISA |
| RNA-Seq & m6A-Seq |
| Whole Exome Sequencing |
Key Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.[11][12]
Methodology:
-
Initial Seeding: Plate the parental cancer cell line at a low density in appropriate culture vessels.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Dose Escalation: Monitor the cells for growth. Once the cells have resumed a normal growth rate, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Iterative Selection: Repeat the process of monitoring and dose escalation for several months.
-
Freezing Stocks: At each successful dose escalation, freeze a stock of the cells. This allows you to return to a previous stage if the cells die at a higher concentration.[11]
-
Confirmation of Resistance: Once a resistant population is established that can proliferate in a significantly higher concentration of this compound, confirm the shift in IC50 value compared to the parental cell line using a cell viability assay. A significant increase in the IC50 value indicates the development of resistance.[11]
Protocol 2: Cell Viability Assay (IC50 Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., resazurin, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (fluorescence or luminescence) using a plate reader. Normalize the data to the vehicle control and plot the percentage of viable cells against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.[13]
Protocol 3: Western Blotting for ALKBH5 and Downstream Targets
This protocol details the detection of protein expression by western blot.
Methodology:
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., ALKBH5, p-AKT, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to understanding ALKBH5 function and potential resistance to its inhibition.
Caption: Mechanism of action of this compound.
Caption: Potential resistance mechanisms to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. The role of RNA m6A demethylase ALKBH5 in the mechanisms of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RNA demethylase ALKBH5 in cancer: from mechanisms to therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the m6A demethylase ALKBH5 in gastrointestinal tract cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Pan-Cancer Analysis Shows That ALKBH5 Is a Potential Prognostic and Immunotherapeutic Biomarker for Multiple Cancer Types Including Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALKBH5 activates FAK signaling through m6A demethylation in ITGB1 mRNA and enhances tumor-associated lymphangiogenesis and lymph node metastasis in ovarian cancer [thno.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
Validation & Comparative
A Comparative Guide to ALKBH5 Inhibitors: Benchmarking ALKBH5-IN-2
For Researchers, Scientists, and Drug Development Professionals
The reversible N6-methyladenosine (m6A) modification of RNA, a critical regulator of gene expression, is erased by demethylases such as ALKBH5. The growing interest in ALKBH5 as a therapeutic target in oncology and other diseases has spurred the development of small molecule inhibitors. This guide provides a comparative overview of ALKBH5-IN-2 and other notable ALKBH5 inhibitors, supported by experimental data to aid in the selection of appropriate tools for research and drug discovery.
Biochemical and Cellular Potency of ALKBH5 Inhibitors
This compound is a potent inhibitor of ALKBH5 with a reported IC50 value of 0.79 µM in a biochemical assay. Its cellular activity has been demonstrated across a panel of cancer cell lines, with IC50 values ranging from 1.41 µM to over 50 µM. A summary of the inhibitory activities of this compound and other selected ALKBH5 inhibitors is presented in Table 1.
| Inhibitor | Biochemical IC50 (µM) | Cellular IC50 (µM) | Cell Line(s) | Reference(s) |
| This compound | 0.79 | 1.41 - >50 | K562, CCRF-CEM, HL-60, Jurkat, A-172, HEK-293T | [1] |
| Compound 3 | 0.84 | 1.38 - >50 | CCRF-CEM, HL-60, K562, Jurkat, A-172 | [1] |
| MV1035 | Not Reported | Inhibition of migration and invasion | U87 glioblastoma | [2] |
| ALK-04 | Not Reported | Not Reported (Enhances anti-PD-1 therapy) | In vivo models | [2] |
| TD19 | Not Reported | 7.2 - 22.3 | U87, A172, NB4, MOLM13 | [3] |
| Maleimide derivative 18l | 0.62 | 0.63 | NB4 | [4] |
| Ena15 | Not Reported | Inhibition of cell proliferation | Glioblastoma multiforme-derived cell lines | [5] |
| Ena21 | Not Reported | Inhibition of cell proliferation | Glioblastoma multiforme-derived cell lines | [5] |
Table 1: Comparison of the inhibitory concentrations (IC50) of various ALKBH5 inhibitors. The table summarizes the biochemical and cellular potencies of selected ALKBH5 inhibitors, highlighting the different cellular contexts in which they have been evaluated.
ALKBH5 Signaling Pathways
ALKBH5 exerts its biological functions by demethylating m6A on specific mRNA transcripts, thereby regulating their stability, translation, and subsequent downstream signaling. Inhibition of ALKBH5 leads to the hypermethylation of its target transcripts, impacting various cellular processes. Key signaling pathways modulated by ALKBH5 include those involved in cell proliferation, survival, and metastasis.[6][7]
Caption: ALKBH5 signaling pathways impacted by inhibitors.
Experimental Methodologies
The evaluation of ALKBH5 inhibitors relies on a variety of biochemical and cell-based assays. Understanding the principles of these methods is crucial for interpreting the comparative data.
ALKBH5 Enzymatic Inhibition Assays
These assays directly measure the ability of a compound to inhibit the demethylase activity of recombinant ALKBH5. Common formats include:
-
Formaldehyde Dehydrogenase-Coupled Assay: This method relies on the detection of formaldehyde, a byproduct of the demethylation reaction. The formaldehyde is then converted by formaldehyde dehydrogenase, leading to a measurable change in fluorescence.[8]
-
Antibody-Based Assays (ELISA, Chemiluminescent): These assays utilize an m6A-specific antibody to detect the methylation status of a synthetic RNA or DNA oligonucleotide substrate.[1][9] A decrease in the demethylated product, as detected by the antibody, corresponds to ALKBH5 inhibition. The signal can be colorimetric, fluorescent, or chemiluminescent.
Caption: General workflow for ALKBH5 enzymatic inhibition assays.
Cellular Assays for ALKBH5 Inhibition
Cell-based assays are essential to determine the efficacy of inhibitors in a more biologically relevant context.
-
Cell Viability and Proliferation Assays: Standard assays such as MTT, MTS, or CellTiter-Glo are used to measure the effect of ALKBH5 inhibitors on the growth and proliferation of cancer cell lines.[1]
-
m6A Quantification in Cellular RNA: To confirm that the cellular effects are due to ALKBH5 inhibition, the global m6A levels in cellular mRNA can be quantified. Methods for this include:
-
LC-MS/MS: A highly sensitive and quantitative method that directly measures the ratio of m6A to adenosine in digested RNA.[10]
-
m6A ELISA: A plate-based assay that uses an m6A-specific antibody to quantify the overall m6A levels in a population of RNA.[11]
-
MeRIP-Seq (m6A-Seq): An immunoprecipitation-based method coupled with next-generation sequencing to identify and quantify m6A sites across the transcriptome.[12]
-
Caption: Workflow for cellular characterization of ALKBH5 inhibitors.
Conclusion
This compound represents a valuable tool for studying the biological roles of ALKBH5 and for early-stage drug discovery. Its potency is comparable to other published inhibitors, although direct comparisons are limited by the variability in experimental conditions. The selection of an appropriate ALKBH5 inhibitor will depend on the specific research question, the required potency, and the cellular context of the study. This guide provides a framework for understanding the current landscape of ALKBH5 inhibitors and the experimental approaches used to characterize them. Further head-to-head studies under standardized conditions will be crucial for a more definitive ranking of these promising therapeutic agents.
References
- 1. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interactions between ALKBH5 and reader proteins in tumors: functions and molecular mechanisms [frontiersin.org]
- 3. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into the role of RNA demethylase ALKBH5 in malignant tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes [frontiersin.org]
- 8. Development of formaldehyde dehydrogenase-coupled assay and antibody-based assays for ALKBH5 activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 11. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m6A demethylase ALKBH5 inhibits tumor growth and metastasis by reducing YTHDFs-mediated YAP expression and inhibiting miR-107/LATS2–mediated YAP activity in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
comparing ALKBH5-IN-2 and TD19 inhibitor
An Objective Comparison of ALKBH5-IN-2 and TD19 Inhibitors for Researchers
This guide provides a detailed, data-driven comparison of two prominent ALKBH5 inhibitors: this compound and TD19. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the selection of an appropriate inhibitor for their experimental needs.
Introduction to ALKBH5
AlkB homolog 5 (ALKBH5) is a crucial enzyme in the field of epigenetics, specifically acting as an N6-methyladenosine (m6A) RNA demethylase.[1] This modification is the most prevalent on eukaryotic mRNA and is dynamically regulated, influencing mRNA stability, splicing, and translation.[1][2] ALKBH5, a non-heme Fe(II)- and 2-oxoglutarate (2OG)-dependent dioxygenase, removes these methyl groups, thereby playing a significant role in gene regulation.[3][4] Due to its involvement in various cancers, such as acute myeloid leukemia (AML) and glioblastoma (GBM), by promoting the proliferation of cancer stem-like cells, ALKBH5 has emerged as a promising therapeutic target.[3][5] The development of potent and selective ALKBH5 inhibitors is therefore a key area of research for novel anticancer drug discovery.[1]
Overview of this compound
This compound is a potent inhibitor of ALKBH5, demonstrating significant effects on the viability of various cancer cell lines.[6] It serves as a valuable tool for studying the functional roles of ALKBH5 in cellular processes.
Overview of TD19
TD19 is a selective, covalent inhibitor of ALKBH5.[1][3] It operates through a targeted covalent inhibition strategy, irreversibly modifying specific cysteine residues (C100 and C267) within the ALKBH5 active site.[1][3] This mechanism prevents ALKBH5 from binding to its m6A-containing RNA substrates.[3] A key advantage of TD19 is its high selectivity for ALKBH5 over other AlkB family members like FTO and ALKBH3.[3][7]
Quantitative Data Comparison
The following tables summarize the key quantitative performance metrics for this compound and TD19 based on available experimental data.
Table 1: Inhibitor Potency and Binding Affinity
| Parameter | This compound | TD19 | Reference |
| Mechanism of Action | Not specified (likely competitive) | Covalent, Irreversible | [3] |
| IC50 (Enzymatic Assay) | 0.79 µM | 1.5 - 3 µM | [3][6][7] |
| Binding Affinity (Kd) | Not reported | 145 nM (ITC), 17.5 nM (MST) | [3][7][8] |
| Selectivity | Not specified | High selectivity over FTO and ALKBH3 | [3][7] |
Table 2: Cellular Efficacy (IC50)
| Cell Line | Cancer Type | This compound (IC50) | TD19 (IC50) | Reference |
| K562 | Chronic Myelogenous Leukemia | 1.41 µM | Not reported | [6] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 7.62 µM | Not reported | [6] |
| U87 | Glioblastoma | Not reported | 7.2 µM | [7] |
| HL-60 | Acute Promyelocytic Leukemia | 11.0 µM | Not reported | [6] |
| MOLM13 | Acute Myeloid Leukemia | Not reported | 9.5 µM | [7] |
| Jurkat | Acute T-Cell Leukemia | 41.3 µM | Not reported | [6] |
| HEK-293T | Embryonic Kidney | 40.5 µM | Not reported | [6] |
| A-172 | Glioblastoma | >50 µM | Not reported | [6] |
Signaling Pathways and Experimental Workflows
Visual representations of the inhibitor mechanisms, affected signaling pathways, and typical experimental workflows are provided below using Graphviz.
Caption: Mechanism of irreversible inhibition of ALKBH5 by TD19.
Caption: ALKBH5 regulates cell proliferation via the YTHDF1/YAP axis.[9]
Caption: Standard workflow for evaluating ALKBH5 inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of key protocols used in the characterization of ALKBH5 inhibitors.
PAGE-Based Demethylation Assay (for IC50 determination)
This assay assesses the enzymatic activity of ALKBH5 by monitoring the demethylation of an m6A-modified nucleic acid substrate.
-
Principle: ALKBH5 removes the methyl group from a single-stranded DNA or RNA oligo containing a central m6A. The demethylated product is then digested by a methylation-sensitive restriction enzyme. The resulting fragments are resolved on a polyacrylamide gel (PAGE). Inhibition of ALKBH5 prevents demethylation, protecting the oligo from digestion and resulting in a different band pattern.
-
Protocol Summary:
-
Recombinant human ALKBH5 is incubated with a specific m6A-containing oligonucleotide substrate.
-
The reaction buffer contains FeSO4, 2-oxoglutarate (2OG), and L-ascorbic acid.
-
Various concentrations of the inhibitor (e.g., TD19) or DMSO (vehicle control) are added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C for a set time (e.g., 1 hour).
-
The reaction is stopped, and the product is treated with a methylation-sensitive restriction enzyme.
-
Samples are resolved by PAGE and stained for visualization. The intensity of the bands corresponding to the digested (active enzyme) and undigested (inhibited enzyme) substrate is quantified to calculate the IC50 value.
-
Isothermal Titration Calorimetry (ITC) (for Kd determination)
ITC directly measures the heat change that occurs upon binding of a small molecule (inhibitor) to a macromolecule (enzyme), allowing for the determination of the dissociation constant (Kd).[3]
-
Principle: A solution of the inhibitor is titrated into a solution containing the target protein (ALKBH5). The heat released or absorbed during binding is measured.
-
Protocol Summary:
-
Purified recombinant ALKBH5 protein is placed in the sample cell of the calorimeter.
-
The inhibitor (e.g., TD19) is loaded into the injection syringe.[3]
-
A series of small injections of the inhibitor into the protein solution is performed.
-
The heat change after each injection is measured and plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to calculate the Kd, stoichiometry (N), and enthalpy of binding (ΔH).[8]
-
Microscale Thermophoresis (MST) (for Kd determination)
MST is another biophysical technique used to quantify binding affinity by measuring the motion of molecules in a microscopic temperature gradient.[3]
-
Principle: The binding of an inhibitor to a fluorescently labeled protein alters its size, charge, or hydration shell, which in turn changes its movement in a temperature gradient. This change is used to determine the binding affinity.
-
Protocol Summary:
-
Purified ALKBH5 is labeled with a fluorescent dye.
-
A constant concentration of labeled ALKBH5 is mixed with a serial dilution of the inhibitor (e.g., TD19).[3]
-
The samples are loaded into glass capillaries.
-
An infrared laser creates a precise temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
The change in thermophoretic movement is plotted against the logarithm of the inhibitor concentration, and the curve is fitted to derive the Kd value.[8]
-
Cell Viability Assay (e.g., CCK-8)
This assay is used to determine the effect of an inhibitor on the proliferation and viability of cancer cells.
-
Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol Summary:
-
Cancer cells (e.g., MOLM13, U87) are seeded in 96-well plates and allowed to adhere overnight.[7]
-
Cells are treated with a range of concentrations of the inhibitor (e.g., this compound or TD19) for a specified period (e.g., 48 or 72 hours).[6]
-
After the incubation period, the CCK-8 reagent is added to each well.
-
The plate is incubated for 1-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
-
Conclusion
Both this compound and TD19 are effective inhibitors of ALKBH5, but they present distinct profiles that make them suitable for different research applications.
-
This compound demonstrates high potency in enzymatic assays with a sub-micromolar IC50 and shows strong anti-proliferative effects across a broad range of leukemia cell lines.[6] It is an excellent choice for studies requiring potent cellular activity, particularly in hematological malignancies.
-
TD19 offers the significant advantage of being a covalent and highly selective inhibitor.[3] Its irreversible binding mechanism makes it a powerful tool for achieving sustained target inhibition and for use as a chemical probe to specifically investigate the biological functions of ALKBH5 without confounding effects from FTO inhibition.[1][3] While its enzymatic IC50 is slightly higher than that of this compound, its well-characterized mechanism and selectivity are major assets for mechanistic studies and target validation.[3][7]
The choice between these two inhibitors will depend on the specific experimental goals. For broad screening and cellular effect studies, this compound is a strong candidate. For detailed mechanistic studies, target validation, and applications where selectivity against FTO is critical, TD19 is the superior choice.
References
- 1. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are ALKBH5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00230F [pubs.rsc.org]
- 4. Interactions between ALKBH5 and reader proteins in tumors: functions and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA demethylase ALKBH5 promotes tumorigenesis in multiple myeloma via TRAF1-mediated activation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ALKBH5 inhibitor TD19 | ALKBH5 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. ALKBH5 regulates cardiomyocyte proliferation and heart regeneration by demethylating the mRNA of YTHDF1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of ALKBH5-IN-2 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ALKBH5-IN-2 with other known inhibitors of ALKBH5, a key N6-methyladenosine (m6A) RNA demethylase implicated in various diseases, including cancer. The following sections detail the biochemical and cellular assays used to validate target engagement, presenting available data for a comparative analysis.
Introduction to ALKBH5 and its Inhibition
ALKBH5, or AlkB homolog 5, is an Fe(II)/α-ketoglutarate-dependent dioxygenase that plays a crucial role in post-transcriptional gene regulation by removing the m6A modification from messenger RNA (mRNA). This demethylation activity influences mRNA stability, splicing, and translation, thereby affecting various cellular processes. Dysregulation of ALKBH5 has been linked to the progression of several cancers, making it a compelling target for therapeutic intervention. ALKBH5 inhibitors are small molecules designed to block the demethylase activity of the enzyme, leading to an increase in m6A levels and subsequent modulation of gene expression.
The validation of target engagement is a critical step in the development of ALKBH5 inhibitors. This process involves a series of in vitro and in-cell assays to confirm that the compound directly interacts with ALKBH5 and elicits the expected downstream biological effects.
ALKBH5 Signaling Pathway
ALKBH5 is a central regulator in multiple signaling pathways. Its activity can influence cancer progression through various mechanisms, including the regulation of key oncogenes and tumor suppressors.
Comparative Guide to ALKBH5 Inhibitors: Specificity and Cross-Reactivity of ALKBH5-IN-2 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The N6-methyladenosine (m6A) demethylase ALKBH5 has emerged as a critical regulator in various biological processes and a promising therapeutic target in oncology and other diseases. The development of potent and selective ALKBH5 inhibitors is paramount for dissecting its physiological functions and for advancing novel therapeutic strategies. This guide provides an objective comparison of the specificity and cross-reactivity of a panel of reported ALKBH5 inhibitors, with a focus on ALKBH5-IN-2 and its alternatives. The information is compiled from publicly available experimental data to aid researchers in selecting the most appropriate chemical tools for their studies.
Inhibitor Specificity and Potency: A Comparative Overview
The following table summarizes the reported inhibitory potencies (IC50 values) of several small molecule inhibitors against ALKBH5. Where available, data on their cross-reactivity against the closely related m6A demethylase FTO and other members of the AlkB family are included to provide a measure of their selectivity.
| Inhibitor Name | Alias | ALKBH5 IC50 (µM) | FTO IC50 (µM) | ALKBH3 IC50 (µM) | Other Off-Targets / Notes |
| This compound | Compound 6 | 0.79[1][2] | - | - | Inhibits viability of various cancer cell lines.[2] |
| ALKBH5-IN-3 | 20m | 0.021[1][3] | > 100 | - | High selectivity against FTO and other AlkB members.[4] |
| ALKBH5-IN-4 | Compound 3 | 0.84[1][5] | - | - | Shows inhibitory effect on leukemia cells.[1] |
| ALKBH5-IN-5 | 18l | 0.62[1] | No binding observed | - | Binds to ALKBH5 with a Kd of 804 nM.[1] |
| W23-1006 | 3.848[1][6][7][8] | ~30-fold higher | ~8-fold higher | Covalent inhibitor targeting C200 of ALKBH5.[1][6][8] | |
| DDO-2728 | Compound 19 | 2.97[1][9] | Not specified | Not specified | Selective inhibitor.[9] |
| Ena15 | - | Enhances activity | - | Uncompetitive inhibitor for 2-oxoglutarate.[10] | |
| Ena21 | - | Little inhibitory activity | - | Competitive inhibitor for 2-oxoglutarate.[10] | |
| TD19 | 1.5 - 3[11] | > 100 | > 100 | Covalent inhibitor targeting C100 and C267.[12][13] | |
| IOX1 | Inhibits ALKBH5 | - | - | Broad-spectrum 2OG oxygenase inhibitor.[1] |
Note: The IC50 values presented are from various sources and may have been determined using different assay conditions. Direct comparison should be made with caution.
Experimental Methodologies for Inhibitor Characterization
The determination of inhibitor potency and selectivity relies on a variety of biochemical and cellular assays. Below are detailed protocols for key experiments frequently cited in the characterization of ALKBH5 inhibitors.
Biochemical Inhibition Assay (Fluorescence Polarization)
This assay is commonly used for high-throughput screening and to determine the IC50 values of inhibitors in a biochemical setting.
Principle: A fluorescently labeled RNA probe containing an m6A modification binds to the ALKBH5 protein, resulting in a high fluorescence polarization signal. In the presence of a competitive inhibitor, the binding of the probe to ALKBH5 is disrupted, leading to a decrease in the polarization signal.
Protocol:
-
Reagents: Purified recombinant human ALKBH5 protein, fluorescently labeled m6A-containing RNA probe, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20), and the test inhibitor.
-
Procedure: a. Prepare a reaction mixture containing the ALKBH5 protein and the fluorescent probe in the assay buffer. b. Add the test inhibitor at various concentrations. c. Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium. d. Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to verify that an inhibitor binds to its intended target within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this stabilization by quantifying the amount of soluble protein remaining after heat treatment.
Protocol:
-
Cell Culture and Treatment: a. Culture cells of interest to a suitable confluency. b. Treat the cells with the test inhibitor or vehicle control for a specific duration.
-
Heat Treatment: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension and heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or with a lysis buffer. b. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation. c. Quantify the amount of soluble ALKBH5 in the supernatant using methods such as Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Cellular m6A Level Assessment (Dot Blot Assay)
This semi-quantitative assay is used to assess the overall impact of an ALKBH5 inhibitor on the cellular levels of m6A in mRNA.
Principle: mRNA is isolated from cells, spotted onto a membrane, and probed with an antibody specific for m6A. An increase in the dot blot signal in inhibitor-treated cells compared to control cells indicates an accumulation of m6A due to ALKBH5 inhibition.
Protocol:
-
Cell Treatment and RNA Isolation: a. Treat cells with the ALKBH5 inhibitor or vehicle control. b. Isolate total RNA and subsequently purify mRNA using oligo(dT)-conjugated magnetic beads.
-
Dot Blotting: a. Serially dilute the purified mRNA. b. Denature the mRNA by heating and then spot it onto a nitrocellulose or nylon membrane. c. Crosslink the RNA to the membrane using UV irradiation.
-
Immunodetection: a. Block the membrane and then incubate it with a primary antibody against m6A. b. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. c. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: The intensity of the dots is quantified using densitometry software. An increase in signal intensity in the inhibitor-treated samples indicates an increase in global m6A levels.[14][15][16][17][18]
Visualizing Key Concepts
To further illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: ALKBH5 demethylates m6A-mRNA, leading to protein translation. Inhibitors block this process.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.
Caption: Workflow of the m6A dot blot assay to measure global m6A levels.
Conclusion
The landscape of ALKBH5 inhibitors is rapidly expanding, offering a range of chemical probes to investigate the biology of m6A RNA methylation. While compounds like ALKBH5-IN-3 (20m) and TD19 demonstrate high potency and selectivity in biochemical assays, it is crucial for researchers to consider the cellular activity and potential off-target effects when selecting an inhibitor. The experimental protocols provided in this guide offer a starting point for the in-house validation and characterization of these and other novel ALKBH5 inhibitors. As the field progresses, a more comprehensive understanding of the cross-reactivity profiles of these compounds across the broader family of 2-oxoglutarate-dependent dioxygenases will be essential for their precise application in research and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. W23-1006|3035498-92-8|COA [dcchemicals.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ALKBH5 inhibitor TD19 | ALKBH5 inhibitor | Probechem Biochemicals [probechem.com]
- 12. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 14. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. raybiotech.com [raybiotech.com]
- 17. Dot Blot Analysis for Measuring Global N6-Methyladenosine Modification of RNA | Springer Nature Experiments [experiments.springernature.com]
- 18. Detecting RNA Methylation by Dot Blotting | Proteintech Group [ptglab.com]
Unveiling Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay for ALKBH5 Inhibitors
For researchers and drug development professionals navigating the landscape of RNA epigenetics, confirming the direct interaction of small molecule inhibitors with their intended target within a cellular context is a critical step. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for the ALKBH5 inhibitor, ALKBH5-IN-2, with alternative methods for assessing target engagement. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate assay for your research needs.
The N6-methyladenosine (m6A) demethylase ALKBH5 has emerged as a significant therapeutic target in various diseases, including cancer.[1][2] The development of potent and selective ALKBH5 inhibitors, such as this compound, necessitates robust methods to verify their engagement with ALKBH5 in cells. CETSA is a powerful technique that directly assesses the binding of a ligand to its target protein in a physiological environment.[3][4] The principle of CETSA lies in the ligand-induced thermal stabilization of the target protein.[3]
Performance Comparison: CETSA vs. Alternative Assays for ALKBH5 Inhibitors
To provide a clear comparison, the following table summarizes the key characteristics of CETSA and other commonly employed assays for evaluating ALKBH5 inhibitors.
| Assay | Principle | Throughput | Cellular Context | Direct Target Engagement | Downstream Effects | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Low to High (format dependent) | Yes | Yes | No | Direct evidence of target binding in intact cells. | Can be technically demanding; requires specific antibodies or tagged proteins. |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of a fluorescently labeled probe upon binding to the target protein. | High | No (in vitro) | Yes | No | High-throughput; quantitative binding affinity (IC50). | Requires purified protein and a suitable fluorescent probe; potential for false positives. |
| Dot Blot Assay | Measures global changes in m6A levels in total RNA upon inhibitor treatment. | Medium | Yes | No (indirect) | Yes | Simple and relatively inexpensive; provides a global view of demethylase inhibition. | Does not measure direct target binding; not specific to ALKBH5 if other demethylases are active. |
| Western Blotting | Measures changes in the expression of downstream target proteins or signaling pathway components. | Low | Yes | No (indirect) | Yes | Widely accessible; can elucidate the mechanism of action. | Indirect measure of target engagement; can be influenced by off-target effects. |
| qRT-PCR | Measures changes in the mRNA levels of ALKBH5 target genes. | High | Yes | No (indirect) | Yes | High-throughput and quantitative. | Indirect measure of target engagement; requires knowledge of specific target genes. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to the target protein. | Low | No (in vitro) | Yes | No | Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS). | Requires large amounts of purified protein; low throughput. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure for performing CETSA with a Western blot readout.
1. Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time.
2. Heating Step:
-
Harvest cells and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature. A no-heat control is kept on ice.
3. Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification and Western Blotting:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentrations for all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against ALKBH5.
5. Data Analysis:
-
Quantify the band intensities of ALKBH5 at each temperature.
-
Plot the band intensity against the temperature to generate a melting curve.
-
The shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.
Alternative Assay Protocols
Fluorescence Polarization (FP) Assay:
-
Add purified ALKBH5 protein, a fluorescently labeled m6A-containing RNA probe, and varying concentrations of this compound to a microplate.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
A decrease in polarization indicates displacement of the probe by the inhibitor.
Dot Blot Assay:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA from the cells.
-
Spot serial dilutions of the RNA onto a nylon membrane.
-
Crosslink the RNA to the membrane using UV light.
-
Block the membrane and then probe with an antibody specific for m6A.
-
Detect the signal using a chemiluminescent substrate.
-
Stain the membrane with methylene blue to visualize total RNA as a loading control.
Visualizing the Workflow and Signaling Context
To further clarify the experimental process and the biological context of ALKBH5, the following diagrams are provided.
CETSA Experimental Workflow.
Simplified ALKBH5 Signaling Pathway.
Conclusion
The Cellular Thermal Shift Assay provides a robust and direct method for confirming the engagement of ALKBH5 inhibitors like this compound within a cellular environment. While alternative assays such as fluorescence polarization offer higher throughput for initial screening, and downstream functional assays are crucial for understanding the biological consequences of inhibition, CETSA remains a gold standard for validating direct target interaction in a physiologically relevant setting. The choice of assay will ultimately depend on the specific research question, available resources, and the stage of the drug discovery process. This guide provides the necessary information to make an informed decision and to design and execute the appropriate experiments for validating the efficacy of novel ALKBH5 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Small Molecule RNA m6A Demethylase AlkBH5 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
Comparative Efficacy of ALKBH5-IN-2 and Alternative ALKBH5 Inhibitors
The landscape of epigenetic research has seen a surge in the development of small molecule inhibitors targeting RNA modifying enzymes. Among these, ALKBH5, an N6-methyladenosine (m6A) demethylase, has emerged as a critical regulator in various cellular processes and a promising therapeutic target, particularly in oncology. This guide provides a comparative analysis of the efficacy of ALKBH5-IN-2 against other published ALKBH5 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Efficacy of ALKBH5 Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of alternative inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | IC50 (µM) | Cell-Based Assay (Cell Line) | Observed Effect | Reference |
| This compound | 0.79 | CCRF-CEM, HL-60, K562 | Inhibition of cell viability | [1] |
| ALKBH5-IN-3 | 0.021 | HepG2 | Increased cellular m6A levels | [2] |
| ALKBH5-IN-5 | 0.62 | NB4 | Antiproliferative effect | [2] |
| DDO-2728 | 2.97 | MV4-11 | Induces apoptosis and cell cycle arrest | [2] |
| W23-1006 | 3.848 | MDA-MB-231 | Covalent inhibition of ALKBH5 | [2] |
| Ena15 | Not specified | Glioblastoma multiforme cell lines | Inhibition of cell proliferation, increased m6A levels | [3] |
| Ena21 | Not specified | Glioblastoma multiforme cell lines | Inhibition of cell proliferation, increased m6A levels | [3] |
Note: A lower IC50 value indicates a more potent inhibitor. The cellular effects are context-dependent and vary across different cell lines and experimental conditions.
Experimental Protocols
The determination of inhibitor efficacy relies on robust and reproducible experimental protocols. Below are methodologies for key assays used to characterize ALKBH5 inhibitors.
In Vitro ALKBH5 Inhibition Assay (m6A ELISA-based)
This assay quantitatively measures the ability of a compound to inhibit the demethylation of an m6A-containing RNA substrate by recombinant ALKBH5.
Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing synthetic RNA oligonucleotide (substrate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 50 µM 2-oxoglutarate, 2 mM L-ascorbic acid, 0.01% Tween-20)
-
This compound or other inhibitors
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate
Procedure:
-
Coat the microplate wells with the m6A-containing RNA substrate and incubate overnight at 4°C.
-
Wash the wells with wash buffer (e.g., PBST).
-
Add recombinant ALKBH5 enzyme and the test inhibitor (e.g., this compound) at various concentrations to the wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for 1-2 hours to allow for the demethylation reaction.
-
Wash the wells to remove the enzyme and inhibitor.
-
Add the anti-m6A antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve of the inhibitor.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of an ALKBH5 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM, HL-60)
-
Complete cell culture medium
-
This compound or other inhibitors
-
MTT reagent or CellTiter-Glo® reagent
-
96-well cell culture plate
-
Spectrophotometer or luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ALKBH5 inhibitor for a specified period (e.g., 48 or 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the CellTiter-Glo® reagent to each well, incubate for a short period, and measure the luminescence.
-
The percentage of cell viability is calculated relative to the untreated control cells.
Visualizing Molecular Pathways and Experimental Processes
To better understand the context of ALKBH5 inhibition, the following diagrams illustrate the ALKBH5 signaling pathway and a typical experimental workflow.
Caption: The ALKBH5 signaling pathway, illustrating the demethylation of m6A-modified mRNA and its inhibition by this compound.
References
A Comparative Guide to the Structural Analysis of ALKBH5-IN-2 Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ALKBH5-IN-2, a known inhibitor of the N6-methyladenosine (m6A) demethylase ALKBH5, with other reported inhibitors. The binding characteristics are presented based on available experimental data, and detailed protocols for key binding assays are provided to facilitate reproducible research.
Quantitative Comparison of ALKBH5 Inhibitor Binding
The following table summarizes the in vitro potency of this compound and a selection of other small molecule inhibitors against the ALKBH5 enzyme. The half-maximal inhibitory concentration (IC50) is a widely used metric to quantify the functional strength of an inhibitor.
| Inhibitor | IC50 (µM) | Assay Method | Reference |
| This compound (Compound 6) | 0.79 | m6A antibody-based ELISA | [1][2] |
| ALKBH5-IN-3 (Compound 20m) | 0.021 | Fluorescence Polarization | N/A |
| ALKBH5-IN-4 (Compound 3) | 0.84 | m6A antibody-based ELISA | [1][2] |
| ALKBH5-IN-5 (Compound 18l) | 0.62 (Kd = 0.804 µM) | Not Specified | [3][4] |
| DDO-2728 (Compound 19) | 2.97 | Not Specified | N/A |
| DDO-02267 | 0.49 | Not Specified | N/A |
| TD19 | Covalent Inhibitor | Not Specified | N/A |
| Citrate | ~488 | Not Specified | [5][6][7] |
| Ena15 | Not Specified | AlphaScreen | [8] |
| Ena21 | Not Specified | AlphaScreen | [8] |
Experimental Protocols for Binding Analysis
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor binding. Below are protocols for common experimental techniques used to characterize the interaction between small molecules and ALKBH5.
In Vitro Demethylation Assay (HPLC-based)
This assay directly measures the enzymatic activity of ALKBH5 and the inhibitory effect of a compound by quantifying the demethylation of a methylated RNA or DNA substrate.
a. Materials:
-
Recombinant human ALKBH5 protein
-
m6A-containing single-stranded RNA or DNA oligonucleotide (e.g., 8-mer)
-
Reaction Buffer: 50 mM HEPES (pH 7.2), 150 µM (NH4)2Fe(SO4)2, 300 µM α-ketoglutarate (α-KG), 2 mM L-ascorbic acid
-
Quenching Solution: Heat inactivation
-
Digestion Enzymes: Nuclease P1, Alkaline Phosphatase
-
HPLC system with a C18 column
b. Protocol:
-
Prepare a reaction mixture containing the m6A-containing oligonucleotide (10 µM) and recombinant ALKBH5 (10 µM) in the reaction buffer.
-
To test inhibition, pre-incubate ALKBH5 (5 µM) with varying concentrations of the inhibitor in the reaction buffer for 30 minutes at 24°C.
-
Initiate the demethylation reaction by adding the m6A-containing oligonucleotide (10 µM) and α-KG (160 µM).
-
Incubate the reaction at room temperature for 30 minutes.
-
Stop the reaction by heating the mixture at 96°C for 5 minutes.
-
Digest the oligonucleotides into single nucleosides by adding Nuclease P1 and Alkaline Phosphatase and incubating under appropriate conditions.
-
Analyze the resulting nucleoside mixture by HPLC, monitoring at 260 nm.
-
Quantify the amounts of m6A and adenosine to determine the extent of demethylation and calculate the IC50 value for the inhibitor.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of binding in solution.[5][6]
a. Materials:
-
Purified, high-concentration recombinant ALKBH5 protein
-
Inhibitor compound of interest
-
Dialysis Buffer: e.g., 20 mM MES (pH 6.5), 150 mM NaCl
-
ITC instrument
b. Protocol:
-
Thoroughly dialyze the ALKBH5 protein and dissolve the inhibitor in the same dialysis buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and the inhibitor.
-
Degas both the protein and inhibitor solutions.
-
Load the ALKBH5 solution (e.g., 40-55 µM) into the sample cell of the calorimeter.[5]
-
Load the inhibitor solution (e.g., 10-20 fold higher concentration than the protein) into the injection syringe.
-
Set the experimental parameters on the ITC instrument, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform the titration experiment, injecting small aliquots of the inhibitor into the protein solution.
-
Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
a. Materials:
-
Recombinant ALKBH5 protein
-
Inhibitor compound of interest
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization Buffer: e.g., 10 mM sodium acetate (pH 4.0-5.5)
-
Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant)
-
Activation Reagents: N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Deactivation Reagent: Ethanolamine-HCl
b. Protocol:
-
Equilibrate the SPR system with the running buffer.
-
Activate the surface of the sensor chip using a mixture of NHS and EDC.
-
Immobilize the ALKBH5 protein onto the activated sensor surface via amine coupling.
-
Deactivate any remaining active esters on the surface with ethanolamine-HCl.
-
Inject a series of concentrations of the inhibitor in the running buffer over the sensor surface.
-
Monitor the binding and dissociation in real-time by measuring the change in the refractive index.
-
Regenerate the sensor surface between inhibitor injections if necessary, using a suitable regeneration solution.
-
Analyze the resulting sensorgrams to determine the kinetic parameters (kon and koff) and the binding affinity (Kd).
Visualizing Experimental Workflows
Understanding the sequence of steps in an experimental protocol is crucial for its successful implementation. The following diagram, generated using Graphviz, illustrates the typical workflow for an Isothermal Titration Calorimetry experiment.
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
References
- 1. Rational Design of Novel Anticancer Small-Molecule RNA m6A Demethylase ALKBH5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structures of Human ALKBH5 Demethylase Reveal a Unique Binding Mode for Specific Single-stranded N6-Methyladenosine RNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of human ALKBH5 demethylase reveal a unique binding mode for specific single-stranded N6-methyladenosine RNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of two novel ALKBH5 selective inhibitors that exhibit uncompetitive or competitive type and suppress the growth activity of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ALKBH5-IN-2: A Guide for Laboratory Professionals
For immediate release
Core Principles of Chemical Waste Disposal
The disposal of any chemical, including small molecule inhibitors like ALKBH5-IN-2, should always prioritize safety and compliance with local, state, and federal regulations. Never dispose of chemical waste down the sink or in regular trash unless explicitly permitted for non-hazardous materials.
Step-by-Step Disposal Protocol for this compound
Researchers and laboratory personnel must adhere to the following steps for the safe disposal of this compound and its associated waste materials.
-
Waste Identification and Segregation :
-
Solid Waste : Unused or expired this compound powder should be treated as solid chemical waste.
-
Liquid Waste : Solutions containing this compound (e.g., from assays or as unused stock solutions) should be collected as liquid chemical waste. Segregate halogenated and non-halogenated solvent waste streams if applicable.
-
Contaminated Materials : Items such as pipette tips, gloves, and empty vials that have come into direct contact with this compound should be considered chemically contaminated solid waste.
-
-
Container Selection and Labeling :
-
Use only approved, chemically compatible, and leak-proof containers for waste collection. The original container may be used if it is in good condition.
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label should include the full chemical name ("this compound"), concentration (if applicable), and the date the waste was first added to the container.
-
-
Waste Accumulation and Storage :
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills. A secondary container should be able to hold 110% of the volume of the primary container.
-
Keep waste containers closed at all times, except when adding waste.
-
-
Disposal Request and Pickup :
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a hazardous waste pickup.
-
Do not allow waste to accumulate beyond your institution's specified time or quantity limits. Typically, waste must be collected within 90 days.
-
Key Disposal Guidelines at a Glance
For quick reference, the following table summarizes the essential do's and don'ts for disposing of this compound.
| Do's | Don'ts |
| Segregate waste into solid, liquid, and contaminated materials. | Do not pour chemical waste down the sink. |
| Use designated, leak-proof, and clearly labeled containers. | Do not mix incompatible waste streams. |
| Store waste in a secure, well-ventilated area with secondary containment. | Do not overfill waste containers. |
| Contact your institution's EH&S for proper disposal procedures and pickup. | Do not dispose of chemical waste in regular trash. |
| Wear appropriate Personal Protective Equipment (PPE) when handling waste. | Do not leave waste containers open. |
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the decision-making process for chemical waste disposal and the principles of waste segregation.
Essential Safety and Logistical Information for Handling ALKBH5-IN-2
Disclaimer: No specific Safety Data Sheet (SDS) for ALKBH5-IN-2 (CAS No. 1008951-10-7) was found during the search. The following guidance is based on general safety protocols for handling potent, research-grade cytotoxic and antineoplastic compounds. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and consult with your institution's Environmental Health and Safety (EH&S) department before handling this compound.
This compound is a potent inhibitor of the RNA demethylase ALKBH5 and demonstrates cytotoxic effects on various cancer cell lines.[1][2] As with any investigational new drug or potent research compound, meticulous safety precautions are necessary to minimize exposure to laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to hazardous chemicals. For a compound with the characteristics of this compound, the following PPE is recommended.[3][4][5][6][7]
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | - Double gloving is required.[6]- Use chemotherapy-rated nitrile gloves that meet ASTM D6978-05 standards.[3][6]- The outer glove should be worn over the gown cuff, and the inner glove underneath.[5]- Change gloves every hour or immediately if contaminated, torn, or punctured.[3][5] |
| Body Protection | Gown | - Wear a disposable, solid-front protective gown made of a low-permeability fabric.[5][7]- Ensure cuffs are snug around the wrists. |
| Eye and Face Protection | Safety Eyewear/Shield | - Use safety glasses with side shields at a minimum.- A full-face shield should be worn when there is a risk of splashing or aerosol generation.[5][6] |
| Respiratory Protection | Respirator | - A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a potential for aerosolization.[6] |
| Foot Protection | Shoes | - Wear closed-toe shoes. |
Operational and Disposal Plans
A clear and well-defined plan for handling and disposal is crucial for laboratory safety.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a designated, clearly labeled, and secure area away from incompatible materials.
-
Follow the supplier's recommendations for storage temperature and conditions.[8][9]
Preparation and Handling Protocol:
-
Designated Area: All handling of this compound, especially the initial weighing of the solid compound and preparation of stock solutions, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential airborne particles.[3]
-
Donning PPE: Before beginning work, don all required PPE as outlined in the table above.
-
Spill Prevention: Line the work surface with plastic-backed absorbent pads to contain any spills.
-
Solution Preparation:
-
When preparing solutions, use Luer-Lok syringes to prevent accidental needle detachment.
-
To avoid aerosol generation, slowly add solvent to the solid compound.
-
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard information.
-
Doffing PPE: After handling is complete, remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves. Dispose of all disposable PPE as cytotoxic waste.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.
Spill Management:
-
In the event of a spill, immediately alert others in the area and restrict access.
-
Wear appropriate PPE, including double gloves, a gown, and eye/face protection, for cleanup.
-
Use a spill kit designed for cytotoxic drugs to absorb the spill.
-
Clean the area with a suitable decontaminating solution.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.[7]
Disposal Plan:
-
Trace Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, absorbent pads, pipette tips) are considered trace cytotoxic waste and should be disposed of in a designated, clearly labeled cytotoxic waste container.[7]
-
Non-Trace (Bulk) Waste: Unused or expired compounds, as well as solutions containing this compound, are considered bulk chemical waste. This waste must be collected in a sealed, leak-proof container and disposed of through your institution's hazardous waste program. Do not mix with other chemical waste streams.
Experimental Protocols Cited
While no specific handling protocols for this compound were found, a study by Selberg et al. (2021) describes the biological evaluation of this compound. The methods section of this paper would likely detail the preparation of stock solutions and dilutions for cell-based assays, which can provide context for its use in a laboratory setting.[1]
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ALKBH5-IN-5 | Highly selective ALKBH5 inhibitor | Leukemia | TargetMol [targetmol.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
